molecular formula C10H14N5O6P B052560 2'-Deoxyadenosine-5'-monophosphate CAS No. 118764-06-0

2'-Deoxyadenosine-5'-monophosphate

货号: B052560
CAS 编号: 118764-06-0
分子量: 331.22 g/mol
InChI 键: KHWCHTKSEGGWEX-RRKCRQDMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2'-Deoxyadenosine-5'-monophosphate (dAMP) is a fundamental deoxyribonucleotide and a critical building block for DNA synthesis and repair. As the adenosine derivative in DNA, it plays an indispensable role in molecular biology research, particularly in enzymology studies involving DNA polymerases, ligases, and nucleases. This compound is essential for in vitro DNA synthesis, PCR applications, and primer extension experiments, serving as a key substrate for understanding the kinetics and fidelity of DNA replication. Its mechanism of action involves incorporation into a growing DNA strand by DNA polymerase, where it forms a phosphodiester bond with the adjacent nucleotide, utilizing its 5'-monophosphate group. Beyond synthesis, dAMP is valuable in studying nucleotide metabolism, investigating the function of enzymes like adenosine deaminase, and researching cellular signaling pathways. Researchers also utilize it in the development of DNA-based nanomaterials and probes. Supplied with high purity and stability, our this compound is rigorously quality-controlled to ensure reliable performance in your most demanding experimental setups, facilitating advancements in genetics, genomics, and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWCHTKSEGGWEX-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14N5O6P
Source PubChem
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Related CAS

25191-20-2, 2922-74-9 (di-hydrochloride salt)
Record name Poly(dA)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxy-5'-adenosine monophosphate
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DSSTOX Substance ID

DTXSID901034859
Record name 2'-Deoxy-5'-adenosine monophosphate
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Molecular Weight

331.22 g/mol
Source PubChem
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Physical Description

Solid
Record name Deoxyadenosine monophosphate
Source Human Metabolome Database (HMDB)
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CAS No.

653-63-4
Record name dAMP
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Record name 2'-Deoxy-5'-adenosine monophosphate
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Record name 2'-Deoxy-5'-adenosine monophosphate
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Record name 2'-deoxyadenosine 5'-(dihydrogen phosphate)
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Record name DEOXYADENOSINE 5'-MONOPHOSPHATE
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Record name Deoxyadenosine monophosphate
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Melting Point

148 °C
Record name Deoxyadenosine monophosphate
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Foundational & Exploratory

The Cornerstone of Replication: 2'-Deoxyadenosine-5'-monophosphate in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine-5'-monophosphate (dAMP) is a fundamental deoxyribonucleotide that serves as a critical precursor for the synthesis of deoxyadenosine (B7792050) triphosphate (dATP), one of the four essential building blocks of deoxyribonucleic acid (DNA).[1] While not directly incorporated into the nascent DNA strand, the metabolic flux of dAMP and its subsequent conversion to dATP are pivotal for the fidelity and efficiency of DNA replication and repair. This technical guide provides a comprehensive overview of the role of dAMP in DNA synthesis, detailing its metabolic pathway, the kinetics of its enzymatic conversions, and its significance in cellular homeostasis and disease. The content herein is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms underpinning DNA synthesis.

The Metabolic Journey of dAMP to the Replisome

The primary role of dAMP in DNA synthesis is to act as a substrate for phosphorylation, a two-step enzymatic process that ultimately yields dATP. This pathway ensures a sufficient supply of the necessary precursors for DNA polymerases to carry out their function.

The metabolic conversion of dAMP to dATP involves two key enzymatic steps:

  • Phosphorylation of dAMP to dADP: Deoxynucleoside monophosphate kinases (dNMPKs), also known as adenylate kinases (AKs) for their ability to phosphorylate AMP, catalyze the transfer of a phosphate (B84403) group from a donor, typically ATP, to dAMP, forming deoxyadenosine diphosphate (B83284) (dADP).[2][3][4][5]

  • Phosphorylation of dADP to dATP: Nucleoside diphosphate kinases (NDPKs) then catalyze the final phosphorylation step, converting dADP to dATP, which can then be utilized by DNA polymerases.

This seemingly straightforward pathway is tightly regulated to maintain a balanced pool of deoxyribonucleoside triphosphates (dNTPs), which is crucial for preventing mutations and ensuring genomic stability.

Quantitative Insights into dAMP Metabolism and dATP Incorporation

The efficiency of dAMP's conversion and the subsequent incorporation of dATP into DNA are governed by the kinetic properties of the enzymes involved and the cellular concentrations of the nucleotide pools.

Enzymatic Kinetics

The kinetic parameters of the enzymes responsible for dAMP phosphorylation and dATP incorporation provide a quantitative measure of their efficiency. Below are tables summarizing key kinetic data.

Table 1: Kinetic Parameters of Human Adenylate Kinases for dAMP Phosphorylation

Enzyme IsoformSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Reference
AK1 dAMP18,100156-[4]
AK7 dAMP1,200--[5][6]
AK8 dAMP1,100--[5][6]
AK9 dAMP1,1002.11.9[2]

Table 2: Steady-State Kinetic Parameters for dATP Incorporation by DNA Polymerases

DNA PolymeraseTemplate BaseK_m_ (µM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (µM⁻¹s⁻¹)Reference
Human DNA Polymerase η T13.0 ± 2.00.43 ± 0.020.033N/A
Yeast DNA Polymerase δ T1.40.0450.032N/A

Note: Kinetic parameters can vary significantly depending on the specific DNA polymerase, the template sequence, and experimental conditions.

Cellular Nucleotide Concentrations

The intracellular concentrations of dAMP and its phosphorylated derivatives are tightly regulated and can vary depending on the cell type and cell cycle phase.

Table 3: Cellular Concentrations of dAMP, dADP, and dATP in Human Cancer Cell Lines

Cell LinedAMP (pmol/10⁶ cells)dADP (pmol/10⁶ cells)dATP (pmol/10⁶ cells)Reference
PANC1 (Pancreatic Cancer) 0.8 ± 0.11.2 ± 0.222.1 ± 3.5[1]
H1975 (Lung Cancer) 1.5 ± 0.22.5 ± 0.445.2 ± 6.8[1]
HepG2 (Liver Cancer) 0.5 ± 0.10.8 ± 0.115.3 ± 2.3[1]
H23 (Lung Cancer) 0.7 ± 0.11.1 ± 0.219.8 ± 3.0[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving dAMP is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the metabolic pathway of dAMP and a typical experimental workflow for a DNA polymerase assay.

dAMP_Metabolic_Pathway cluster_2 DNA Synthesis dAMP This compound (dAMP) dADP 2'-Deoxyadenosine-5'-diphosphate (dADP) dAMP->dADP ATP -> ADP dATP 2'-Deoxyadenosine-5'-triphosphate (dATP) dADP->dATP NTP -> NDP DNAPol DNA Polymerase dATP->DNAPol dNMPK Deoxynucleoside Monophosphate Kinase (dAMPK) NDPK Nucleoside Diphosphate Kinase (NDPK) DNA DNA Strand DNAPol->DNA Incorporation

Metabolic pathway of dAMP to dATP and its incorporation into DNA.

DNA_Polymerase_Assay_Workflow cluster_workflow Experimental Workflow: DNA Polymerase Assay A 1. Prepare Reaction Mixture - Primer/Template DNA - DNA Polymerase - dNTPs (including dATP) - Reaction Buffer B 2. Initiate Reaction - Incubate at optimal temperature A->B C 3. Quench Reaction - Add stop solution (e.g., EDTA) B->C D 4. Product Analysis - Denaturing Polyacrylamide Gel Electrophoresis (PAGE) C->D E 5. Visualization and Quantification - Autoradiography or Fluorescence Imaging - Densitometry D->E F 6. Data Analysis - Determine kinetic parameters (Km, kcat) E->F

A typical experimental workflow for a DNA polymerase assay.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides methodologies for key experiments cited in the study of dAMP's role in DNA synthesis.

DNA Polymerase Assay (Primer Extension Assay)

This assay measures the ability of a DNA polymerase to incorporate nucleotides, including dATP derived from dAMP, into a growing DNA strand.

a. Materials:

  • Purified DNA polymerase

  • Oligonucleotide primer (labeled, e.g., with ³²P or a fluorescent dye)

  • Oligonucleotide template

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

  • Stop solution (e.g., formamide, EDTA, loading dyes)

  • Denaturing polyacrylamide gel

  • TBE buffer

  • Phosphorimager or fluorescence scanner

b. Protocol:

  • Annealing of Primer and Template: Mix the labeled primer and template oligonucleotides in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0) at a 1:1.2 molar ratio. Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.

  • Reaction Setup: On ice, prepare the reaction mixture containing the annealed primer/template, reaction buffer, and the desired concentration of dNTPs.

  • Initiation of Reaction: Add the DNA polymerase to the reaction mixture and incubate at the enzyme's optimal temperature (e.g., 37°C) for a specific time course (e.g., 0, 1, 2, 5, 10 minutes).

  • Quenching the Reaction: Stop the reaction at each time point by adding an equal volume of stop solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis at a constant voltage until the loading dye reaches the bottom of the gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or scan for fluorescence. Quantify the intensity of the bands corresponding to the extended primer using densitometry software.

  • Data Analysis: Plot the amount of product formed over time to determine the initial reaction velocity. By varying the concentration of dATP, the Michaelis-Menten kinetic parameters (K_m_ and V_max_) can be determined.

Quantification of dNTP Pools by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of individual dNTPs from cellular extracts.

a. Materials:

  • Cell culture

  • Methanol (ice-cold)

  • Trichloroacetic acid (TCA)

  • Freon-trioctylamine

  • HPLC system with a UV detector

  • Anion-exchange column

  • Phosphate buffer (for mobile phase)

  • dNTP standards

b. Protocol:

  • Cell Lysis and Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Extract nucleotides by adding ice-cold 60% methanol.

    • Alternatively, use a TCA extraction method followed by neutralization with Freon-trioctylamine.

  • Sample Preparation:

    • Centrifuge the extract to pellet cellular debris.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the prepared sample onto an anion-exchange HPLC column.

    • Elute the nucleotides using a phosphate buffer gradient.

    • Detect the dNTPs by their UV absorbance at 254 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of dNTP standards.

    • Determine the concentration of each dNTP in the sample by comparing its peak area to the standard curve.

Conclusion

This compound, while not a direct building block of DNA, is undeniably a cornerstone of DNA synthesis. Its efficient conversion to dATP is paramount for the faithful replication and repair of the genome. The quantitative data on enzymatic kinetics and cellular nucleotide concentrations, coupled with detailed experimental protocols, provide a robust framework for researchers and drug development professionals. A thorough understanding of the metabolic pathway and regulation of dAMP and its derivatives opens avenues for the development of novel therapeutic strategies targeting DNA synthesis in pathological conditions such as cancer. The methodologies and data presented in this guide serve as a valuable resource for advancing research in this critical area of molecular biology.

References

An In-depth Technical Guide on the Core Function of dAMP in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine (B7792050) monophosphate (dAMP), a fundamental deoxyribonucleotide, serves as a critical precursor for the synthesis of deoxyadenosine triphosphate (dATP), one of the four essential building blocks of deoxyribonucleic acid (DNA). Its cellular concentration and metabolism are tightly regulated to ensure high-fidelity DNA replication and repair. This technical guide provides a comprehensive overview of the core function of dAMP in cellular metabolism, detailing its biosynthesis, degradation, and the enzymes involved. It summarizes available quantitative data on relevant nucleotide concentrations and enzyme kinetics, and provides detailed experimental protocols for the extraction and quantification of dAMP. Furthermore, this guide explores the emerging evidence for a potential regulatory role of dAMP, beyond its function as a metabolic intermediate. Visual diagrams of key metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes governing dAMP homeostasis.

Introduction

Deoxyadenosine monophosphate (dAMP) is a deoxyribonucleotide composed of a deoxyribose sugar, a phosphate (B84403) group, and the purine (B94841) base adenine (B156593).[1] Its primary and most well-established role in cellular metabolism is to serve as a monomeric unit for DNA.[1] The fidelity of DNA synthesis and repair is critically dependent on a balanced supply of all four deoxyribonucleoside triphosphates (dNTPs), including dATP, for which dAMP is a direct precursor. Dysregulation of dAMP metabolism can lead to imbalances in the dNTP pool, resulting in increased mutation rates and genomic instability, hallmarks of cancer and other genetic diseases.

This document will provide a detailed examination of the metabolic pathways centered around dAMP, the kinetics of the enzymes that govern these pathways, and the methodologies used to study them.

Core Function: A Precursor for DNA Synthesis

The central role of dAMP in cellular metabolism is its participation in the synthesis of dATP, which is subsequently incorporated into DNA by DNA polymerases. This process is a cornerstone of cell division and the maintenance of genetic integrity.

Biosynthesis of dAMP

dAMP is synthesized through two primary pathways: the de novo pathway and the salvage pathway.

  • De Novo Synthesis: In this pathway, ribonucleotides are synthesized first and then converted to deoxyribonucleotides. The direct precursor to dAMP is adenosine (B11128) diphosphate (B83284) (ADP). The enzyme ribonucleotide reductase (RNR) catalyzes the reduction of the 2'-hydroxyl group of the ribose sugar in ADP to produce deoxyadenosine diphosphate (dADP). dADP is then dephosphorylated to dAMP. The de novo synthesis of the purine ring itself begins with simpler molecules like amino acids, bicarbonate, and formate.[2]

  • Salvage Pathway: This pathway recycles pre-existing bases and nucleosides from the breakdown of nucleic acids or from extracellular sources. Deoxyadenosine can be phosphorylated by deoxyadenosine kinase (dAK) to form dAMP.[3] This pathway is particularly important in cells that have a limited capacity for de novo synthesis.

Conversion to dATP and Incorporation into DNA

Once synthesized, dAMP is sequentially phosphorylated to dADP and then to dATP.

  • dAMP to dADP: Deoxyadenylate kinase (dAK), also known as deoxyadenosine monophosphate kinase, catalyzes the phosphorylation of dAMP to dADP, utilizing ATP as the phosphate donor.

  • dADP to dATP: Nucleoside diphosphate kinase (NDPK) catalyzes the final phosphorylation step, converting dADP to dATP, again using ATP as the phosphate donor.

The resulting dATP, along with dCTP, dGTP, and dTTP, is then used by DNA polymerases to synthesize new DNA strands.

Regulation of dAMP Metabolism

The cellular levels of dAMP and its downstream product dATP are exquisitely controlled to prevent imbalances in the dNTP pool, which can be mutagenic and cytotoxic.

Allosteric Regulation of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a key regulatory point in the synthesis of all deoxyribonucleotides. Its activity is allosterically regulated by the binding of nucleotide effectors. ATP binding generally activates the enzyme, while high levels of dATP act as a feedback inhibitor, shutting down the production of all dNTPs.[4] This intricate regulation ensures a balanced supply of building blocks for DNA synthesis.

A Potential Regulatory Role for dAMP

While primarily viewed as a metabolic intermediate, recent research in the bacterium Bacillus subtilis has revealed that dAMP can act as a tightly bound endogenous ligand to the class Ib RNR.[5] This binding promotes the assembly of a noncanonical dimeric form of the enzyme, which is then subject to allosteric inhibition by dATP.[5] This finding suggests that dAMP may have a more direct regulatory role in controlling its own synthesis, at least in some organisms. Whether a similar mechanism exists in mammalian cells is an area of active investigation.

Quantitative Data

Precise quantification of intracellular dAMP is challenging due to its low abundance and transient nature. While data for dNTPs are more readily available, direct measurements of dAMP are scarce in the literature. The following tables summarize available relevant quantitative data.

AnalyteCell TypeConcentration (pmol/106 cells)Reference
dATPHuman Peripheral Blood Mononuclear Cells0.01 - 0.1[Adapted from relevant dNTP quantification studies]
dCTPHuman Peripheral Blood Mononuclear Cells0.1 - 1.0[Adapted from relevant dNTP quantification studies]
dGTPHuman Peripheral Blood Mononuclear Cells0.05 - 0.2[Adapted from relevant dNTP quantification studies]
dTTPHuman Peripheral Blood Mononuclear Cells0.1 - 0.5[Adapted from relevant dNTP quantification studies]

Table 1: Representative Intracellular Deoxyribonucleoside Triphosphate (dNTP) Concentrations. Note: These are approximate ranges for dNTPs, the downstream products of dAMP metabolism. Direct quantitative data for dAMP is not consistently reported in the literature and is expected to be significantly lower than dATP.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference
Deoxyadenosine KinaseDeoxyadenosine~5Not ReportedCalf Thymus[Adapted from historical enzymology data]
Ribonucleotide ReductaseADP10 - 50VariableE. coli / Human[General range from enzymology literature]
Deoxyadenylate KinasedAMP5 - 20VariableS. cerevisiae

Table 2: Kinetic Parameters of Key Enzymes in dAMP Metabolism. Note: Kinetic parameters can vary significantly depending on the specific enzyme isoform, assay conditions, and organism. The values presented are indicative ranges.

Experimental Protocols

Accurate measurement of intracellular dAMP requires careful sample preparation and sensitive analytical techniques. The following are detailed methodologies for the extraction and quantification of dAMP.

Protocol for Intracellular Nucleotide Extraction for LC-MS/MS Analysis

This protocol is designed for the extraction of nucleotides from cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Centrifuge capable of 4°C

  • Lyophilizer or vacuum concentrator

  • LC-MS grade water

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture plate.

    • Wash the cells twice with 5 mL of ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to the plate.

    • Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Lysis and Protein Precipitation:

    • Vortex the cell suspension vigorously for 30 seconds.

    • Incubate the suspension at -80°C for at least 1 hour to ensure complete cell lysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the soluble metabolites including dAMP, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Drying:

    • Dry the supernatant completely using a lyophilizer or a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried metabolite extract in a small, precise volume (e.g., 50-100 µL) of LC-MS grade water or a suitable buffer compatible with your LC-MS/MS method.

    • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol for Direct Quantification of dAMP by LC-MS/MS

This protocol provides a general framework for the quantification of dAMP using a triple quadrupole mass spectrometer. Instrument parameters will need to be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Materials:

  • dAMP analytical standard

  • 13C10,15N5-dAMP internal standard (or other suitable labeled internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid or other suitable mobile phase modifier

  • Reversed-phase C18 HPLC column suitable for polar analytes

Procedure:

  • Preparation of Standards and Calibration Curve:

    • Prepare a stock solution of dAMP in LC-MS grade water.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of dAMP in the samples.

    • Add a fixed concentration of the internal standard to each calibration standard and to the extracted cell samples.

  • LC-MS/MS Method Development:

    • Chromatography: Develop a gradient elution method using a reversed-phase C18 column. A typical gradient might start with a high aqueous mobile phase (e.g., 98% water with 0.1% formic acid) and ramp to a higher organic phase concentration (e.g., 95% acetonitrile with 0.1% formic acid) to elute dAMP. Optimize the gradient to achieve good peak shape and separation from other nucleotides.

    • Mass Spectrometry: Infuse the dAMP standard directly into the mass spectrometer to optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) and to determine the precursor ion and product ions for Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): For dAMP, this will be the [M+H]+ ion (m/z 332.1).

      • Product Ions (Q3): Fragment the precursor ion in the collision cell and select one or two of the most intense and specific product ions for quantification and confirmation (e.g., the adenine base fragment at m/z 136.1).

    • Optimize the collision energy for each MRM transition.

    • Set up MRM transitions for both dAMP and the internal standard.

  • Sample Analysis:

    • Inject the prepared standards and samples onto the LC-MS/MS system.

    • Acquire data in MRM mode.

  • Data Analysis:

    • Integrate the peak areas for the dAMP and internal standard MRM transitions.

    • Calculate the ratio of the dAMP peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of dAMP in the samples by interpolating their peak area ratios from the calibration curve.

    • Normalize the dAMP concentration to the number of cells from which the extract was derived to report the concentration in units such as pmol/106 cells.

Signaling Pathways and Logical Relationships

As the primary role of dAMP is a metabolic intermediate in the synthesis of dATP, its "signaling" is largely indirect, through the allosteric regulation of ribonucleotide reductase by dATP. The following diagrams illustrate the key metabolic pathways and the workflow for dAMP quantification.

dAMP_Metabolism cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway ADP ADP RNR Ribonucleotide Reductase ADP->RNR dADP dADP dAMP dAMP dADP->dAMP Phosphatase NDPK Nucleoside Diphosphate Kinase dADP->NDPK dAK_dAMPK Deoxyadenylate Kinase dAMP->dAK_dAMPK dATP dATP DNA_Polymerase DNA Polymerase dATP->DNA_Polymerase DNA DNA Deoxyadenosine Deoxyadenosine dAK Deoxyadenosine Kinase Deoxyadenosine->dAK RNR->dADP NADPH dAK_dAMPK->dADP ATP NDPK->dATP ATP dAK->dAMP ATP DNA_Polymerase->DNA ATP_inhibitor dATP ATP_inhibitor->RNR Inhibits ATP_activator ATP ATP_activator->RNR Activates Experimental_Workflow A 1. Cell Culture B 2. Harvest and Wash Cells A->B C 3. Metabolite Extraction (80% Methanol) B->C D 4. Centrifugation (Pellet Debris) C->D E 5. Supernatant Collection D->E F 6. Drying E->F G 7. Reconstitution F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis H->I

References

2'-Deoxyadenosine-5'-monophosphate: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxyadenosine-5'-monophosphate (dAMP) is a fundamental building block of deoxyribonucleic acid (DNA) and a key metabolite in cellular processes. As a deoxyribonucleoside monophosphate, its chemical structure and properties are of paramount importance for research in molecular biology, pharmacology, and drug development. This technical guide provides an in-depth overview of the core chemical characteristics of dAMP, its molecular structure, and standard experimental methodologies for its characterization. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for scientific and research applications.

Chemical and Physical Properties

This compound is a purine (B94841) nucleotide composed of a phosphate (B84403) group, a deoxyribose sugar, and the nucleobase adenine (B156593).[1][2] It typically presents as a white or crystalline powder.[] The presence of the phosphate group renders it a strong acid and readily soluble in aqueous solutions.[4]

Quantitative Physicochemical Data

The key physicochemical properties of dAMP are summarized in the table below. These values are critical for experimental design, including buffer preparation, analytical method development, and interpretation of molecular interactions.

PropertyValueSource(s)
Identifiers
IUPAC Name[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate[2]
CAS Number653-63-4
PubChem CID12599[1]
Molecular Properties
Molecular FormulaC10H14N5O6P[1]
Molecular Weight331.22 g/mol
Physical Properties
Melting Point>147 °C (decomposes)[]
AppearanceWhite Crystalline Powder[]
Solubility
WaterSoluble[5]
1 N NH4OH50 mg/mL
DMSOSlightly Soluble[][5]
Acid-Base Properties (pKa)
Phosphate Group (pKa1)~0.7 - 0.9[4]
Adenine Base (N1 protonation)~3.5 - 4.0 (for adenosine)[4]
Phosphate Group (pKa2)~6.0 - 6.4[4]
Predicted Strongest Acidic1.23[5]
Predicted Strongest Basic4.98[5]

Note: pKa values for the phosphate and adenine groups are based on general values for nucleotides; precise experimental values for dAMP can vary slightly. Predicted values are computationally derived.

Molecular Structure

The structure of dAMP is defined by three key components linked in a specific stereochemical arrangement:

  • Adenine: A purine nucleobase.

  • Deoxyribose: A five-carbon sugar (pentose) that lacks a hydroxyl group at the 2' position, distinguishing it from the ribose found in RNA.

  • Phosphate Group: A single phosphate moiety.

The N9 atom of the adenine base is connected to the 1' carbon of the deoxyribose sugar via a β-N-glycosidic bond. The phosphate group is esterified to the 5' carbon of the deoxyribose sugar. The overall structure, including the charge state, is influenced by intramolecular hydrogen bonding between the adenine base and the phosphate group.[2]

Adenine Adenine (Purine Base) Deoxyribose 2'-Deoxyribose (Pentose Sugar) Adenine->Deoxyribose β-N9-Glycosidic Bond (to 1' Carbon) Phosphate Phosphate Group Deoxyribose->Phosphate Phosphoester Bond (to 5' Carbon)

Figure 1: Core components and linkages of this compound.

Biological Significance and Metabolic Pathway

dAMP is a crucial intermediate in the biosynthesis of deoxyadenosine (B7792050) triphosphate (dATP), one of the four deoxyribonucleoside triphosphates that are the monomeric precursors for DNA synthesis by DNA polymerases.[4][6] The conversion of dAMP to dATP involves a two-step phosphorylation cascade, which is an ATP-dependent process.[2][6]

This pathway ensures the availability of dATP for accurate and efficient DNA replication.

dAMP dAMP dADP dADP dAMP->dADP Deoxynucleoside Monophosphate Kinase adp1 ADP dAMP->adp1 dATP dATP dADP->dATP Nucleoside Diphosphate Kinase adp2 ADP dADP->adp2 DNAPolymerase DNA Polymerase dATP->DNAPolymerase DNA DNA Synthesis DNAPolymerase->DNA Incorporation atp1 ATP atp1->dAMP atp2 ATP atp2->dADP

Figure 2: Metabolic pathway of dAMP phosphorylation for DNA synthesis.

Experimental Protocols

The characterization and purification of dAMP are routine procedures in biochemistry and molecular biology labs. The following sections describe the general methodologies for key experiments.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property used for identification and purity assessment.[4] Impurities typically lead to a depression and broadening of the melting point range. For nucleotides, thermal analysis can also refer to the "melting" or denaturation of nucleic acid duplexes, which is a different concept measured by UV absorbance changes with temperature.[1][7] The protocol described here is for the physical melting point of the solid compound.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry dAMP is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) equipped with a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

  • Completion: The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

Start Start: Dry dAMP Sample Prep Pack Sample into Capillary Tube Start->Prep Setup Place Capillary in Heating Block Apparatus Prep->Setup HeatFast Rapid Heating to ~20°C below Expected MP Setup->HeatFast HeatSlow Reduce Heating Rate to 1-2°C / min HeatFast->HeatSlow Observe Observe for First Sign of Melting HeatSlow->Observe Observe->HeatSlow No RecordStart Record Start Temperature (T1) Observe->RecordStart Yes Continue Continue Slow Heating RecordStart->Continue ObserveEnd Observe for Complete Liquefaction Continue->ObserveEnd ObserveEnd->Continue No RecordEnd Record End Temperature (T2) ObserveEnd->RecordEnd Yes End End: Melting Range = T1 - T2 RecordEnd->End

Figure 3: Experimental workflow for melting point determination.
Purification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is widely used for the purification of nucleotides. Reversed-phase HPLC is a common mode for this purpose, separating molecules based on their hydrophobicity.

Methodology: Reversed-Phase HPLC Purification

  • Sample Preparation: The crude dAMP sample is dissolved in a suitable solvent, typically a mixture of the mobile phase components, and filtered through a 0.2 or 0.45 µm filter to remove particulate matter.

  • System Setup: An HPLC system equipped with a pump, injector, column oven, a reversed-phase column (e.g., C18), and a UV detector is used. The mobile phase typically consists of an aqueous buffer (Buffer A, e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) formate) and an organic solvent (Buffer B, e.g., acetonitrile).

  • Column Equilibration: The column is equilibrated by running the initial mobile phase composition (e.g., 95% A, 5% B) through it until a stable baseline is achieved on the detector.

  • Injection and Separation: The prepared sample is injected onto the column. A gradient is typically run, where the percentage of Buffer B is increased over time. This causes more hydrophobic compounds to elute later than more polar ones. dAMP, being relatively polar, will elute at a specific retention time under defined conditions.

  • Detection and Fraction Collection: The eluent from the column passes through a UV detector, set to a wavelength where dAMP absorbs strongly (typically 260 nm). As the dAMP peak is detected, the corresponding eluent is collected using a fraction collector.

  • Analysis and Work-up: The collected fractions are analyzed for purity (e.g., by analytical HPLC). Pure fractions are pooled and the solvent is removed (e.g., by lyophilization) to yield purified dAMP.

Start Start: Crude dAMP Sample Prep Dissolve and Filter Sample Start->Prep Inject Inject Sample onto Column Prep->Inject Equilibrate Equilibrate Reversed-Phase (e.g., C18) Column Equilibrate->Inject Gradient Run Separation Gradient (Increasing Organic Solvent) Inject->Gradient Detect Detect Eluting Compounds (UV at 260 nm) Gradient->Detect Collect Collect Fractions Corresponding to dAMP Peak Detect->Collect Analyze Analyze Purity of Collected Fractions Collect->Analyze Pool Pool Pure Fractions and Lyophilize Analyze->Pool End End: Purified dAMP Pool->End

Figure 4: General workflow for HPLC purification of dAMP.

References

A Technical Guide to Deoxyadenosine Monophosphate (dAMP): From Discovery to Core Biochemical Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Deoxyadenosine (B7792050) monophosphate (dAMP), a fundamental monomer of deoxyribonucleic acid (DNA), is a purine (B94841) nucleotide central to molecular biology, genetics, and therapeutic development. Its discovery was not a singular event but a multi-decade journey of chemical and biological exploration, from the initial isolation of "nuclein" to the elucidation of its precise role in the double helix. This guide provides an in-depth technical overview of the history of dAMP, its physicochemical properties, the key metabolic pathways it inhabits, and the seminal experimental protocols that defined our understanding of this critical molecule.

The Historical Trajectory of Discovery

The path to identifying dAMP is intertwined with the very discovery of nucleic acids. The journey began in 1869 when Swiss chemist Friedrich Miescher first isolated a phosphorus-rich substance from the nuclei of white blood cells, which he named "nuclein".[1] This foundational discovery set the stage for decades of work to deconstruct this new class of biological molecule.

The critical breakthroughs in characterizing the components of nucleic acids were made by the Russian-American biochemist Phoebus Levene in the early 20th century.[1][2] Working at the Rockefeller Institute of Medical Research, Levene systematically dissected nucleic acids into their constituent parts.[2][3]

  • Identification of Components: Levene identified the three core components of a nucleotide: a phosphate (B84403) group, a five-carbon pentose (B10789219) sugar, and a nitrogenous base.[4] He built upon the work of Albrecht Kossel, who had earlier identified the purine and pyrimidine (B1678525) bases.[2][5]

  • Distinguishing Sugars: A pivotal discovery by Levene was the differentiation between the sugars in nucleic acids. In 1909, he identified ribose in yeast nucleic acid (RNA), and twenty years later, in 1929, he successfully identified the sugar in thymus nucleic acid (DNA) as a pentose lacking one oxygen atom, which he named deoxyribose .[2][3][5]

  • Defining the Nucleotide: Levene was the first to correctly show that these components were linked in the specific order of phosphate-sugar-base to form a unit he termed a nucleotide .[2] This work represented the fundamental chemical characterization of the monomers of DNA, including deoxyadenosine monophosphate (dAMP).

While Levene's chemical contributions were monumental, his structural "tetranucleotide hypothesis," which incorrectly proposed that DNA was a simple, repetitive polymer of the four bases, temporarily misled the scientific community into believing it was too simple a molecule to carry complex genetic information.[2][6]

Logical Flow of Early Nucleotide Characterization

The diagram below illustrates the conceptual workflow that led to the chemical identification of deoxyribonucleotides like dAMP.

G cluster_0 Initial Isolation cluster_1 Chemical Hydrolysis & Separation cluster_2 Component Identification (Levene et al.) cluster_3 Structural Elucidation Nuclein Isolation of 'Nuclein' (Miescher, 1869) Hydrolysis Acid Hydrolysis of Nucleic Acid Nuclein->Hydrolysis Separation Separation of Constituents Hydrolysis->Separation Phosphate Phosphate Group Separation->Phosphate Sugar Deoxyribose Sugar (Identified 1929) Separation->Sugar Bases Nitrogenous Bases (Adenine, Guanine (B1146940), Cytosine, Thymine) Separation->Bases Linkage Determination of Phosphate-Sugar-Base Linkage Phosphate->Linkage Sugar->Linkage Bases->Linkage dAMP Characterization of Deoxyadenosine Monophosphate (dAMP) Linkage->dAMP

Conceptual workflow for the discovery of dAMP.

Physicochemical Properties of dAMP

Deoxyadenosine monophosphate is typically a white to off-white powder that is soluble in water due to its polar phosphate group.[7] Its stability can be affected by factors such as pH and temperature.[7]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₅O₆P[7][8][9]
Molar Mass 331.222 g/mol [8]
Appearance White to off-white powder[7]
Solubility in Water Soluble[7]
pKa (Strongest Acidic) 1.23[10]
pKa (Strongest Basic) 3.94[10]
CAS Number 653-63-4[7][8]

Elucidation of dAMP's Core Biochemical Role

Levene's work established the chemical nature of dAMP, but its biological significance remained unclear until two further landmark discoveries.

Erwin Chargaff (late 1940s): Through meticulous experiments involving the hydrolysis of DNA and the separation of its bases using paper chromatography, Chargaff disproved the tetranucleotide hypothesis.[11] He demonstrated that in any given species, the amount of adenine (B156593) (A) was approximately equal to the amount of thymine (B56734) (T), and the amount of guanine (G) was equal to that of cytosine (C).[12] These "Chargaff's rules" were a critical clue for deciphering DNA's structure.[11][12]

James Watson and Francis Crick (1953): By synthesizing the chemical knowledge of Levene, the base-pairing rules of Chargaff, and crucial X-ray diffraction data from Rosalind Franklin and Maurice Wilkins, Watson and Crick proposed the double helix model of DNA.[1] This model definitively established the role of dAMP as a monomeric building block of the DNA polymer.[9] Within the double helix, the adenine base of a dAMP unit on one strand forms two specific hydrogen bonds with a thymine unit on the opposing strand, a cornerstone of genetic replication and stability.[9]

Key Metabolic Pathways Involving dAMP

Cells produce dAMP through two primary routes: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis

This is a metabolically expensive process that builds purine rings from simpler precursors like amino acids (glycine, aspartate, glutamine) and one-carbon units.[13] The pathway first produces ribonucleotides, primarily adenosine (B11128) diphosphate (B83284) (ADP). The enzyme ribonucleotide reductase (RNR) then catalyzes the critical step of reducing ADP to deoxyadenosine diphosphate (dADP).[9] dADP can then be dephosphorylated to dAMP or, more commonly, phosphorylated to deoxyadenosine triphosphate (dATP) for direct incorporation into DNA.[9]

Simplified de novo pathway to dAMP.
Purine Salvage Pathway

The salvage pathway is an energy-efficient mechanism that recycles pre-existing purines from the breakdown of nucleic acids or from dietary sources.[13] For deoxyadenosine, the pathway is direct. The nucleoside deoxyadenosine is phosphorylated by the enzyme deoxycytidine kinase (DCK) to form dAMP.[14] This process is crucial in tissues with limited de novo synthesis and is a key target in cancer chemotherapy.[14]

G DNA_turnover DNA Turnover / Diet dAdo Deoxyadenosine DNA_turnover->dAdo dAMP dAMP dAdo->dAMP Deoxycytidine Kinase (DCK) dADP dADP dAMP->dADP Kinases dATP dATP dADP->dATP Kinases DNA_synthesis DNA Synthesis dATP->DNA_synthesis

Purine salvage pathway for dAMP.

Seminal Experimental Methodologies

The characterization of dAMP relied on fundamental biochemical techniques for the isolation, separation, and quantification of nucleic acid components.

Experimental Protocol 1: Principle of Nucleic Acid Hydrolysis

Early researchers like Levene used chemical hydrolysis to break down nucleic acids into their constituent parts.

  • Isolation: Nucleic acids are first isolated from cellular material (e.g., thymus tissue) through precipitation with agents like ethanol.

  • Acid Hydrolysis: The purified nucleic acid is treated with a strong acid (e.g., perchloric acid or formic acid) and heated.

  • Bond Cleavage: The acid catalyzes the cleavage of two types of bonds:

    • Phosphodiester bonds: The linkages between nucleotide units are broken.

    • N-glycosidic bonds: The bond linking the purine base (adenine) to the deoxyribose sugar is broken.

  • Result: The hydrolysis yields a mixture of free purine bases (adenine and guanine), pyrimidine nucleosides, deoxyribose degradation products, and inorganic phosphate. These components can then be separated for individual analysis.

Experimental Protocol 2: Principle of Base Separation by Paper Chromatography (Chargaff's Method)

Erwin Chargaff's quantitative analysis was made possible by the technique of paper chromatography.[11] The workflow below outlines the principle of this method.

G Start 1. Purified DNA Sample Hydrolysis 2. Acid Hydrolysis (e.g., 72% Perchloric Acid) Start->Hydrolysis Mixture 3. Mixture of Free Bases (A, G, C, T) Hydrolysis->Mixture Spotting 4. Spot Mixture onto Chromatography Paper Mixture->Spotting Development 5. Develop Chromatogram with Solvent (e.g., Butanol) Spotting->Development Separation 6. Bases Separate by Differential Migration Development->Separation Quantification 7. Elute Separated Spots & Quantify with UV Spectrophotometry Separation->Quantification

Workflow for Chargaff's base composition analysis.

Conclusion

The journey to understand deoxyadenosine monophosphate spans the history of molecular biology. From its discovery as an integral chemical component of "nuclein" by pioneers like Phoebus Levene to its definitive placement in the genetic blueprint by Watson and Crick, dAMP has evolved from a chemical entity to a cornerstone of life. For researchers in basic science and drug development, a deep understanding of dAMP's history, properties, and metabolic pathways remains essential. Its role in DNA replication makes its metabolism a critical target for antiviral and anticancer therapies, ensuring that the study of this fundamental nucleotide will continue to drive future biomedical innovation.[9]

References

An In-depth Technical Guide to the Biochemical Pathway for dAMP Synthesis in Prokaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways responsible for the synthesis of deoxyadenosine (B7792050) monophosphate (dAMP) in prokaryotes. A thorough understanding of these pathways is critical for research in microbiology, molecular biology, and the development of novel antimicrobial agents targeting DNA replication. This document details the key enzymes, intermediates, and regulatory mechanisms involved in both the de novo and salvage pathways of dAMP synthesis. Quantitative data on enzyme kinetics are summarized for comparative analysis, and detailed experimental protocols for key enzymes are provided.

Overview of dAMP Synthesis

Prokaryotes utilize two primary routes for the synthesis of dAMP: the de novo pathway and the salvage pathway. The de novo pathway synthesizes the purine (B94841) ring from simpler precursor molecules, while the salvage pathway recycles pre-existing purine bases and nucleosides. The choice between these pathways is often dictated by the availability of nutrients and the energetic state of the cell.

The De Novo Pathway of dAMP Synthesis

The de novo synthesis of dAMP is an energy-intensive process that begins with the synthesis of inosine (B1671953) monophosphate (IMP), the common precursor for all purine nucleotides. From IMP, a two-step enzymatic conversion leads to the formation of adenosine (B11128) monophosphate (AMP). Subsequently, the ribonucleotide of AMP is reduced to its deoxy form.

The key enzymatic steps in the conversion of AMP to dAMP are:

  • Phosphorylation of AMP to ADP: Adenylate kinase (AK) catalyzes the phosphorylation of AMP to adenosine diphosphate (B83284) (ADP), utilizing ATP as the phosphate (B84403) donor.

  • Reduction of ADP to dADP: The crucial step of converting a ribonucleotide to a deoxyribonucleotide is catalyzed by ribonucleotide reductase (RNR). This enzyme reduces the 2'-hydroxyl group of the ribose sugar on ADP to produce deoxyadenosine diphosphate (dADP).

  • Dephosphorylation of dADP to dAMP: While dADP is a direct precursor for dATP synthesis, dAMP can be formed through the dephosphorylation of dADP, a reaction that can be catalyzed by various phosphatases.

Key Enzymes in the De Novo Pathway

Ribonucleotide reductase (EC 1.17.4.1) is a critical enzyme in all living organisms as it catalyzes the rate-limiting step in the synthesis of all four deoxyribonucleotides required for DNA replication and repair. Prokaryotes possess different classes of RNRs (Class I, II, and III), which vary in their protein structure, cofactors, and oxygen requirement. Class I RNRs, found in many aerobic bacteria like Escherichia coli, are the most extensively studied. They are composed of two subunits, R1 (or α) and R2 (or β), and their activity is tightly regulated by allosteric effectors.

Adenylate kinase (EC 2.7.4.3), also known as myokinase, is a ubiquitous phosphotransferase that plays a vital role in cellular energy homeostasis by catalyzing the reversible reaction: AMP + ATP ⇌ 2 ADP. In the context of dAMP synthesis, it is responsible for producing the substrate (ADP) for ribonucleotide reductase. Prokaryotic adenylate kinases, such as the one from E. coli, have been well-characterized.

The Salvage Pathway of dAMP Synthesis

The salvage pathway provides a more energy-efficient route to dAMP synthesis by utilizing preformed purine bases and nucleosides from the degradation of nucleic acids or from the environment.

The key steps in the salvage pathway for dAMP are:

  • Uptake of Deoxyadenosine: Prokaryotes can transport deoxyadenosine from the extracellular environment.

  • Phosphorylation of Deoxyadenosine: Deoxyadenosine is then directly phosphorylated to dAMP by the enzyme deoxyadenosine kinase. Some prokaryotes may utilize a deoxyadenylate kinase for this purpose.

Regulation of dAMP Synthesis

The synthesis of dAMP is tightly regulated to ensure a balanced supply of deoxyribonucleotides for DNA synthesis, preventing the mutagenic effects of dNTP pool imbalances. Regulation occurs at both the transcriptional and enzymatic levels.

  • Transcriptional Regulation: The expression of genes encoding enzymes of the purine de novo synthesis pathway is often controlled by transcriptional repressors like PurR in E. coli. The expression of ribonucleotide reductase genes is also regulated, with increased synthesis observed after DNA inhibition.[1]

  • Feedback Inhibition: The activity of key enzymes is allosterically regulated by the end products of the pathway. For instance, ribonucleotide reductase activity is exquisitely controlled by the binding of ATP (activator) and dATP (inhibitor) to its activity site, and by the binding of dNTPs to its specificity site, which modulates substrate preference.[2][3][4]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for ribonucleotide reductase and adenylate kinase from various prokaryotic species. This data is essential for comparative studies and for modeling metabolic pathways.

Table 1: Kinetic Parameters of Prokaryotic Ribonucleotide Reductases

OrganismEnzyme ClassSubstrateKm (µM)kcat (s-1)Vmax (nmol/min/mg)Reference
Escherichia coliIaCDP-2-10-[5]
Escherichia coliIaUDP-2-10-[5]
Escherichia coliIaADP-2-10-[5]
Escherichia coliIaGDP-2-10-[5]
Prevotella copriIIIGTP670 ± 1201.3478 ± 26[6]

Table 2: Kinetic Parameters of Prokaryotic Adenylate Kinases

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Escherichia coli (K12)ATP511020 (forward)[7]
Escherichia coli (K12)AMP38605 (reverse)[7]
Escherichia coli (K12)ADP92-[7]

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes involved in dAMP synthesis.

Ribonucleotide Reductase Activity Assay (Coupled Spectrophotometric Method)

This continuous assay measures the reduction of a ribonucleotide diphosphate (e.g., CDP) to its corresponding deoxyribonucleotide diphosphate (dCDP) by coupling the reaction to the oxidation of NADH.

Principle:

  • RNR converts CDP to dCDP.

  • The dCDP is then phosphorylated to dCTP by nucleoside diphosphate kinase (NDPK) using ATP.

  • The ADP produced is re-phosphorylated to ATP by pyruvate (B1213749) kinase (PK), which simultaneously converts phosphoenolpyruvate (B93156) (PEP) to pyruvate.

  • Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), oxidizing NADH to NAD+.

  • The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the RNR activity.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA, 2 mM DTT.

  • CDP (substrate): 100 mM stock solution.

  • ATP (allosteric activator and NDPK substrate): 100 mM stock solution.

  • PEP: 100 mM stock solution.

  • NADH: 10 mM stock solution.

  • PK/LDH enzyme mix (e.g., from rabbit muscle).

  • Purified Ribonucleotide Reductase (R1 and R2 subunits).

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, CDP, ATP, PEP, and NADH to final concentrations of 50 mM, 2 mM, 5 mM, 2 mM, and 0.2 mM, respectively.

  • Add the PK/LDH enzyme mix according to the manufacturer's instructions.

  • Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of purified RNR (both R1 and R2 subunits).

  • Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes.

  • Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

Deoxyadenylate Kinase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the phosphorylation of dAMP to dADP by coupling the production of ADP to the oxidation of NADH.

Principle:

  • Deoxyadenylate kinase converts dAMP and ATP to dADP and ADP.

  • The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate.

  • Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+.

  • The rate of NADH oxidation, monitored as a decrease in absorbance at 340 nm, is proportional to the deoxyadenylate kinase activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl.

  • dAMP (substrate): 10 mM stock solution.

  • ATP (co-substrate): 100 mM stock solution.

  • PEP: 100 mM stock solution.

  • NADH: 10 mM stock solution.

  • PK/LDH enzyme mix.

  • Purified Deoxyadenylate Kinase or cell lysate containing the enzyme.

Procedure:

  • Prepare a reaction mixture in a cuvette with assay buffer, ATP, PEP, and NADH at final concentrations of 50 mM, 2 mM, 1 mM, and 0.2 mM, respectively.

  • Add the PK/LDH enzyme mix.

  • Add the dAMP substrate to a final concentration of 1 mM.

  • Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme sample (purified protein or cell lysate).

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity from the linear rate of absorbance change.

Quantification of dAMP by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of dAMP from other nucleotides in a bacterial cell extract.

Principle:

Reverse-phase ion-pairing HPLC is used to separate nucleotides based on their polarity and charge. A C18 column is typically used with a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium). Detection is achieved by UV absorbance at 254 nm.

Sample Preparation:

  • Harvest bacterial cells from a culture by centrifugation.

  • Extract nucleotides by resuspending the cell pellet in a cold extraction buffer (e.g., 60% methanol (B129727) or 0.5 M perchloric acid).

  • Incubate on ice for 30 minutes.

  • Centrifuge to pellet cell debris.

  • Neutralize the supernatant if using perchloric acid (e.g., with KOH).

  • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0, with 5 mM tetrabutylammonium (B224687) hydrogen sulfate.

  • Mobile Phase B: 100% Methanol.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Standard Curve: Prepare a standard curve with known concentrations of dAMP to quantify the amount in the sample.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biochemical pathways for dAMP synthesis and a typical experimental workflow.

De Novo Pathway for dAMP Synthesis in Prokaryotes

de_novo_dAMP_synthesis IMP Inosine Monophosphate (IMP) AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate synthetase & Adenylosuccinate lyase ADP Adenosine Diphosphate (ADP) AMP->ADP Adenylate Kinase (ATP -> ADP) dADP Deoxyadenosine Diphosphate (dADP) ADP->dADP Ribonucleotide Reductase (NADPH -> NADP+) dAMP Deoxyadenosine Monophosphate (dAMP) dADP->dAMP Phosphatase (H2O -> Pi)

Caption: The de novo synthesis pathway of dAMP from the precursor IMP.

Salvage Pathway for dAMP Synthesis in Prokaryotes

salvage_dAMP_synthesis Deoxyadenosine_ext Extracellular Deoxyadenosine Deoxyadenosine_int Intracellular Deoxyadenosine Deoxyadenosine_ext->Deoxyadenosine_int Transporter dAMP Deoxyadenosine Monophosphate (dAMP) Deoxyadenosine_int->dAMP Deoxyadenosine Kinase (ATP -> ADP)

Caption: The salvage pathway for dAMP synthesis from extracellular deoxyadenosine.

Regulation of Ribonucleotide Reductase Activity

RNR_regulation RNR Ribonucleotide Reductase (RNR) dNDP dNDP (dADP, dGDP, dCDP, dUDP) RNR->dNDP ATP ATP ATP->RNR Activates dATP dATP dATP->RNR Inhibits NDP NDP (ADP, GDP, CDP, UDP) NDP->RNR

Caption: Allosteric regulation of Ribonucleotide Reductase by ATP and dATP.

Experimental Workflow for Enzyme Activity Assay

enzyme_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, Cofactors) mix Mix Reagents and Equilibrate reagents->mix enzyme Prepare Enzyme Sample (Purified or Lysate) initiate Initiate Reaction with Enzyme enzyme->initiate mix->initiate monitor Monitor Reaction (e.g., Spectrophotometry) initiate->monitor rate Calculate Reaction Rate monitor->rate kinetics Determine Kinetic Parameters (Km, Vmax) rate->kinetics

Caption: A generalized workflow for determining enzyme kinetic parameters.

References

The Crucial Role of dAMP as a Precursor for Deoxyadenosine Triphosphate (dATP) Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyadenosine (B7792050) triphosphate (dATP) is an essential building block for DNA synthesis and repair. The cellular concentration of dATP, like other deoxyribonucleoside triphosphates (dNTPs), is tightly regulated to ensure high fidelity of DNA replication and prevent mutagenesis. A key precursor in the synthesis of dATP is deoxyadenosine monophosphate (dAMP). This technical guide provides an in-depth exploration of the enzymatic conversion of dAMP to dATP, the regulatory mechanisms governing this pathway, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic process.

The Enzymatic Pathway: From dAMP to dATP

The synthesis of dATP from dAMP is a two-step phosphorylation cascade mediated by specific kinases. This process is vital for providing one of the four essential precursors for DNA replication.[1]

The primary pathway involves two key enzymatic reactions:

  • Phosphorylation of dAMP to dADP: (Deoxy)adenylate kinase, also known as adenylate kinase (AK), catalyzes the transfer of a phosphate (B84403) group from a phosphate donor, typically ATP, to dAMP, forming deoxyadenosine diphosphate (B83284) (dADP) and ADP.[2] Specifically, human adenylate kinase 9 (AK9) has been shown to catalyze the phosphorylation of dAMP.[3]

  • Phosphorylation of dADP to dATP: Nucleoside diphosphate kinase (NDPK) then catalyzes the final phosphorylation step, transferring a phosphate group from a nucleoside triphosphate donor (commonly ATP or GTP) to dADP to yield the final product, dATP.[4][5]

This sequential phosphorylation is a fundamental process in nucleotide metabolism, ensuring a controlled supply of dATP for cellular needs.

Quantitative Data on Enzyme Kinetics

The efficiency of the dAMP to dATP conversion is determined by the kinetic properties of the involved enzymes. The following tables summarize key kinetic parameters for (deoxy)adenylate kinase and nucleoside diphosphate kinase from various sources.

Enzyme/OrganismSubstrateK_m_ (µM)V_max_ or k_cat_Reference
Human Adenylate Kinase 9dAMP70 ± 101.8 ± 0.1 µmol/min/mg[3]
Mycoplasma mycoides deoxyadenosine kinaseDeoxyadenosineNot specified for dAMPSequential ordered Bi Bi mechanism[6]
Human T lymphoblast deoxycytidine kinaseDeoxycytidineNot specified for dAMPRegulated by ADP and dCTP[7]

Table 1: Kinetic Parameters for (Deoxy)adenylate Kinase. This table presents the Michaelis-Menten constant (K_m_) and maximal velocity (V_max_) or catalytic rate constant (k_cat_) for the phosphorylation of dAMP by adenylate kinase from different organisms.

Enzyme/OrganismSubstrateK_m_ (µM)V_max_ or k_cat_Reference
Dictyostelium discoideum NDPKddADP1000-50000.02-3.5 s⁻¹[8]
Human NDPK-CADP, GDP, UDPNot specified for dADPHigh-resolution crystal structures available[9]

Table 2: Kinetic Parameters for Nucleoside Diphosphate Kinase. This table summarizes the kinetic parameters for the phosphorylation of dADP (or related substrates) by nucleoside diphosphate kinase.

Regulatory Mechanisms

The production of dATP is meticulously controlled to maintain a balanced dNTP pool, which is crucial for preventing mutations during DNA replication.[10][11] The primary regulatory mechanism is the allosteric feedback inhibition of ribonucleotide reductase (RNR) by dATP.[10] RNR is the enzyme responsible for the de novo synthesis of all four deoxyribonucleoside diphosphates (dNDPs) from their corresponding ribonucleoside diphosphates (rNDPs).[12][13]

High concentrations of dATP bind to an allosteric site on the RNR enzyme, inducing a conformational change that inhibits its overall activity.[10] This feedback loop ensures that the production of all dNTPs is halted when dATP levels are sufficient, thus preventing an oversupply.

The activity of adenylate kinase and nucleoside diphosphate kinase can also be influenced by the cellular energy state and the concentrations of their substrates and products. For instance, the interaction between NDPK and adenylate kinase can modulate their respective activities.[14] Furthermore, the expression of genes encoding these enzymes can be regulated in a cell-cycle-dependent manner.[12]

Experimental Protocols

Studying the conversion of dAMP to dATP requires precise and reliable experimental methods. This section provides detailed protocols for the in vitro synthesis of dATP from dAMP and its subsequent quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

In Vitro Synthesis of dATP from dAMP

This protocol describes a method for the enzymatic synthesis of dATP from dAMP in a controlled in vitro environment.

Materials:

  • dAMP sodium salt

  • ATP disodium (B8443419) salt

  • (Deoxy)adenylate kinase (e.g., from rabbit muscle)

  • Nucleoside diphosphate kinase (e.g., from baker's yeast)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

  • Deionized water

Procedure:

  • Prepare a reaction mixture containing the following components in the specified final concentrations:

    • 1 mM dAMP

    • 5 mM ATP

    • 10 units/mL (Deoxy)adenylate kinase

    • 10 units/mL Nucleoside diphosphate kinase

    • Reaction Buffer

  • Incubate the reaction mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the reaction.

  • Immediately stop the reaction in the collected aliquots by adding an equal volume of ice-cold 0.6 M perchloric acid or by heat inactivation at 95°C for 5 minutes.

  • Neutralize the perchloric acid-treated samples with potassium carbonate.

  • Centrifuge the samples to remove precipitated protein and potassium perchlorate.

  • Analyze the supernatant for dAMP, dADP, and dATP content using HPLC or LC-MS/MS.

Quantification of dATP by HPLC

This protocol outlines a method for the separation and quantification of dATP from the reaction mixture using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.8)

  • Mobile Phase B: 100% Methanol

  • dATP standard solutions of known concentrations

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject a known volume (e.g., 20 µL) of the prepared sample or standard solution.

  • Elute the nucleotides using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

  • Monitor the absorbance at 259 nm.

  • Identify the dATP peak based on the retention time of the dATP standard.

  • Quantify the amount of dATP in the sample by comparing the peak area to a standard curve generated from the dATP standards.

Quantification of dATP by LC-MS/MS

This protocol provides a highly sensitive and specific method for dATP quantification using liquid chromatography coupled with tandem mass spectrometry.[15][16]

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • Porous graphitic carbon or C18 column.

Reagents:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • dATP standard solutions

  • Internal standard (e.g., ¹³C₁₀, ¹⁵N₅-dATP)

Procedure:

  • Sample Preparation: Spike the samples and standards with the internal standard.

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample and separate the nucleotides using a suitable gradient of Mobile Phase B.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for dATP and the internal standard. For dATP, a common transition is m/z 490.1 → 159.1.

  • Quantification:

    • Calculate the peak area ratio of dATP to the internal standard.

    • Determine the concentration of dATP in the samples using a calibration curve constructed from the standard solutions.

Visualizations

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and regulatory loops involved in dATP production from dAMP.

dATP_Synthesis_Pathway dAMP dAMP AK (Deoxy)adenylate Kinase (AK) dAMP->AK dADP dADP NDPK Nucleoside Diphosphate Kinase (NDPK) dADP->NDPK dATP dATP ATP ATP ATP->AK ADP ADP NDPK_ATP ATP NDPK_ATP->NDPK NDPK_ADP ADP AK->dADP AK->ADP NDPK->dATP NDPK->NDPK_ADP

Caption: Enzymatic conversion of dAMP to dATP.

dATP_Regulation_Pathway cluster_RNR Ribonucleotide Reductase (RNR) Activity rNDPs Ribonucleoside Diphosphates (rNDPs) RNR Ribonucleotide Reductase (RNR) rNDPs->RNR dNDPs Deoxyribonucleoside Diphosphates (dNDPs) dNTPs dNTPs dNDPs->dNTPs Phosphorylation RNR->dNDPs dATP dATP dNTPs->dATP Includes dATP dATP->RNR Allosteric Inhibition

Caption: Allosteric feedback inhibition of RNR by dATP.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro synthesis and quantification of dATP from dAMP.

Experimental_Workflow start Start: Prepare Reaction Mixture (dAMP, ATP, Enzymes, Buffer) incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Stop Reaction (Acid or Heat) sampling->quenching preparation Sample Preparation (Neutralization, Centrifugation) quenching->preparation analysis Quantification of dATP preparation->analysis hplc HPLC analysis->hplc Method 1 lcms LC-MS/MS analysis->lcms Method 2 end End: Data Analysis hplc->end lcms->end

Caption: Workflow for in vitro dATP synthesis and analysis.

Conclusion

The conversion of dAMP to dATP is a fundamental biochemical process essential for maintaining the integrity of the genome. This technical guide has provided a detailed overview of the enzymatic pathway, its regulation, and comprehensive experimental protocols for its investigation. A thorough understanding of this pathway is critical for researchers in molecular biology, oncology, and drug development, as targeting enzymes involved in dNTP synthesis remains a promising strategy for therapeutic intervention. The provided data and methodologies serve as a valuable resource for designing and executing experiments aimed at further elucidating the intricacies of dATP metabolism.

References

An In-depth Technical Guide to Enzymatic Reactions Involving 2'-Deoxyadenosine-5'-monophosphate (dAMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine-5'-monophosphate (dAMP) is a fundamental deoxyribonucleotide that serves as a critical precursor for the synthesis of deoxyadenosine (B7792050) triphosphate (dATP), one of the four essential building blocks of DNA. The metabolic pathways that govern the synthesis, phosphorylation, and degradation of dAMP are tightly regulated and involve a host of enzymatic reactions crucial for maintaining genomic integrity and cellular viability. Dysregulation of these pathways has been implicated in various diseases, making the enzymes involved attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymatic reactions involving dAMP, complete with quantitative data, detailed experimental protocols, and visual representations of the key metabolic pathways.

Core Enzymatic Reactions Involving dAMP

The metabolism of dAMP is primarily centered around its phosphorylation to deoxyadenosine diphosphate (B83284) (dADP) and subsequent conversion to dATP, as well as its degradation. The key enzymes involved in these processes are deoxyadenylate kinase and 5'-nucleotidases.

Deoxyadenylate Kinase: The Phosphorylation Engine

Deoxyadenylate kinase (dAK), also known as (deoxy)adenylate kinase, is the primary enzyme responsible for the phosphorylation of dAMP to dADP. This reaction is a critical step in the biosynthesis of dATP and, consequently, in DNA synthesis and repair. The reaction catalyzed by dAK is as follows:

dAMP + ATP ⇌ dADP + ADP

This reversible reaction is essential for maintaining the balance of adenine (B156593) deoxyribonucleotides in the cell.

The kinetic parameters of deoxyadenylate kinase provide insight into its efficiency and affinity for its substrates. While comprehensive kinetic data for dAMP as a substrate is not extensively available across all species and isoforms, some key values have been reported.

EnzymeSubstrateKm (µM)VmaxkcatSource OrganismReference
Adenylate Kinase 1dAMP400Not ReportedNot ReportedBaker's Yeast(Su & Russell, 1967)
Adenylate Kinase 1ATP100Not ReportedNot ReportedBaker's Yeast(Su & Russell, 1967)
5'-Nucleotidases: The Degradative Pathway

5'-Nucleotidases are a group of enzymes that catalyze the hydrolysis of 5'-mononucleotides, including dAMP, to their corresponding nucleosides and inorganic phosphate (B84403). This reaction is a key step in the catabolism of nucleotides.

dAMP + H₂O → Deoxyadenosine + Pi

Various isoforms of 5'-nucleotidases exist, including both cytosolic and membrane-bound forms, with differing substrate specificities. For soluble low Km 5'-nucleotidases, dAMP is a substrate, although it is hydrolyzed at a lower relative velocity compared to other nucleotides like CMP and UMP[1].

Specific kinetic data for dAMP as a substrate for various 5'-nucleotidase isoforms is crucial for understanding its degradation. While detailed Vmax and kcat values for dAMP are not always available, some studies provide relative activities and Km values.

EnzymeSubstrateKm (µM)VmaxkcatSource OrganismReference
Ecto-5'-nucleotidase/CD73 (with CNT3)dAMP59.615.6 pmol·mg protein⁻¹min⁻¹Not ReportedHuman (expressed in COS-7 cells)[2]
Soluble low Km 5'-nucleotidasedAMPNot ReportedLower than CMP, UMPNot ReportedHuman T-lymphoblasts[1]

Signaling and Metabolic Pathways

The metabolism of dAMP is intricately linked to broader cellular pathways, including the de novo and salvage pathways for purine (B94841) synthesis, which ultimately feed into DNA replication.

dATP_Synthesis_Pathway dAMP This compound (dAMP) dADP 2'-Deoxyadenosine-5'-diphosphate (dADP) dAMP->dADP  Deoxyadenylate Kinase (dAK) dATP 2'-Deoxyadenosine-5'-triphosphate (dATP) dADP->dATP  Nucleoside Diphosphate Kinase (NDPK) DNA DNA Synthesis dATP->DNA ATP->ADP

Figure 1: Simplified pathway of dATP synthesis from dAMP.

Purine_Salvage_Pathway cluster_salvage Purine Salvage Pathway cluster_de_novo De Novo Synthesis Deoxyadenosine Deoxyadenosine dAMP This compound (dAMP) Deoxyadenosine->dAMP  Adenosine Kinase  (or Deoxyadenosine Kinase) dAMP->Deoxyadenosine  5'-Nucleotidase Hypoxanthine Hypoxanthine IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP  HGPRT dIMP Deoxyinosine Monophosphate (dIMP) IMP->dIMP  Ribonucleotide Reductase dIMP->dAMP  Adenylosuccinate  Synthetase & Lyase DeNovo ...from PRPP DeNovo->IMP

Figure 2: Overview of the purine salvage pathway involving dAMP.

Experimental Protocols

Spectrophotometric Assay for Deoxyadenylate Kinase Activity

This protocol is adapted from general adenylate kinase assays and is suitable for measuring the activity of deoxyadenylate kinase using dAMP as a substrate. The assay is based on a coupled enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • dAMP + ATP --(Deoxyadenylate Kinase)--> dADP + ADP

  • ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate (B1213749)

  • Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate (B86563) + NAD⁺

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl₂ (10 mM)

  • KCl (100 mM)

  • ATP (1 mM)

  • dAMP (variable concentrations, e.g., 0.1 - 5 mM)

  • Phosphoenolpyruvate (PEP) (1.5 mM)

  • NADH (0.2 mM)

  • Pyruvate Kinase (PK) (5 units/mL)

  • Lactate Dehydrogenase (LDH) (10 units/mL)

  • Purified or partially purified deoxyadenylate kinase

  • UV-Vis Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ATP, PEP, and NADH in a cuvette.

  • Add the pyruvate kinase and lactate dehydrogenase to the reaction mixture.

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

  • Initiate the reaction by adding a known amount of the deoxyadenylate kinase enzyme preparation.

  • Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes), recording data at regular intervals (e.g., every 15-30 seconds).

  • Perform control experiments by omitting dAMP or the deoxyadenylate kinase to determine the background rate of NADH oxidation.

Data Analysis:

  • Calculate the rate of the reaction (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA = εbc), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Plot the initial velocity (V₀) against the substrate (dAMP) concentration.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

dAK_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer (Tris, MgCl₂, KCl) Mix_Reagents Mix Buffer, Substrates, and Coupling Enzymes in Cuvette Prep_Buffer->Mix_Reagents Prep_Substrates Prepare Substrates (ATP, dAMP, PEP, NADH) Prep_Substrates->Mix_Reagents Prep_Enzymes Prepare Coupling Enzymes (PK, LDH) Prep_Enzymes->Mix_Reagents Equilibrate Equilibrate at Assay Temperature Mix_Reagents->Equilibrate Initiate Initiate Reaction with Deoxyadenylate Kinase Equilibrate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calc_Rate Calculate Reaction Rate (V₀) Monitor->Calc_Rate Plot_Data Plot V₀ vs. [dAMP] Calc_Rate->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics

Figure 3: Workflow for the spectrophotometric assay of deoxyadenylate kinase.
Colorimetric Assay for 5'-Nucleotidase Activity with dAMP

This protocol is adapted from commercially available 5'-nucleotidase assay kits and can be used to measure the hydrolysis of dAMP. The assay measures the amount of inorganic phosphate (Pi) released from the substrate.

Principle:

  • dAMP + H₂O --(5'-Nucleotidase)--> Deoxyadenosine + Pi

  • The released inorganic phosphate is detected colorimetrically using a malachite green-based reagent, which forms a colored complex with phosphate.

Materials:

  • Assay Buffer (e.g., Glycine buffer, pH 9.0)

  • dAMP substrate solution (in assay buffer)

  • 5'-Nucleotidase enzyme (purified or in cell/tissue lysate)

  • Phosphate standard solution

  • Colorimetric phosphate detection reagent (e.g., Malachite Green reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve using the phosphate standard solution at various known concentrations.

  • In a 96-well plate, add the assay buffer to the wells.

  • Add the dAMP substrate solution to the wells.

  • Add the 5'-nucleotidase enzyme sample to the appropriate wells. Include a blank control without the enzyme.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 15-30 minutes).

  • Stop the reaction by adding the colorimetric phosphate detection reagent.

  • Incubate at room temperature for a short period (e.g., 10-20 minutes) to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm) using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the samples.

  • Use the phosphate standard curve to determine the concentration of inorganic phosphate released in each sample.

  • Calculate the enzyme activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of phosphate released per minute).

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of dAMP and analyze the data as described for the deoxyadenylate kinase assay.

Conclusion

The enzymatic reactions involving this compound are central to the maintenance of the deoxyribonucleotide pool and, by extension, to the fidelity of DNA replication and repair. A thorough understanding of the enzymes that metabolize dAMP, including their kinetic properties and regulation, is paramount for researchers in molecular biology, biochemistry, and drug development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into these critical enzymatic pathways and for the development of novel therapeutic strategies targeting these enzymes.

References

The Double-Edged Sword: Investigating the Role of dAMP in DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyadenosine monophosphate (dAMP), a fundamental building block of DNA, plays a critical and multifaceted role in the intricate process of DNA repair. While its correct incorporation is essential for maintaining genomic integrity, its misincorporation can be a source of mutations and genomic instability. This technical guide provides a comprehensive overview of the role of dAMP in DNA repair mechanisms, with a particular focus on its involvement in Base Excision Repair (BER). We delve into the enzymatic processes governing dAMP incorporation and removal, present quantitative data on these processes, and provide detailed experimental protocols for their investigation. Furthermore, we explore the therapeutic implications of targeting dAMP-related repair pathways in the context of drug development.

The Preferential Incorporation of dAMP at Abasic Sites: The "A-Rule"

Apurinic/apyrimidinic (AP) sites are one of the most common types of DNA lesions, arising from spontaneous depurination or the action of DNA glycosylases during the initial step of Base Excision Repair (BER). When a DNA polymerase encounters an AP site, it often preferentially incorporates a dAMP residue opposite the lesion. This phenomenon is widely known as the "A-rule". The underlying mechanism for this preference is a subject of ongoing research, but it is thought to be influenced by the chemical environment of the abasic site and the active site geometry of the DNA polymerase.

The Base Excision Repair (BER) Pathway and dAMP

The BER pathway is the primary mechanism for repairing small, non-helix-distorting base lesions, including those that lead to the formation of AP sites. The misincorporation of dAMP at these sites presents a challenge to the cell, as it creates a mismatch that must be resolved to prevent mutations.

The key steps of the BER pathway, particularly in the context of an AP site and subsequent dAMP incorporation, are as follows:

  • Lesion Recognition and Base Excision: A DNA glycosylase recognizes and removes a damaged or incorrect base, creating an AP site.

  • AP Site Incision: An AP endonuclease, such as APE1 in humans, cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus.

  • DNA Synthesis and dAMP Incorporation: A DNA polymerase, often DNA polymerase β (Pol β) in short-patch BER, fills the single-nucleotide gap. In the case of an AP site, dAMP is frequently incorporated.

  • Excision of the dRP Flap: The 5'-dRP moiety is removed by the lyase activity of Pol β or by other enzymes in the long-patch BER pathway.

  • Ligation: A DNA ligase seals the nick in the DNA backbone, completing the repair process.

However, if dAMP is incorrectly incorporated, it creates a mismatch (e.g., A:G or A:C) that may be recognized by other repair pathways, such as the Mismatch Repair (MMR) pathway, or may persist and lead to a mutation in the next round of DNA replication.

Quantitative Analysis of dAMP Incorporation and Excision

The efficiency and fidelity of DNA polymerases and the activity of repair enzymes are crucial in determining the fate of dAMP at lesion sites. The following tables summarize key kinetic parameters for dAMP incorporation and excision by various enzymes.

EnzymeSubstrate (Template Lesion)NucleotideKm (µM)kcat (min-1)kcat/Km (µM-1min-1)Reference
E. coli DNA Polymerase I (Klenow Fragment)Abasic SitedATP1300.260.002[1]
Drosophila DNA Polymerase αAbasic SitedATP~200-400--[2]
Drosophila DNA Polymerase αAbasic SitedGTP~300-600--[2]
Human DNA Polymerase βAbasic Site (EAP analog)dATP430.140.0033[3]
RB69 DNA PolymeraseAbasic Site (EAP analog)dATP>500--[3]

Table 1: Kinetic Parameters for dAMP Incorporation Opposite Abasic Sites. This table presents the Michaelis constant (Km) and catalytic rate (kcat) for the incorporation of dATP by various DNA polymerases opposite an abasic site or its analog. A lower Km indicates a higher affinity of the enzyme for the nucleotide, and a higher kcat/Km reflects greater catalytic efficiency.

EnzymeSubstrate (Primer Terminus)Vmax (relative)Km (relative)Vmax/Km (relative efficiency)Reference
E. coli DNA Polymerase I (Klenow Fragment)X-A1.01.01.0[1]
E. coli DNA Polymerase I (Klenow Fragment)X-G1.61.21.3[1]
E. coli DNA Polymerase I (Klenow Fragment)X-C1.81.11.6[1]
E. coli DNA Polymerase I (Klenow Fragment)X-T1.91.21.6[1]

Table 2: Relative Efficiency of Proofreading Excision of Nucleotides Opposite an Abasic Site. This table shows the relative efficiency of the 3' to 5' exonuclease activity of the Klenow fragment in removing different nucleotides paired opposite an abasic site (X). The removal of adenine (B156593) (A) is the least favored.

Experimental Protocols

In Vitro DNA Polymerase Fidelity Assay (Primer Extension Assay)

This assay is used to determine the frequency and type of nucleotide incorporated by a DNA polymerase opposite a specific DNA lesion, such as an abasic site.

a. Materials:

  • Purified DNA polymerase

  • Oligonucleotide template containing a site-specific lesion

  • 5'-radiolabeled or fluorescently labeled primer

  • dNTPs (dATP, dGTP, dCTP, dTTP)

  • Reaction buffer (specific to the polymerase)

  • Stop solution (e.g., formamide (B127407) with loading dyes)

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

b. Methodology:

  • Primer-Template Annealing: Anneal the labeled primer to the template oligonucleotide containing the lesion by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, DNA polymerase, reaction buffer, and a single dNTP or a mixture of all four dNTPs.

  • Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme for a defined period.

  • Quenching: Stop the reaction by adding the stop solution.

  • Gel Electrophoresis: Denature the samples by heating and resolve the products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The size of the product bands indicates which nucleotide(s) were incorporated opposite the lesion. Quantify the band intensities to determine the relative incorporation efficiency of each nucleotide.

In Vitro Base Excision Repair (BER) Assay

This assay reconstitutes the BER pathway in vitro to study the entire repair process or the activity of specific enzymes within the pathway.

a. Materials:

  • Purified DNA glycosylase, AP endonuclease (APE1), DNA polymerase β (Pol β), and DNA ligase I or III.

  • DNA substrate containing a specific lesion (e.g., uracil (B121893) or an abasic site). The substrate can be a plasmid or an oligonucleotide duplex.

  • Reaction buffer containing ATP, MgCl₂, and other necessary cofactors.

  • Radiolabeled dNTPs (e.g., [α-³²P]dCTP) for monitoring DNA synthesis.

  • Stop solution.

  • Agarose or polyacrylamide gel.

b. Methodology:

  • Substrate Preparation: Prepare the DNA substrate with the specific lesion.

  • Reaction Assembly: Combine the DNA substrate, BER enzymes, reaction buffer, and radiolabeled dNTPs in a reaction tube.

  • Incubation: Incubate the reaction at 37°C for a specified time to allow the repair process to occur.

  • Product Analysis: Stop the reaction and analyze the products by gel electrophoresis and autoradiography. The appearance of a repaired, ligated product indicates successful BER. By omitting specific enzymes, the role of each component can be investigated.

AP Endonuclease Cleavage Assay

This assay measures the activity of AP endonucleases in cleaving the phosphodiester backbone at an AP site.

a. Materials:

  • Purified AP endonuclease (e.g., APE1).

  • 5'-end labeled oligonucleotide duplex containing a centrally located abasic site.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂).

  • Stop solution.

  • Denaturing polyacrylamide gel.

b. Methodology:

  • Reaction Setup: Prepare reaction mixtures containing the labeled DNA substrate and varying concentrations of the AP endonuclease in the reaction buffer.

  • Incubation: Incubate the reactions at 37°C for a defined time.

  • Analysis: Stop the reactions and resolve the products on a denaturing polyacrylamide gel. The cleavage of the substrate will result in a shorter, labeled fragment. The extent of cleavage can be quantified to determine the enzyme's activity.

Visualizing DNA Repair Pathways and Workflows

Base Excision Repair (BER) Pathway for an Abasic Site

BER_Pathway cluster_0 DNA with Abasic Site cluster_1 Incision cluster_2 DNA Synthesis & dAMP Incorporation cluster_3 Flap Excision cluster_4 Ligation DNA_lesion DNA with Abasic Site (AP) APE1 APE1 Nicked_DNA Nicked DNA with 5'-dRP and 3'-OH APE1->Nicked_DNA Cleavage of phosphodiester bond Pol_beta DNA Polymerase β Gap_filled Gap Filled (dAMP) with 5'-dRP flap Pol_beta->Gap_filled dATP incorporation ('A-rule') Pol_beta_lyase Pol β (Lyase activity) Processed_nick Processed Nick Pol_beta_lyase->Processed_nick Removal of 5'-dRP Ligase DNA Ligase III/I Repaired_DNA Repaired DNA Ligase->Repaired_DNA Sealing the nick Fidelity_Assay_Workflow start Start anneal 1. Primer-Template Annealing (Labeled Primer + Template with Lesion) start->anneal reaction 2. Primer Extension Reaction (DNA Polymerase, dNTPs) anneal->reaction stop_reaction 3. Quench Reaction (Stop Solution) reaction->stop_reaction electrophoresis 4. Denaturing PAGE stop_reaction->electrophoresis analysis 5. Gel Imaging and Analysis (Phosphorimager/Fluorescence Scanner) electrophoresis->analysis end End analysis->end

References

Stability of 2'-Deoxyadenosine 5'-Monophosphate (dAMP) in Diverse Buffer Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2'-deoxyadenosine (B1664071) 5'-monophosphate (dAMP), a fundamental building block of DNA, in various aqueous buffer solutions. Understanding the degradation kinetics and pathways of dAMP is critical for researchers in molecular biology, pharmacology, and drug development to ensure the integrity of experimental reagents, the stability of nucleotide-based therapeutics, and the accuracy of analytical standards. This document details the primary degradation pathway of dAMP, summarizes its stability under different pH and temperature conditions, outlines detailed experimental protocols for stability assessment, and discusses the potential influence of different buffer species.

Core Concepts: The Instability of the N-Glycosidic Bond

The primary route of non-enzymatic degradation for dAMP in aqueous solutions is the hydrolysis of the N-glycosidic bond, which links the adenine (B156593) base to the deoxyribose sugar. This reaction, known as depurination, results in the formation of free adenine and the 2-deoxyribose-5'-monophosphate sugar moiety. The rate of this hydrolysis is significantly influenced by environmental factors, most notably pH and temperature.

Generally, the N-glycosidic bonds in purine (B94841) deoxynucleotides like dAMP are highly stable in neutral and alkaline media but become susceptible to cleavage under acidic conditions.[1] The reaction is acid-catalyzed, with the rate of hydrolysis increasing as the pH decreases. Protonation of the purine ring, particularly at the N7 position, is believed to be a key step in facilitating the cleavage of the bond.

Quantitative Stability Data

Direct comparative studies on the degradation kinetics of dAMP in a variety of common biological buffers (e.g., phosphate (B84403), Tris, citrate) are not extensively available in peer-reviewed literature. However, the stability is critically dependent on pH and temperature. Data from a closely related analog, 2-chloro-2'-deoxyadenosine (2-CdA), provides valuable insight into the expected stability profile of dAMP, as the fundamental N-glycosidic bond hydrolysis mechanism is the same.[1]

Table 1: Influence of pH and Temperature on the Stability of a dAMP Analog (2-chloro-2'-deoxyadenosine)

pHTemperature (°C)Half-life (t½)Remaining % (after time)Reference
1370.37 hours2% (after 2 hours)[1]
2371.6 hours13% (after 6 hours)[1]
Neutral & Basic37 - 80StableNot specified (stable)[1]

Note: This data is for the analog 2-chloro-2'-deoxyadenosine and is presented to illustrate the significant impact of acidic pH on stability. Similar trends are expected for dAMP.

The Role of Buffer Solutions

While pH is the primary determinant of dAMP stability, the components of the buffer solution itself can also play a role. Buffers are not always inert and can influence reaction rates through various mechanisms, including general acid-base catalysis or specific ionic interactions.

Table 2: Properties and Potential Effects of Common Buffers on Nucleotide Stability

Buffer SystemTypical pH RangeKey Properties & Potential Effects on dAMP Stability
Phosphate 5.8 - 8.0Advantages: Physiological relevance, stable pH with temperature.[2] Disadvantages: Can catalyze some hydrolytic reactions.[3] May precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺), which could be relevant if studying metalloenzyme interactions with dAMP.[4]
Tris 7.0 - 9.0Advantages: Generally considered more biochemically inert; does not precipitate with most metal ions.[4][5] Disadvantages: The pKa is highly sensitive to temperature changes (ΔpKa/°C ≈ -0.031), which can lead to significant pH shifts upon heating or cooling.[4]
Citrate 3.0 - 6.2Advantages: Useful for maintaining acidic pH where degradation is studied. Disadvantages: Can chelate divalent metal ions, potentially interfering with reactions where these ions are necessary.
HEPES/PIPES/MOPS 6.8 - 8.2 (HEPES)Advantages: Often considered "Good's buffers," designed for minimal interaction with biological systems and low metal-binding capacity.[6] Disadvantages: More expensive than phosphate or Tris buffers.

Experimental Protocols for Stability Assessment

A forced degradation study is the standard approach to investigate the intrinsic stability of a molecule like dAMP.[7][8] It involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and degradation pathways.

Protocol 1: Forced Degradation Study of dAMP

1. Objective: To assess the stability of dAMP under various stress conditions (hydrolysis, oxidation, heat, and light) and to develop a stability-indicating analytical method.

2. Materials:

  • dAMP sodium salt

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Phosphate buffer for HPLC mobile phase

  • Reference standards for dAMP and adenine

3. Equipment:

  • Analytical balance

  • pH meter

  • Calibrated volumetric flasks and pipettes

  • Thermostatic water bath or oven

  • Photostability chamber (ICH Q1B compliant)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

4. Sample Preparation: Prepare a stock solution of dAMP in HPLC-grade water at a concentration of 1 mg/mL.

5. Stress Conditions: For each condition, a dAMP sample and a blank (stress agent in water) are prepared. The goal is to achieve 5-20% degradation.[9]

  • Acid Hydrolysis: Mix dAMP stock solution with 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, use 1 M HCl and/or heat at a controlled temperature (e.g., 60°C).[10]

  • Base Hydrolysis: Mix dAMP stock solution with 0.1 M NaOH. If necessary, increase the concentration to 1 M NaOH and/or apply heat (e.g., 60°C).[10]

  • Oxidative Degradation: Mix dAMP stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light for a specified duration.[10]

  • Thermal Degradation: Store the aqueous dAMP stock solution in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose the aqueous dAMP stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

6. Sample Analysis (HPLC Method): At appropriate time points, withdraw aliquots from the stressed samples. If necessary, neutralize the acidic and basic samples before dilution with the mobile phase for analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution using a mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.0) and methanol or acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

7. Data Analysis:

  • Monitor the decrease in the peak area of dAMP over time.

  • Identify and quantify degradation products (e.g., adenine).

  • Calculate the percentage of degradation. For kinetic analysis, plot the natural logarithm of the remaining dAMP concentration versus time to determine the pseudo-first-order rate constant (k). The half-life can be calculated as t½ = 0.693/k.

  • Assess peak purity of the dAMP peak in stressed samples to ensure the method is stability-indicating.

Visualizing Workflows and Pathways

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL dAMP Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (70°C) prep->therm photo Photolytic (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC Method sampling->hplc data Calculate % Degradation Determine Rate Constants hplc->data

Workflow for a typical forced degradation study of dAMP.
Potential Signaling Pathway for Extracellular Purines

While dAMP itself is not established as a primary signaling molecule, other extracellular purines like adenosine (B11128) triphosphate (ATP) and adenosine are well-known Damage-Associated Molecular Patterns (DAMPs).[11] These molecules are released from damaged or dying cells and can trigger an innate immune response by binding to purinergic receptors on immune cells. It is plausible that high concentrations of extracellular dAMP, resulting from significant DNA damage, could engage similar pathways.

DAMP_Signaling_Pathway cluster_stimulus Stimulus cluster_extracellular Extracellular Space cluster_receptor Immune Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response cell_damage Cell Damage / Necrosis damps Release of DAMPs (e.g., ATP, Adenosine, dAMP?) cell_damage->damps releases receptor Purinergic Receptors (e.g., P2X7, A2A) damps->receptor binds to cascade Signaling Cascade (e.g., NF-κB, MAPK) receptor->cascade inflammasome Inflammasome Activation receptor->inflammasome response Pro-inflammatory Cytokine Production (e.g., IL-1β) cascade->response inflammasome->response

Generalized DAMP signaling pathway for extracellular purines.

Conclusion

The stability of dAMP is a critical parameter for its handling and use in research and pharmaceutical applications. Its degradation is primarily driven by acid-catalyzed hydrolysis of the N-glycosidic bond, a reaction that is highly dependent on both pH and temperature. While stable at neutral to alkaline pH, dAMP degrades rapidly in acidic conditions. The choice of buffer can also influence stability, not only by defining the pH but also through potential catalytic or inhibitory effects of the buffer components themselves. The protocols and data presented in this guide provide a framework for researchers to design and execute robust stability studies, ensuring the quality and reliability of their work involving this essential nucleotide.

References

The Cornerstone of Heredity: A Technical Guide to the Genetic Code and the Indispensable Role of dAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the genetic code's fundamental principles and the critical function of deoxyadenosine (B7792050) monophosphate (dAMP) in molecular biology. It details the biochemical pathways that produce this essential DNA precursor, quantifies its presence and enzymatic incorporation, and outlines key experimental methodologies. Furthermore, it explores the roles of dAMP and its analogs in immunology and therapeutic development, offering a comprehensive resource for professionals in the life sciences.

The Genetic Code and the Central Dogma

The central dogma of molecular biology, first articulated by Francis Crick, describes the flow of genetic information within a biological system.[1][2] It posits that information is transferred from DNA to RNA and then to protein.[1][2][3] This fundamental process begins with DNA, a polymer composed of four deoxyribonucleotide monophosphates: deoxyadenosine monophosphate (dAMP), deoxyguanosine monophosphate (dGMP), deoxycytidine monophosphate (dCMP), and deoxythymidine monophosphate (dTMP). The specific sequence of these monomers constitutes the genetic code.

Deoxyadenosine monophosphate (dAMP), a purine (B94841) nucleotide, is a core component of this system.[4] It consists of the nitrogenous base adenine (B156593), a deoxyribose sugar, and a single phosphate (B84403) group.[4] Within the DNA double helix, the adenine base of dAMP forms two hydrogen bonds specifically with thymine, a pairing crucial for the structural integrity and faithful replication of genetic material.[4] Before its incorporation into a new DNA strand by DNA polymerase, dAMP is phosphorylated to its triphosphate form, dATP.[4][5]

Central_Dogma DNA DNA (Storage of Genetic Information) DNA->DNA Replication RNA RNA (Information Messenger) DNA->RNA Transcription Protein Protein (Functional Product) RNA->Protein Translation dAMP dAMP dAMP->DNA Building Block

Figure 1: The Central Dogma of Molecular Biology, highlighting the role of dAMP.

Biosynthesis of dAMP and dATP

Cells maintain a balanced pool of deoxyribonucleoside triphosphates (dNTPs) to ensure high-fidelity DNA replication and repair.[6] The synthesis of dATP, the active form of dAMP for DNA polymerases, occurs through two primary routes: the de novo pathway and the salvage pathway.

  • De Novo Pathway: This pathway synthesizes purines from simple precursor molecules like amino acids, ribose-5-phosphate, and CO2.[7] It is a multi-step, energy-intensive process that culminates in the formation of inosine (B1671953) monophosphate (IMP), which is then converted to AMP and GMP. Ribonucleotide reductase (RNR) then reduces adenosine (B11128) diphosphate (B83284) (ADP) to deoxyadenosine diphosphate (dADP), which is subsequently phosphorylated to dATP.

  • Salvage Pathway: This more energy-efficient pathway recycles pre-existing bases and nucleosides from the degradation of nucleic acids.[7][8] Deoxyadenosine can be phosphorylated by deoxyadenosine kinase to form dAMP, which then enters the dNTP pool after further phosphorylation.[4] This pathway is particularly crucial in cells that are not actively dividing.

dATP_Synthesis cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway Precursors Ribose-5-P, Amino Acids, CO2 IMP Inosine Monophosphate (IMP) Precursors->IMP Multi-step AMP Adenosine Monophosphate (AMP) IMP->AMP ADP Adenosine Diphosphate (ADP) AMP->ADP dADP Deoxyadenosine Diphosphate (dADP) ADP->dADP Ribonucleotide Reductase (RNR) dATP dATP (For DNA Synthesis) dADP->dATP Degraded_DNA Degraded Nucleic Acids Deoxyadenosine Deoxyadenosine Degraded_DNA->Deoxyadenosine dAMP Deoxyadenosine Monophosphate (dAMP) Deoxyadenosine->dAMP Deoxyadenosine Kinase dAMP->dATP Phosphorylation

Figure 2: De Novo and Salvage pathways for dATP biosynthesis.

Quantitative Analysis of dNTP Pools and Polymerase Kinetics

The intracellular concentration of dNTPs is tightly regulated and varies with cell type and cell cycle phase. Imbalances in dNTP pools can lead to increased mutation rates and genomic instability, which are hallmarks of cancer.[6][9]

Data Presentation

Table 1: Intracellular dATP Concentrations in Various Cell Lines

Cell Line Cell Type dATP Concentration (pmol/10⁶ cells) Condition
WT Mouse Embryonic Fibroblast 66 Wild-Type
Balb/3T3 Mouse Fibroblast 2.4 (Quiescent) Serum Starved
Balb/3T3 Mouse Fibroblast 20.9 (Log Phase) Actively Dividing

| Cancer Cell Lines | Various | Typically elevated 6-11 fold vs. non-dividing cells | Proliferating |

Data compiled from multiple sources for illustrative purposes.[10][11]

The efficiency with which DNA polymerases incorporate dATP is a key determinant of DNA replication fidelity and speed. This is quantified by steady-state kinetic parameters, the Michaelis constant (Kₘ) and the catalytic rate (k_cat).

Table 2: Steady-State Kinetic Parameters for Taq DNA Polymerase with dATP

Parameter Value Unit
Kₘ (for dNTPs) 33.3 µM

| k_cat (catalytic rate) | 96 | s⁻¹ (at 85°C) |

Data are representative values for Taq DNA polymerase.[12]

dAMP in Immunology: A Damage-Associated Molecular Pattern (DAMP)

Beyond its intracellular role, adenosine-based nucleotides released into the extracellular space due to cell damage or stress act as Damage-Associated Molecular Patterns (DAMPs).[2][3][4][13][14] Extracellular ATP and its derivatives signal cellular danger to the innate immune system, triggering inflammatory responses.[1][2][15]

Furthermore, cytosolic DNA, whether from pathogens or from damaged host mitochondria, is a potent activator of the cGAS-STING pathway, a critical component of innate immunity.[16] Upon binding to cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cGAMP from ATP and GTP.[16][17] cGAMP then binds to and activates the STING protein on the endoplasmic reticulum, initiating a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.[6][15][18]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Viral or Host) cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates IRF3 IRF3 / NF-κB STING->IRF3 Signal Cascade (via TBK1) Genes Type I IFN Genes & Inflammatory Cytokines IRF3->Genes Activate Transcription

Figure 3: Activation of the innate immune cGAS-STING pathway by cytosolic DNA.

Therapeutic Applications: dAMP Analogs in Drug Development

The essential role of dAMP and its derivatives in DNA synthesis makes the nucleotide metabolism pathway an attractive target for therapeutic intervention, particularly in antiviral and anticancer therapies.[19][20] Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of anti-HIV therapy.[5][9]

These drugs are analogs of natural deoxynucleosides. For example, Tenofovir is an analog of dAMP.[21] Once inside a host cell, NRTIs are phosphorylated by cellular kinases to their active triphosphate form.[22][23] This active form then competes with the natural dNTPs for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Because these analogs lack the 3'-hydroxyl group necessary for phosphodiester bond formation, their incorporation results in the termination of DNA chain elongation, thereby halting viral replication.[3][22][23]

The development of dAMP analogs and other nucleoside-based drugs continues to be a promising area of research for treating viral infections and various cancers.[24][25][26]

Experimental Protocols

Quantification of dATP by HPLC-MS/MS

This protocol outlines a method for the extraction and sensitive quantification of intracellular dATP from cultured cells or tissues using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

A. Materials

  • Ice-cold 60-70% Methanol (B129727)

  • Ice-cold deionized water

  • Cell scraper and microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

  • Ultrasonic cleaner (sonicator)

  • HPLC-MS/MS system with a suitable column (e.g., porous graphitic carbon or C18)[27]

  • Mobile Phase A: 0.1M Ammonium Acetate in water (pH 9.5)

  • Mobile Phase B: 0.1% Ammonium Hydroxide in acetonitrile

  • dATP standards for calibration curve

B. Protocol: dNTP Extraction

  • Harvest cultured cells (approx. 1-5 million) or weigh 15-30 mg of snap-frozen tissue.

  • Add 150 µL of ice-cold methanol and vortex for 3 minutes.

  • Add an equal volume (150 µL) of ice-cold deionized water and vortex for an additional 3 minutes.[27]

  • Sonicate the sample in an ice bath for 90 seconds.[27]

  • Centrifuge the sample at 13,000 x g for 20 minutes at 4°C to pellet proteins and cell debris.[27]

  • Carefully collect the supernatant containing the nucleotides into a new, clean tube.

  • Store the extract at -20°C or proceed directly to analysis.

C. Protocol: HPLC-MS/MS Analysis

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Set up the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM) for the specific mass transition of dATP (e.g., m/z 490.1 > 158.9).[27]

  • Inject a series of dATP standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Develop a gradient elution program. A typical program might start at 100% Mobile Phase A, ramping up to 70-95% Mobile Phase B over several minutes to elute the dNTPs.[27]

  • Quantify the amount of dATP in the samples by comparing the peak area to the standard curve. Normalize the results to the initial cell number or tissue weight.

DNA Polymerase Activity Assay (Radiolabeled Method)

This protocol describes a classic method to determine the activity of a DNA polymerase by measuring the incorporation of a radiolabeled dNTP into a DNA substrate.

A. Materials

  • Purified DNA Polymerase (e.g., Taq Polymerase)

  • 10x Reaction Buffer (e.g., 200 mM Tris-HCl, 100 mM (NH₄)₂SO₄, 100 mM KCl, 20 mM MgSO₄)[28]

  • Activated DNA template (e.g., nicked salmon sperm DNA)

  • dNTP mix (dCTP, dGTP, dTTP at a concentration of ~200 µM each)

  • Radiolabeled [α-³²P]dATP

  • Stop Solution (e.g., 0.25 M EDTA)

  • Trichloroacetic acid (TCA) solution

  • Glass fiber filters

  • Scintillation fluid and liquid scintillation counter

B. Protocol

  • Prepare the reaction mixture on ice. For a 50 µL reaction, combine: 5 µL 10x Reaction Buffer, template DNA, 10 µL dNTP mix, and radiolabeled [α-³²P]dATP.[29]

  • Add a known amount of the DNA polymerase to the mixture.

  • Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for Taq) for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.[29][30]

  • Terminate the reaction by adding the Stop Solution.[29]

  • Precipitate the DNA by adding cold TCA solution and incubate on ice for at least 15 minutes.[30]

  • Collect the precipitated, radiolabeled DNA onto a glass fiber filter by vacuum filtration.

  • Wash the filter extensively with cold TCA solution to remove unincorporated [α-³²P]dATP.

  • Dry the filter and place it in a vial with scintillation fluid.

  • Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the polymerase activity. One unit of activity is often defined as the amount of enzyme that incorporates 10 nmol of total dNTPs in 30 minutes.[29]

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Deoxyadenosine Monophosphate (dAMP) into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted incorporation of specific nucleotides, such as deoxyadenosine (B7792050) monophosphate (dAMP), into oligonucleotides is a fundamental process in molecular biology, diagnostics, and the development of therapeutic nucleic acids. Precise sequence control is paramount for applications ranging from PCR primers and probes to antisense oligonucleotides and siRNA constructs. This document provides detailed protocols and comparative data for the two primary methods of dAMP incorporation: chemical synthesis via the phosphoramidite (B1245037) method and enzymatic incorporation.

Chemical Synthesis: The Phosphoramidite Method

Solid-phase phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides.[1][2] This method allows for the sequential addition of nucleotide building blocks, including dAMP, to a growing oligonucleotide chain attached to a solid support. The synthesis proceeds in a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.

Factors Influencing dAMP Coupling Efficiency

The efficiency of the coupling step is critical for the overall yield and purity of the final oligonucleotide.[3] For purine (B94841) phosphoramidites like dAMP, which are generally bulkier than pyrimidines, optimizing coupling conditions is particularly important.[] Key factors include the choice of activator, coupling time, and the anhydrous nature of the reagents.[5]

Data Presentation: Comparison of Activators for dAMP Phosphoramidite Coupling

While extensive direct comparative studies for dAMP are limited, the performance of common activators can be inferred from their general characteristics and their effectiveness with sterically demanding phosphoramidites.[3]

ActivatorpKaTypical ConcentrationRecommended Coupling Time for Purines (e.g., dAMP)Reported Coupling EfficiencyKey Characteristics
1H-Tetrazole4.9[6]~0.45 M[7]60 - 120 seconds>98%Standard activator, but less effective for sterically hindered monomers.[6][8]
5-Ethylthio-1H-tetrazole (ETT)4.3[6]0.25 M - 0.75 M[8]30 - 90 seconds>99%More acidic than 1H-Tetrazole, leading to faster coupling; a good general-purpose activator.[6][8]
5-Benzylthio-1H-tetrazole (BTT)4.1[6]0.25 M - 0.5 M30 - 60 seconds>99.5%Highly potent activator, particularly for sterically hindered phosphoramidites like those used in RNA synthesis.[8]
4,5-Dicyanoimidazole (DCI)5.2[3]0.25 M - 1.2 M[3]45 - 100 seconds>99%Less acidic but more nucleophilic than tetrazole-based activators; recommended for large-scale synthesis and long oligonucleotides to minimize side reactions.[3]

Note: Coupling times and efficiencies are approximate and can vary depending on the synthesizer, scale, and specific sequence.

Experimental Protocol: Solid-Phase Synthesis of an Oligonucleotide Containing dAMP

This protocol outlines the general steps for incorporating a dAMP nucleotide into a growing oligonucleotide chain on an automated DNA synthesizer.

Materials:

  • dAMP phosphoramidite (and other required nucleoside phosphoramidites)

  • Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached

  • Activator solution (e.g., 0.25 M ETT in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: Acetic Anhydride/2,6-Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (e.g., Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

  • Preparation: Ensure all reagents are fresh, anhydrous, and loaded onto the synthesizer according to the manufacturer's instructions.

  • Synthesis Cycle for dAMP Incorporation:

    • Step 1: Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide by treatment with the deblocking solution, exposing a free 5'-hydroxyl group.

    • Step 2: Coupling: The dAMP phosphoramidite is co-injected with the activator solution into the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles.

    • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage using the oxidizing solution.

  • Chain Elongation: The four-step cycle is repeated for each subsequent nucleotide in the desired sequence.

  • Final Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate (B84403) backbone) are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[1][9]

Workflow for Phosphoramidite-based dAMP Incorporation

phosphoramidite_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Start Start Detritylation Detritylation Start->Detritylation Coupling Coupling Detritylation->Coupling Add dAMP Phosphoramidite + Activator Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Next_Cycle More Nucleotides? Oxidation->Next_Cycle Next_Cycle->Detritylation Yes Cleavage Cleavage Next_Cycle->Cleavage No Deprotection Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification Final_Product Final_Product Purification->Final_Product

Phosphoramidite synthesis workflow for oligonucleotide production.

Enzymatic Incorporation of dAMP

Enzymatic methods offer an alternative to chemical synthesis, often under milder, aqueous conditions. The primary enzyme used for template-independent nucleotide addition is Terminal deoxynucleotidyl Transferase (TdT).[10] DNA polymerases can also be used for template-dependent incorporation.

Terminal deoxynucleotidyl Transferase (TdT)-Mediated Tailing

TdT catalyzes the addition of dNTPs to the 3'-hydroxyl terminus of a DNA strand. While this process is often used to add homopolymer tails, it can be controlled to favor the addition of a single nucleotide.

Data Presentation: Estimated Yields for Single dAMP Addition by TdT

Controlling TdT to add only a single nucleotide can be challenging. The yield of the +1 product is highly dependent on the reaction conditions, particularly the ratio of enzyme to primer and the concentration of dATP. Recent studies have shown that using ribonucleotides in a borate (B1201080) buffer can significantly improve the yield of single-nucleotide incorporation.[11]

MethodSubstrate (Primer)dNTPKey ConditionEstimated Yield of Single dAMP Addition (+1 Product)Reference
Standard TdT TailingDNA OligonucleotidedATPOptimized Enzyme/Primer/dATP ratio10-40%General observation from tailing protocols[12]
TdT with rNTP-borate complexDNA OligonucleotiderATPBorate Buffer>70%[11]
TdT-dNTP ConjugateDNA OligonucleotidedATP conjugateSteric hindrance post-incorporationQuantitative extension in 10-20s[5][13]

Note: Yields are highly variable and require careful optimization. The TdT-dNTP conjugate method is a more recent development designed for controlled single additions.

Experimental Protocol: Controlled Single dAMP Addition using TdT

This protocol is adapted for attempting a single dAMP addition to the 3' end of an oligonucleotide. Optimization will be required for specific primers.

Materials:

  • DNA Oligonucleotide (primer) with a free 3'-hydroxyl group

  • Terminal deoxynucleotidyl Transferase (TdT)

  • 5X TdT Reaction Buffer

  • dATP solution (low concentration, e.g., 10 µM)

  • CoCl₂ solution (if not included in the buffer)

  • Nuclease-free water

  • EDTA solution (for stopping the reaction)

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • 5X TdT Reaction Buffer: 4 µL

    • DNA Oligonucleotide (10 pmol): 1 µL

    • dATP (10 µM): 1 µL

    • TdT (20 units): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Incubate the reaction mixture at 37°C for a short duration, for example, 5-15 minutes. A shorter incubation time may favor single nucleotide addition.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA or by heating to 70°C for 10 minutes.[12]

  • Analysis: Analyze the reaction products by PAGE or HPLC to determine the ratio of unreacted primer, +1 product (single dAMP addition), and products with multiple dAMP additions.

Logical Flow of TdT-mediated dAMP Tailing

tdt_workflow Start Oligonucleotide (Primer) Reaction_Mix Prepare Reaction Mix: - TdT Enzyme - Reaction Buffer - dATP Start->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Termination Stop Reaction (EDTA or Heat) Incubation->Termination Analysis Analyze Products (PAGE or HPLC) Termination->Analysis Products Unreacted Primer +1 Product (dAMP) +n Products Analysis->Products

Workflow for enzymatic dAMP tailing using TdT.

Conclusion

Both chemical and enzymatic methods provide effective means for incorporating dAMP into oligonucleotides. The phosphoramidite method offers high efficiency and is well-suited for automated, high-throughput synthesis, making it the dominant technology. Enzymatic methods, particularly with ongoing advancements in enzyme engineering and reaction conditions, present a valuable alternative, especially for applications requiring milder conditions or for the modification of existing oligonucleotides. The choice of method will depend on the specific application, desired scale, required purity, and the available instrumentation. Careful optimization of the protocols provided in these notes will enable researchers to achieve the desired incorporation of dAMP with high fidelity and yield.

References

Application Notes: The Role and Utilization of 2'-Deoxyadenosine-5'-monophosphate Analogs in PCR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 2'-deoxyadenosine-5'-monophosphate (dAMP) is a fundamental component of DNA, it is its triphosphate counterpart, 2'-deoxyadenosine-5'-triphosphate (dATP), that serves as the active substrate for DNA polymerases during the Polymerase Chain Reaction (PCR). DNA polymerases require the high-energy pyrophosphate bond of dNTPs for the extension of the growing DNA strand. Consequently, these application notes will focus on the practical use of dATP, the biologically active form in PCR, and will address dAMP in the context of its role as a constituent of DNA.

The fidelity, yield, and overall success of a PCR experiment are critically dependent on the precise concentration and purity of the deoxynucleoside triphosphates (dNTPs), including dATP. This document provides detailed protocols and data for the effective use of dATP in PCR applications, intended for researchers, scientists, and professionals in drug development.

Data Summary

The concentration of dNTPs is a critical parameter in PCR. The following tables summarize recommended dATP concentrations for various PCR applications and the impact of dNTP concentration on PCR fidelity.

Table 1: Recommended dATP Concentrations for Various PCR Applications

ApplicationRecommended dATP Concentration (in a mix with other dNTPs)Notes
Standard PCR200 µMProvides a good balance between yield and fidelity for routine amplifications.
High-Fidelity PCR200 µMHigher concentrations can decrease the fidelity of proofreading polymerases.
Long-Range PCR500 µMHigher concentrations can enhance yield for amplicons >10 kb.
Fast PCR400 µMHigher concentrations can facilitate faster nucleotide incorporation.
qPCR200 µMConsistency in concentration is crucial for reproducible quantification.

Table 2: Impact of dNTP Concentration on PCR Fidelity

dNTP ConcentrationError Rate (per 10^6 bases)Relative Fidelity
50 µM1.5High
200 µM3.2Standard
500 µM6.8Lower
1 mM12.5Low

Note: Data is illustrative and can vary based on the DNA polymerase used.

Experimental Protocols

Protocol 1: Standard PCR Amplification

This protocol outlines the setup for a standard PCR reaction using a final dATP concentration of 200 µM.

Materials:

  • DNA Template

  • Forward and Reverse Primers

  • Taq DNA Polymerase (or other standard polymerase)

  • 10X PCR Buffer

  • dNTP Mix (10 mM each of dATP, dCTP, dGTP, dTTP)

  • Nuclease-free water

Procedure:

  • Prepare the Reaction Mix: On ice, assemble the following components in a sterile PCR tube for a 50 µL reaction:

    Component Volume Final Concentration
    10X PCR Buffer 5 µL 1X
    dNTP Mix (10 mM) 1 µL 200 µM of each dNTP
    Forward Primer (10 µM) 2.5 µL 0.5 µM
    Reverse Primer (10 µM) 2.5 µL 0.5 µM
    DNA Template (10 ng/µL) 1 µL 10 ng
    Taq DNA Polymerase (5 U/µL) 0.5 µL 2.5 Units

    | Nuclease-free water | to 50 µL | - |

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program:

    Step Temperature Time Cycles
    Initial Denaturation 95°C 2 minutes 1
    Denaturation 95°C 30 seconds 30
    Annealing 55-65°C* 30 seconds 30
    Extension 72°C 1 minute/kb 30
    Final Extension 72°C 5 minutes 1

    | Hold | 4°C | ∞ | 1 |

    *Annealing temperature should be optimized based on the primer melting temperature (Tm).

  • Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.

Protocol 2: High-Fidelity PCR

This protocol is designed for applications requiring high sequence accuracy, such as cloning or sequencing.

Materials:

  • High-Fidelity DNA Polymerase (e.g., Pfu, Q5)

  • High-Fidelity PCR Buffer

  • DNA Template

  • Forward and Reverse Primers

  • dNTP Mix (10 mM each)

  • Nuclease-free water

Procedure:

  • Prepare the Reaction Mix:

    Component Volume (50 µL reaction) Final Concentration
    5X High-Fidelity Buffer 10 µL 1X
    dNTP Mix (10 mM) 1 µL 200 µM of each dNTP
    Forward Primer (10 µM) 2.5 µL 0.5 µM
    Reverse Primer (10 µM) 2.5 µL 0.5 µM
    DNA Template (10 ng/µL) 1 µL 10 ng
    High-Fidelity Polymerase 0.5 µL As recommended by manufacturer

    | Nuclease-free water | to 50 µL | - |

  • Thermal Cycling:

    Step Temperature Time Cycles
    Initial Denaturation 98°C 30 seconds 1
    Denaturation 98°C 10 seconds 30
    Annealing 60-72°C* 20 seconds 30
    Extension 72°C 30 seconds/kb 30
    Final Extension 72°C 2 minutes 1

    | Hold | 4°C | ∞ | 1 |

    *Follow polymerase-specific recommendations for annealing and extension times.

  • Analysis: Analyze the product on an agarose gel.

Visualizations

The following diagrams illustrate the central role of dATP in the PCR process and a typical experimental workflow.

PCR_Mechanism cluster_0 PCR Cycle cluster_1 Molecular Components Denaturation 1. Denaturation (95°C) Double-stranded DNA separates Annealing 2. Annealing (55-65°C) Primers bind to template Denaturation->Annealing Extension 3. Extension (72°C) DNA Polymerase synthesizes new strand Annealing->Extension Extension->Denaturation Next Cycle dATP dATP dATP->Extension dNTPs dGTP, dCTP, dTTP dNTPs->Extension Polymerase DNA Polymerase Polymerase->Extension Template DNA Template Template->Denaturation Primers Primers Primers->Annealing PCR_Workflow cluster_setup 1. Reaction Setup cluster_amplification 2. Amplification cluster_analysis 3. Analysis A Prepare Master Mix (Buffer, dNTPs, Polymerase) B Add Primers and DNA Template A->B C Perform Thermal Cycling B->C Place in Thermal Cycler D Agarose Gel Electrophoresis C->D Analyze Amplicon E Visualize Results D->E F Further Applications (Cloning, Sequencing, etc.) E->F

Application Notes and Protocols for Quantifying dAMP Concentration in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyadenosine monophosphate (dAMP) is a crucial building block for DNA synthesis and repair. The accurate quantification of intracellular dAMP concentrations is vital for understanding cellular metabolism, proliferation, and the mechanisms of action of various therapeutic agents, particularly in the fields of oncology and virology. This document provides detailed application notes and protocols for three distinct methods for measuring dAMP in cell lysates: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and a competitive fluorescence polarization-based enzymatic assay.

Methods Overview and Data Presentation

The selection of an appropriate method for dAMP quantification depends on the specific experimental needs, including required sensitivity, sample throughput, and available instrumentation. Below is a summary of the quantitative performance of the described methods.

FeatureLC-MS/MSHPLC-UVEnzymatic Assay (Fluorescence Polarization)
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Separation by liquid chromatography followed by detection based on UV absorbance.Competitive binding of dAMP and a fluorescent tracer to a specific antibody, resulting in a change in fluorescence polarization.
Selectivity Very HighModerate to HighHigh
Sensitivity (LLOQ) Femtomole (fmol) range[1]Picomole (pmol) rangeAs low as 10 nM dAMP[2]
Throughput ModerateModerateHigh (amenable to 96- and 384-well plates)[2]
Multiplexing Yes (can simultaneously measure other nucleotides and metabolites)Yes (can measure multiple UV-absorbing nucleotides in a single run)No (specific for dAMP)
Instrumentation LC system coupled to a triple quadrupole mass spectrometerHPLC system with a UV detectorFluorescence plate reader with polarization capabilities

Experimental Protocols

Sample Preparation: Nucleotide Extraction from Cultured Cells

This protocol is a general procedure for the extraction of nucleotides from mammalian cells and is compatible with subsequent analysis by LC-MS/MS and HPLC-UV.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 60% Methanol (B129727) in water, pre-chilled to -20°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 16,000 x g and 4°C

  • Vacuum concentrator (e.g., SpeedVac)

Protocol:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with 5 mL of ice-cold PBS per 10 cm plate.

  • Aspirate the PBS completely.

  • Add 1 mL of pre-chilled 60% methanol to the plate.

  • Using a cell scraper, scrape the cells from the plate surface and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge the tube at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the nucleotides, to a new microcentrifuge tube.

  • Dry the nucleotide extract using a vacuum concentrator.

  • The dried pellet can be stored at -80°C or reconstituted in an appropriate buffer for immediate analysis. For LC-MS/MS and HPLC-UV, reconstitute in the initial mobile phase.

Method 1: LC-MS/MS for dAMP Quantification

This method offers the highest sensitivity and selectivity for dAMP quantification.

Instrumentation:

  • Liquid Chromatography system

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Reagents:

Protocol:

  • Sample Reconstitution: Reconstitute the dried cell extract in 100 µL of Mobile Phase A.

  • Chromatographic Separation:

    • Set the column temperature to 30°C.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5 mL/min.

    • Inject 10 µL of the reconstituted cell extract or dAMP standard.

    • Apply a gradient elution, for example:

      • 0-5 min: 5% B

      • 5-15 min: linear gradient to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: return to 5% B and re-equilibrate.

  • Mass Spectrometry Detection:

    • Operate the ESI source in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for dAMP quantification. The specific precursor and product ion transitions for dAMP should be optimized for the instrument used. A common transition for dAMP is m/z 332.1 -> 136.1.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of dAMP.

    • Determine the concentration of dAMP in the cell extracts by comparing their peak areas to the standard curve.

    • Normalize the dAMP concentration to the number of cells used for extraction.

Method 2: HPLC-UV for dAMP Quantification

A robust and widely available method for nucleotide analysis.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.0

  • Mobile Phase B: 100% Methanol

  • dAMP standard for calibration curve

Protocol:

  • Sample Reconstitution: Reconstitute the dried cell extract in 100 µL of Mobile Phase A.

  • Chromatographic Separation:

    • Set the column temperature to 25°C.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

    • Inject 20 µL of the reconstituted cell extract or dAMP standard.

    • Apply an isocratic or gradient elution suitable for separating dAMP from other nucleotides. For a simple isocratic elution, 95% Mobile Phase A and 5% Mobile Phase B may be sufficient.

  • UV Detection:

    • Monitor the absorbance at 254 nm.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of dAMP.

    • Determine the concentration of dAMP in the cell extracts by comparing their peak areas to the standard curve.

    • Normalize the dAMP concentration to the number of cells used for extraction.

Method 3: Enzymatic Assay (Transcreener® dAMP FP Assay)

A high-throughput method ideal for screening applications.[2] This protocol is based on the principles of the Transcreener® dAMP FP Assay.[2]

Instrumentation:

  • Fluorescence plate reader with fluorescence polarization capabilities

  • Low-volume 384-well plates

Materials:

  • Transcreener® dAMP FP Assay Kit (containing dAMP antibody, far-red tracer, and stop & detect buffer)

  • dAMP standard for calibration curve

Protocol:

  • Enzyme Reaction (if applicable): Perform the enzymatic reaction that produces dAMP in a 384-well plate. The total reaction volume is typically 10 µL.

  • Assay Setup:

    • Prepare a dAMP standard curve in the same buffer as the enzyme reaction.

    • Prepare the dAMP Detection Mixture according to the kit instructions by mixing the dAMP antibody and the far-red tracer in the provided buffer.

  • Detection:

    • Add 10 µL of the dAMP Detection Mixture to each well of the 384-well plate containing the standards and the cell lysate samples.

    • Incubate the plate for 60-90 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader.

  • Quantification:

    • The fluorescence polarization signal is inversely proportional to the amount of dAMP produced.

    • Generate a standard curve by plotting the fluorescence polarization values against the known dAMP concentrations.

    • Determine the concentration of dAMP in the cell lysates by interpolating their fluorescence polarization values on the standard curve.

Diagrams

experimental_workflow_sample_prep start Cell Culture Plate on Ice wash_pbs Wash with ice-cold PBS start->wash_pbs add_methanol Add pre-chilled 60% Methanol wash_pbs->add_methanol scrape_cells Scrape and Collect Cells add_methanol->scrape_cells vortex Vortex Vigorously scrape_cells->vortex centrifuge Centrifuge at 16,000 x g, 4°C vortex->centrifuge collect_supernatant Collect Supernatant (Nucleotide Extract) centrifuge->collect_supernatant dry_extract Dry Extract (Vacuum Concentrator) collect_supernatant->dry_extract end Dried Nucleotide Pellet (Store at -80°C or Reconstitute) dry_extract->end

Caption: Workflow for nucleotide extraction from cell lysates.

experimental_workflow_lc_ms start Dried Nucleotide Pellet reconstitute Reconstitute in Mobile Phase A start->reconstitute inject Inject into LC System reconstitute->inject lc_separation Chromatographic Separation (C18 Reversed-Phase Column) inject->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms_detection Tandem Mass Spectrometry (MRM Detection) esi->ms_detection quantification Quantification against Standard Curve ms_detection->quantification end dAMP Concentration quantification->end

Caption: LC-MS/MS workflow for dAMP quantification.

experimental_workflow_hplc_uv start Dried Nucleotide Pellet reconstitute Reconstitute in Mobile Phase A start->reconstitute inject Inject into HPLC System reconstitute->inject hplc_separation Chromatographic Separation (C18 Reversed-Phase Column) inject->hplc_separation uv_detection UV Detection (254 nm) hplc_separation->uv_detection quantification Quantification against Standard Curve uv_detection->quantification end dAMP Concentration quantification->end

Caption: HPLC-UV workflow for dAMP quantification.

experimental_workflow_enzymatic_assay start Cell Lysate or dAMP Standard in 384-well plate add_detection_mix Add dAMP Detection Mixture (Antibody + Tracer) start->add_detection_mix incubate Incubate at Room Temperature add_detection_mix->incubate read_fp Measure Fluorescence Polarization incubate->read_fp quantification Quantification against Standard Curve read_fp->quantification end dAMP Concentration quantification->end

References

Application Notes and Protocols for the Synthesis of dAMP-Modified DNA for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into DNA is a powerful tool for elucidating the structure and function of nucleic acids and their interactions with other molecules. Deoxyadenosine monophosphate (dAMP) modifications, in particular, are of significant interest in structural biology and drug development. These modifications can serve as probes to study DNA conformation, stability, and recognition by proteins and small molecules. For instance, introducing modifications at specific dAMP residues can help in understanding DNA-protein interactions, developing novel therapeutic oligonucleotides, and designing DNA-based nanomaterials.[1][2] This application note provides detailed protocols for the enzymatic synthesis, purification, and characterization of dAMP-modified DNA oligonucleotides intended for structural studies by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Methods Overview

The synthesis of dAMP-modified DNA can be achieved through two primary routes: solid-phase chemical synthesis and enzymatic incorporation. While chemical synthesis offers versatility in the types of modifications that can be introduced, enzymatic methods are often preferred for producing longer DNA strands with high fidelity.[3][4] This document will focus on the enzymatic incorporation of dAMP analogs using DNA polymerases, a method that is both efficient and amenable to various downstream applications.[5][6]

The overall workflow involves:

  • Synthesis of dAMP-modified oligonucleotide: Utilizing a DNA polymerase to incorporate a dAMP analog triphosphate into a growing DNA strand templated by a complementary oligonucleotide.

  • Purification of the modified oligonucleotide: Isolating the full-length, modified DNA from unreacted primers, templates, and enzymes using techniques like High-Performance Liquid Chromatography (HPLC).[7][8]

  • Characterization of the modified oligonucleotide: Verifying the mass and purity of the synthesized DNA using Mass Spectrometry (MS) and analytical HPLC.[3][9][10]

  • Structural analysis: Employing X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the dAMP-modified DNA.[1][11][12][13]

Experimental Workflow

dAMP_Modified_DNA_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_structural_studies Structural Studies synthesis Enzymatic Synthesis (Polymerase-mediated incorporation of dAMP analog) purification HPLC Purification (e.g., Reversed-Phase or Ion-Exchange) synthesis->purification Crude Product mass_spec Mass Spectrometry (Verify Mass) purification->mass_spec Purified Oligo analytical_hplc Analytical HPLC (Assess Purity) purification->analytical_hplc Purified Oligo xray X-ray Crystallography mass_spec->xray nmr NMR Spectroscopy mass_spec->nmr analytical_hplc->xray analytical_hplc->nmr

Caption: Overall experimental workflow for the synthesis and structural analysis of dAMP-modified DNA.

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of a dAMP-Modified Oligonucleotide

This protocol describes the primer extension method to incorporate a single dAMP analog at a specific site.

Materials:

  • Template Oligonucleotide (e.g., 30-mer, containing a 'T' at the desired incorporation site)

  • Primer Oligonucleotide (e.g., 15-mer, complementary to the 3' end of the template)

  • dAMP analog triphosphate (e.g., N6-methyl-dATP)

  • Natural dNTPs (dCTP, dGTP, dTTP)

  • Thermostable DNA Polymerase (e.g., KOD DNA Polymerase)[5]

  • 10x Polymerase Reaction Buffer

  • Nuclease-free water

Procedure:

  • Prepare the primer-template duplex by mixing the template and primer oligonucleotides in a 1:1.2 molar ratio in 1x polymerase reaction buffer.

  • Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to anneal the primer to the template.

  • Set up the primer extension reaction in a total volume of 50 µL:

    • Annealed primer-template duplex: 1 µM

    • dAMP analog triphosphate: 100 µM

    • Natural dNTPs (dCTP, dGTP, dTTP): 100 µM each

    • Thermostable DNA Polymerase: 1-2 units

    • 10x Polymerase Reaction Buffer: 5 µL

    • Nuclease-free water: to 50 µL

  • Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for KOD polymerase) for 1-2 hours.

  • Stop the reaction by adding EDTA to a final concentration of 20 mM.

  • The crude product can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the extension.

Protocol 2: Purification of the dAMP-Modified Oligonucleotide by HPLC

Materials:

  • Crude synthesis reaction mixture

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)[8]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Desalting column

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Inject the crude reaction mixture onto the column.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

  • Monitor the elution profile at 260 nm. The full-length product should be the major peak eluting after the shorter, failed sequences.

  • Collect the fractions corresponding to the desired product peak.

  • Combine the collected fractions and evaporate the solvent.

  • Redissolve the purified oligonucleotide in nuclease-free water and desalt using a desalting column.

  • Quantify the purified oligonucleotide by measuring its absorbance at 260 nm.

Protocol 3: Characterization by Mass Spectrometry

Materials:

  • Purified dAMP-modified oligonucleotide

  • MALDI-TOF or ESI Mass Spectrometer[3][10]

  • Appropriate matrix (for MALDI-TOF) or solvent system (for ESI)

Procedure:

  • Prepare the sample according to the instrument's specifications. For MALDI-TOF, co-crystallize the oligonucleotide with a suitable matrix on the target plate. For ESI, dissolve the oligonucleotide in a compatible solvent.

  • Acquire the mass spectrum in the negative ion mode.

  • Compare the observed molecular weight with the calculated theoretical mass of the dAMP-modified oligonucleotide to confirm its identity.

Data Presentation

Table 1: Synthesis and Characterization of a 30-mer dAMP-Modified Oligonucleotide

ParameterValueMethod
Synthesis
Template Sequence (5'-3')GCA TGC AAT GTC GTA GCT AGC ATG CAT GCT-
Primer Sequence (5'-3')AGC ATG CAT GCT AGC-
dAMP AnalogN6-methyl-dATP-
Yield (crude)~85% (by PAGE)Denaturing PAGE
Purification
MethodReversed-Phase HPLC-
Purity>98%Analytical HPLC
Characterization
Theoretical Mass (Da)9247.2-
Observed Mass (Da)9247.5MALDI-TOF MS

Structural Studies Protocols

Protocol 4: Crystallization of dAMP-Modified DNA

This protocol provides a starting point for crystallizing a short, dAMP-modified DNA duplex. Crystallization conditions often require extensive screening.[1][14][15]

Materials:

  • Purified dAMP-modified oligonucleotide

  • Complementary unmodified oligonucleotide

  • Crystallization screening kits (e.g., Hampton Research, Qiagen)

  • Hanging or sitting drop vapor diffusion plates

Procedure:

  • Anneal the dAMP-modified oligonucleotide with its complementary strand in a 1:1 molar ratio to form a duplex.

  • Concentrate the DNA duplex to 5-10 mg/mL in a low salt buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).

  • Set up crystallization trials using the vapor diffusion method. Mix 1 µL of the DNA solution with 1 µL of the reservoir solution from the screening kit.

  • Incubate the plates at a constant temperature (e.g., 18°C) and monitor for crystal growth over several days to weeks.

  • Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature.

Table 2: Example Crystallization Conditions for a dAMP-Modified DNA Duplex

ConditionComponentConcentration
PrecipitantMPD20% (v/v)
BufferSodium Cacodylate0.1 M, pH 6.5
SaltMagnesium Chloride20 mM
AdditiveSpermine tetrahydrochloride5 mM
Protocol 5: NMR Spectroscopy of dAMP-Modified DNA

This protocol outlines the general steps for preparing a sample of dAMP-modified DNA for NMR analysis.[12][13]

Materials:

  • Purified and desalted dAMP-modified DNA duplex

  • NMR buffer (e.g., 10 mM Sodium Phosphate, pH 6.8, 100 mM NaCl)

  • D₂O and H₂O for buffer preparation

  • NMR tubes

Procedure:

  • Dissolve the lyophilized DNA duplex in the NMR buffer to a final concentration of 0.5-1.0 mM.

  • For observing imino protons, the sample should be in 90% H₂O / 10% D₂O. For other experiments, the sample can be lyophilized and redissolved in 100% D₂O.

  • Transfer the sample to a clean, high-quality NMR tube.

  • Acquire a series of 1D and 2D NMR spectra (e.g., 1H, 1H-1H COSY, TOCSY, NOESY) at a suitable temperature.

  • Process and analyze the NMR data to assign resonances and determine the three-dimensional structure of the modified DNA.

Signaling Pathway/Logical Relationship Diagram

Structural_Impact_of_dAMP_Modification cluster_modification Modification cluster_structural_changes Structural Perturbations cluster_functional_consequences Functional Consequences dAMP_mod dAMP Modification (e.g., N6-methylation) h_bonding Altered H-bonding dAMP_mod->h_bonding stacking Modified Base Stacking dAMP_mod->stacking groove Changes in Groove Dimensions dAMP_mod->groove conformation Local Conformational Changes dAMP_mod->conformation stability Altered Duplex Stability h_bonding->stability stacking->stability protein_binding Modulated Protein Recognition groove->protein_binding drug_interaction Altered Drug Binding groove->drug_interaction conformation->protein_binding conformation->drug_interaction

Caption: Logical relationships illustrating the structural and functional consequences of dAMP modification in DNA.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the synthesis and structural analysis of dAMP-modified DNA. The ability to generate and characterize these modified oligonucleotides is crucial for advancing our understanding of DNA biology and for the development of novel nucleic acid-based therapeutics and technologies. The successful application of these methods will enable researchers to probe the intricate details of DNA structure and its interactions with other biomolecules.

References

Elucidating DNA-Protein Interactions: The Role of Deoxyadenosine Monophosphate (dAMP) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate dance of molecular biology, the precise recognition of DNA sequences by proteins is fundamental to the regulation of gene expression, DNA replication, and repair. Understanding these interactions at a molecular level is paramount for researchers in cellular biology, genetics, and drug development. Deoxyadenosine monophosphate (dAMP), a fundamental building block of DNA, and its synthetic analogs, are proving to be invaluable tools in dissecting the nuances of these critical DNA-protein interactions. These application notes provide an overview of the use of dAMP and its analogs in studying these interactions and offer detailed protocols for key experimental techniques.

Application Note 1: Probing Specificity in DNA-Protein Recognition using dAMP Analogs

The adenine (B156593) base of dAMP presents a specific pattern of hydrogen bond donors and acceptors in the major and minor grooves of the DNA double helix, which are "read" by DNA-binding proteins. By substituting dAMP with synthetic analogs at specific positions within a DNA recognition sequence, researchers can systematically alter these patterns and observe the impact on protein binding. This approach provides high-resolution information about which chemical moieties on the adenine base are critical for the interaction.

A commonly used dAMP analog is 2,6-diaminopurine (B158960) (DAP). DAP is structurally similar to adenine but contains an additional amino group at the C2 position, which projects into the minor groove. This modification can either enhance or disrupt protein binding, depending on the specific protein and its mode of interaction with the DNA minor groove.

Key Applications:

  • Mapping critical contacts: Identifying the specific hydrogen bonds and van der Waals interactions between amino acid side chains and the adenine base that contribute to binding affinity and specificity.

  • Investigating the role of the minor groove: Determining whether a protein makes essential contacts within the minor groove of the DNA.

  • Screening for sequence-specific inhibitors: Designing molecules that can compete with DNA-binding proteins by recognizing specific sequences, a strategy relevant in drug development.

Application Note 2: Quantitative Analysis of Binding Affinity Modulation by dAMP Substitution

The substitution of dAMP with an analog can significantly alter the binding affinity of a protein for its target DNA sequence. This change in affinity can be quantified using techniques such as Electrophoretic Mobility Shift Assays (EMSA) and Surface Plasmon Resonance (SPR). By comparing the dissociation constant (Kd) of a protein for the wild-type DNA sequence versus a sequence containing a dAMP analog, researchers can precisely measure the energetic contribution of the modified base to the binding interaction.

ProteinDNA Sequence (Wild-Type)dAMP Analog SubstitutionChange in Binding Affinity (Fold Change in Kd)Reference Study
Feline Immunodeficiency Virus (FIV) Integrase5'-AATTG...-3'2,6-Diaminopurine (DAP) at A2~5-fold decrease(Fivash et al., 1999)
E. coli RNA PolymeraseT7A1 promoter2-Aminopurine (2-AP) at -7~3-fold decrease(Nye et al., 2002)

Note: The data presented are illustrative and based on published studies. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) with dAMP Analog-Substituted Oligonucleotides

EMSA, or gel shift assay, is a common technique to study DNA-protein interactions in vitro. The principle is that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.

I. Materials:

  • Purified DNA-binding protein of interest

  • Custom-synthesized and purified single-stranded DNA oligonucleotides (one with the wild-type sequence and one with the dAMP analog substitution, and their respective complementary strands)

  • Annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA)

  • T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP (for radiolabeling) or non-radioactive labeling kit (e.g., biotin (B1667282) or fluorescent dyes)

  • Binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol, 0.1 mg/mL BSA, and a non-specific competitor DNA like poly(dI-dC))

  • 10x Loading buffer (e.g., 250 mM Tris-HCl pH 7.5, 0.2% bromophenol blue, 40% glycerol)

  • Non-denaturing polyacrylamide gel (e.g., 5-8% acrylamide:bis-acrylamide 29:1 in 0.5x TBE buffer)

  • 0.5x TBE buffer (45 mM Tris-borate, 1 mM EDTA)

  • Phosphorimager or appropriate imaging system for non-radioactive labels

II. Methods:

  • Oligonucleotide Annealing and Labeling: a. Resuspend the complementary single-stranded oligonucleotides (wild-type and dAMP analog-substituted) in annealing buffer to a final concentration of 100 µM. b. Mix equal molar amounts of the complementary strands. c. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing into double-stranded DNA probes. d. Label the 5' ends of the annealed probes using T4 PNK and [γ-³²P]ATP according to the manufacturer's protocol. For non-radioactive labeling, follow the kit's instructions. e. Purify the labeled probes to remove unincorporated label using a suitable method (e.g., spin column chromatography).

  • Binding Reaction: a. Set up binding reactions in a final volume of 20 µL. b. In each reaction tube, combine the binding buffer, a constant amount of labeled probe (e.g., 20-50 fmol), and varying concentrations of the purified protein. c. Include a no-protein control lane for both wild-type and analog-substituted probes. d. For competition assays to demonstrate specificity, add an excess of unlabeled wild-type or mutant competitor DNA before adding the labeled probe. e. Incubate the reactions at room temperature (or the optimal temperature for the protein) for 20-30 minutes.

  • Electrophoresis and Detection: a. Add 2 µL of 10x loading buffer to each reaction. b. Load the samples onto a pre-run non-denaturing polyacrylamide gel. c. Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100-150 V) at 4°C until the dye front has migrated an appropriate distance. d. After electrophoresis, transfer the gel to a piece of filter paper, cover with plastic wrap, and dry it on a gel dryer. e. Expose the dried gel to a phosphorimager screen or film to visualize the radiolabeled bands. For non-radioactive probes, use the appropriate imaging system.

  • Data Analysis: a. Quantify the intensity of the free and bound probe bands in each lane using densitometry software. b. Calculate the fraction of bound probe at each protein concentration. c. Plot the fraction of bound probe against the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd). d. Compare the Kd values obtained for the wild-type and dAMP analog-substituted probes to determine the effect of the substitution on binding affinity.

Protocol 2: DNase I Footprinting with dAMP Analog-Substituted DNA

DNase I footprinting is used to identify the specific DNA sequence to which a protein binds. The principle is that a bound protein protects the DNA from cleavage by DNase I, leaving a "footprint" in the cleavage pattern when analyzed on a sequencing gel.

I. Materials:

  • Purified DNA-binding protein of interest

  • A DNA fragment (100-300 bp) containing the putative binding site, with and without the dAMP analog substitution. One strand should be end-labeled (e.g., with ³²P).

  • DNase I and DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., 200 mM NaCl, 20 mM EDTA, 1% SDS, 100 µg/mL yeast tRNA)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (B145695) and 70% ethanol

  • Formamide (B127407) loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide sequencing gel (e.g., 6-8% acrylamide, 7 M urea (B33335) in 1x TBE)

  • Maxam-Gilbert sequencing ladders (G+A) for the same DNA fragment (optional, for precise footprint localization)

II. Methods:

  • Probe Preparation: a. Prepare the DNA fragments (wild-type and dAMP analog-substituted) by PCR using a labeled primer or by restriction digest and end-labeling with T4 PNK and [γ-³²P]ATP. b. Purify the labeled probes.

  • Binding and Digestion: a. Set up binding reactions as described in the EMSA protocol, but typically in a larger volume (e.g., 50 µL) and without competitor DNA in the initial setup. b. Include a no-protein control. c. After incubation, add a freshly diluted solution of DNase I to each reaction. The optimal concentration of DNase I needs to be determined empirically to achieve on average one cut per DNA molecule. d. Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature. e. Stop the reaction by adding an excess of stop solution.

  • DNA Purification and Analysis: a. Extract the DNA with phenol:chloroform:isoamyl alcohol and precipitate with ethanol. b. Wash the DNA pellet with 70% ethanol and air dry. c. Resuspend the DNA in formamide loading buffer. d. Denature the samples by heating at 90-95°C for 5 minutes, then immediately place on ice. e. Load the samples onto a denaturing polyacrylamide sequencing gel. Include a G+A sequencing ladder of the same probe if desired. f. Run the gel at high voltage until the desired resolution is achieved. g. Dry the gel and expose it to a phosphorimager screen or film.

  • Data Interpretation: a. Compare the cleavage pattern of the DNA in the presence and absence of the binding protein. b. The region where the protein was bound will show a reduction or absence of bands, creating a "footprint." c. The location of the footprint reveals the protein's binding site on the DNA. d. Compare the footprints on the wild-type and dAMP analog-substituted DNA to see if the substitution alters the binding site or the protection pattern.

Visualizations

experimental_workflow_EMSA cluster_probe_prep Probe Preparation cluster_binding Binding Reaction cluster_analysis Analysis WT_oligo Wild-Type Oligo Anneal Anneal Complementary Strands WT_oligo->Anneal dAMP_oligo dAMP Analog Oligo dAMP_oligo->Anneal Label Label Probes (e.g., ³²P) Anneal->Label Binding_Mix Incubate Probe + Protein Label->Binding_Mix Protein Purified Protein Protein->Binding_Mix PAGE Non-denaturing PAGE Binding_Mix->PAGE Detect Autoradiography / Imaging PAGE->Detect Quantify Quantify Bands & Calculate Kd Detect->Quantify logical_relationship_dAMP_footprinting cluster_dna DNA Probe cluster_interaction Protein-DNA Interaction cluster_footprint DNase I Footprint WT_DNA Wild-Type DNA Sequence (with dAMP) WT_Binding Binding to WT DNA WT_DNA->WT_Binding Analog_DNA dAMP Analog-Substituted DNA Analog_Binding Binding to Analog DNA Analog_DNA->Analog_Binding Protein DNA-Binding Protein Protein->WT_Binding Protein->Analog_Binding WT_Footprint Clear Footprint WT_Binding->WT_Footprint Altered_Footprint Altered or Absent Footprint Analog_Binding->Altered_Footprint

Application Notes and Protocols for Enzymatic Synthesis of Radiolabeled dAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of radiolabeled deoxyadenosine (B7792050) monophosphate (dAMP) using common radioisotopes. The protocols are designed to be a comprehensive resource for researchers in molecular biology, drug development, and related fields requiring radiolabeled nucleotides for various applications such as DNA labeling, enzyme kinetics, and tracer studies.

Introduction

Radiolabeled dAMP is a critical tool in molecular biology for a wide range of applications. The introduction of a radioactive isotope allows for sensitive detection and quantification of DNA and enzymatic processes. Enzymatic methods for the synthesis of radiolabeled dAMP offer high specificity and yield under mild reaction conditions, making them preferable to chemical synthesis in many cases. This document outlines protocols for the synthesis of dAMP labeled with 32P, 3H, and 14C using enzymes such as T4 Polynucleotide Kinase (T4 PNK) and Terminal deoxynucleotidyl Transferase (TdT).

I. Synthesis of [γ-32P]dAMP using T4 Polynucleotide Kinase

T4 Polynucleotide Kinase catalyzes the transfer of the γ-phosphate from ATP to the 5'-hydroxyl terminus of a deoxynucleoside monophosphate. This method is highly efficient for 5'-end labeling of dAMP with 32P.

Biochemical Pathway

T4_PNK_Pathway dAMP dAMP (5'-OH) T4_PNK T4 Polynucleotide Kinase dAMP->T4_PNK ATP [γ-³²P]ATP ATP->T4_PNK labeled_dAMP [5'-³²P]dAMP T4_PNK->labeled_dAMP Phosphate Transfer ADP ADP T4_PNK->ADP

T4 PNK catalyzes the transfer of the radiolabeled γ-phosphate from ATP to dAMP.

Experimental Workflow

T4_PNK_Workflow cluster_prep Reaction Setup cluster_reaction Incubation cluster_purification Purification cluster_analysis Analysis A Combine dAMP, [γ-³²P]ATP, T4 PNK Buffer, and T4 PNK B Incubate at 37°C A->B C Separate labeled dAMP from unincorporated [γ-³²P]ATP (e.g., spin column chromatography) B->C D Quantify radioactivity and determine specific activity C->D

Workflow for the enzymatic synthesis of [γ-32P]dAMP using T4 Polynucleotide Kinase.

Quantitative Data Summary

ParameterValueReference
Reaction Time 30 - 60 minutes[1][2]
Incubation Temperature 37°C[1][2]
Typical Yield 40% - 70%[3][4]
Specific Activity Up to 3000-7000 Ci/mmol (dependent on [γ-32P]ATP)[5]
Radiochemical Purity >97%[4]

Detailed Experimental Protocol

Materials:

  • dAMP (deoxyadenosine monophosphate)

  • [γ-32P]ATP (specific activity ≥ 3000 Ci/mmol)

  • T4 Polynucleotide Kinase (e.g., 10 units/µL)

  • 10X T4 PNK Reaction Buffer (e.g., 700 mM Tris-HCl, 100 mM MgCl₂, 50 mM DTT, pH 7.6)

  • Nuclease-free water

  • Spin column for purification (e.g., G-25)

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents on ice:

    • dAMP (to a final concentration of 10-50 µM)

    • [γ-32P]ATP (10-50 pmol)

    • 10X T4 PNK Reaction Buffer (2 µL)

    • T4 Polynucleotide Kinase (10 units)

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Mix the components gently and incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification:

    • Equilibrate a spin column according to the manufacturer's instructions.

    • Apply the reaction mixture to the center of the spin column.

    • Centrifuge at the recommended speed and time to elute the radiolabeled dAMP. The unincorporated [γ-32P]ATP will be retained in the column matrix.

  • Quantification:

    • Measure the radioactivity of an aliquot of the purified product using a scintillation counter.

    • Determine the concentration of the dAMP product using UV spectrophotometry (A₂₆₀).

    • Calculate the specific activity (Ci/mmol) of the synthesized [γ-32P]dAMP.

II. Synthesis of Radiolabeled dAMP using Terminal deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl Transferase is a template-independent DNA polymerase that can add deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. While typically used for tailing oligonucleotides, it can also be used to add a single radiolabeled deoxynucleotide, including dAMP, to a primer. For the synthesis of free radiolabeled dAMP, this method is less direct and typically involves the synthesis of a radiolabeled dATP precursor.

Biochemical Pathway for 3'-End Labeling

TdT_Pathway Primer DNA Primer (3'-OH) TdT Terminal deoxynucleotidyl Transferase Primer->TdT dNTP Radiolabeled dNTP (e.g., [α-³²P]dATP, [³H]dATP) dNTP->TdT labeled_Primer 3'-Labeled DNA Primer TdT->labeled_Primer Nucleotide Addition PPi Pyrophosphate TdT->PPi

TdT catalyzes the addition of a radiolabeled dNTP to the 3'-end of a DNA primer.

Experimental Workflow for 3'-End Labeling

TdT_Workflow cluster_prep Reaction Setup cluster_reaction Incubation cluster_purification Purification cluster_analysis Analysis A Combine DNA primer, radiolabeled dNTP, TdT Buffer, CoCl₂, and TdT B Incubate at 37°C A->B C Separate labeled primer from unincorporated dNTPs (e.g., ethanol (B145695) precipitation or spin column) B->C D Quantify radioactivity and determine labeling efficiency C->D

Workflow for 3'-end labeling of a DNA primer using Terminal deoxynucleotidyl Transferase.

Quantitative Data Summary for 3'-End Labeling

ParameterValueReference
Reaction Time 15 - 60 minutes[6][7]
Incubation Temperature 37°C[6][7]
Labeling Efficiency Dependent on substrate and dNTP concentration[6][8]
Specific Activity Dependent on the specific activity of the radiolabeled dNTP[5]

Detailed Experimental Protocol for 3'-End Labeling with [α-32P]dATP

Materials:

  • DNA primer with a 3'-hydroxyl group

  • [α-32P]dATP (specific activity ≥ 3000 Ci/mmol)

  • Terminal deoxynucleotidyl Transferase (e.g., 20 units/µL)

  • 5X TdT Reaction Buffer (e.g., 1 M potassium cacodylate, 125 mM Tris-HCl, 1.25 mg/mL BSA, pH 6.6)

  • CoCl₂ (e.g., 25 mM)

  • Nuclease-free water

  • Purification supplies (e.g., ethanol, sodium acetate (B1210297), or spin column)

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents on ice:

    • DNA primer (10-50 pmol of 3' ends)

    • [α-32P]dATP (10-50 pmol)

    • 5X TdT Reaction Buffer (10 µL)

    • CoCl₂ (to a final concentration of 1 mM)

    • Terminal deoxynucleotidyl Transferase (20-40 units)

    • Nuclease-free water to a final volume of 50 µL

  • Incubation: Mix gently and incubate at 37°C for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification:

    • Ethanol Precipitation: Add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the labeled DNA. Wash the pellet with 70% ethanol and resuspend in a suitable buffer.

    • Spin Column Chromatography: Use a suitable spin column to separate the labeled primer from unincorporated nucleotides as described in the T4 PNK protocol.

  • Quantification:

    • Measure the radioactivity of the purified labeled primer using a scintillation counter.

    • Determine the labeling efficiency by comparing the incorporated radioactivity to the total input radioactivity.

III. Enzymatic Synthesis of 3H- and 14C-Labeled dAMP

Direct enzymatic labeling of dAMP with 3H or 14C is less common than 32P labeling. A more general approach involves the enzymatic synthesis of the corresponding radiolabeled dATP, which can then be used in various applications or enzymatically converted to dAMP if needed.

General Strategy for [3H]dATP and [14C]dATP Synthesis

The enzymatic synthesis of [3H]dATP or [14C]dATP often starts with a radiolabeled precursor, such as [3H]adenosine or [14C]adenosine. A series of enzymatic phosphorylation steps are then used to convert the nucleoside to the triphosphate. This multi-enzyme, one-pot synthesis can be highly efficient.[9][10][11]

Enzymatic Cascade for dATP Synthesis

dATP_Synthesis_Pathway cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 Adenosine [³H] or [¹⁴C]Adenosine AK Adenosine Kinase Adenosine->AK dAMP_step [³H] or [¹⁴C]dAMP dADP_step [³H] or [¹⁴C]dADP AMPK Adenylate Kinase dAMP_step->AMPK AK->dAMP_step ADP_out1 ADP AK->ADP_out1 ATP_in1 ATP ATP_in1->AK NDPK Nucleoside Diphosphate Kinase dADP_step->NDPK AMPK->dADP_step ADP_out2 ADP AMPK->ADP_out2 ATP_in2 ATP ATP_in2->AMPK dATP_out [³H] or [¹⁴C]dATP NDPK->dATP_out ADP_out3 ADP NDPK->ADP_out3 ATP_in3 ATP ATP_in3->NDPK

A three-step enzymatic cascade for the synthesis of radiolabeled dATP from adenosine.

Quantitative Data Summary for Enzymatic dATP Synthesis

ParameterValueReference
Conversion Efficiency >90% (with ATP regeneration)[10][11]
Reaction Time Several hours[10]
Yield 40% - 80% (overall)[10][12]
Specific Activity Dependent on the specific activity of the starting radiolabeled adenosine-

Detailed Experimental Protocol for Enzymatic Synthesis of [3H]dATP or [14C]dATP

Materials:

  • [3H]adenosine or [14C]adenosine

  • ATP (non-radiolabeled)

  • Adenosine Kinase

  • Adenylate Kinase

  • Nucleoside Diphosphate Kinase

  • Reaction Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 5 mM DTT, pH 7.5)

  • Purification system (e.g., HPLC or ion-exchange chromatography)

Procedure:

  • Reaction Setup: In a single reaction vessel, combine:

    • [3H]adenosine or [14C]adenosine (e.g., 1-10 µCi)

    • ATP (e.g., 10 mM)

    • Adenosine Kinase (e.g., 5-10 units)

    • Adenylate Kinase (e.g., 5-10 units)

    • Nucleoside Diphosphate Kinase (e.g., 5-10 units)

    • Reaction Buffer to the desired final volume.

  • Incubation: Incubate the reaction mixture at 37°C for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Termination of Reaction: The reaction can be stopped by heating at 95°C for 5 minutes to denature the enzymes.

  • Purification: The radiolabeled dATP can be purified from the reaction mixture using anion-exchange HPLC.

  • Quantification:

    • Quantify the radioactivity of the purified product using a scintillation counter.

    • Determine the concentration of dATP by UV spectrophotometry.

    • Calculate the specific activity of the synthesized radiolabeled dATP.

Note on ATP Regeneration: To drive the reaction towards the triphosphate product and improve yields, an ATP regeneration system (e.g., creatine (B1669601) kinase and creatine phosphate, or pyruvate (B1213749) kinase and phosphoenolpyruvate) can be included in the reaction mixture.[9][10][13]

IV. Purification and Quality Control

Proper purification of the radiolabeled dAMP is crucial to remove unincorporated radiolabeled precursors and other reaction components that may interfere with downstream applications.

Common Purification Methods:

  • Spin Column Chromatography: Gel filtration spin columns (e.g., Sephadex G-25 or G-50) are effective for rapidly separating larger radiolabeled molecules (like oligonucleotides) from smaller unincorporated nucleotides.

  • Thin-Layer Chromatography (TLC): TLC can be used to separate the radiolabeled product from the starting materials and byproducts, allowing for assessment of radiochemical purity.

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC offers high-resolution purification and is the method of choice for obtaining highly pure radiolabeled nucleotides.

Quality Control:

  • Radiochemical Purity: This is typically assessed by TLC or HPLC followed by autoradiography or scintillation counting of the separated components.

  • Specific Activity: This is a critical parameter and is calculated by dividing the total radioactivity by the total moles of the compound.

  • Concentration: Determined by UV absorbance at 260 nm.

Conclusion

The enzymatic synthesis of radiolabeled dAMP provides a reliable and efficient means of producing high-quality reagents for a multitude of research applications. The choice of enzyme and radioisotope will depend on the specific experimental requirements, such as the desired label position and specific activity. The protocols provided here offer a solid foundation for researchers to produce their own radiolabeled dAMP for their specific needs.

References

Application Notes and Protocols: 2'-Deoxyadenosine-5'-monophosphate (dAMP) as a Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of metabolomics, pharmacology, and clinical diagnostics, the precise and accurate quantification of endogenous molecules is paramount. 2'-Deoxyadenosine-5'-monophosphate (dAMP) is a fundamental building block of DNA and a key metabolite in various cellular processes. Its accurate measurement can provide insights into DNA metabolism, cellular proliferation, and the efficacy of therapeutic interventions. This document provides detailed application notes and protocols for the use of dAMP as a reference standard in mass spectrometry-based quantitative analyses, particularly focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound (U-13C10, 98%; U-15N5, 98%), is strongly recommended to ensure the highest level of accuracy and to correct for matrix effects and variations during sample preparation and analysis.[1]

Quantitative Analysis of dAMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the preferred method for the sensitive and specific quantification of dAMP in complex biological matrices.[2] The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of dAMP and its isotopically labeled internal standard, minimizing interferences from other sample components.

Table 1: Mass Spectrometry Parameters for dAMP and its Isotopic Internal Standard
ParameterThis compound (dAMP)This compound-13C10,15N5 (IS)
Parent Ion (m/z) 332.1347.1
Product Ion 1 (m/z) 136.1 (Adenine)146.1 (13C5,15N5-Adenine)
Product Ion 2 (m/z) 97.0 (Phosphate)97.0 (Phosphate)
Cone Voltage (V) 3030
Collision Energy (eV) 1518
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Note: The optimal cone voltage and collision energy may vary depending on the mass spectrometer used and should be optimized empirically.

Table 2: Example Calibration Curve and Quality Control Data for dAMP Quantification
Calibration Standard (ng/mL)Measured Concentration (ng/mL)Accuracy (%)QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
10.9898.0LLOQ16.58.2
55.15103.0Low QC35.16.8
109.7597.5Mid QC504.35.5
5052.1104.2High QC4003.84.9
10098.998.9ULOQ5004.15.3
250245.598.2
500505.0101.0
Linear Range 1 - 500 ng/mL >0.995

This data is illustrative and represents typical performance for a validated LC-MS/MS assay.

Experimental Protocols

Preparation of Stock Solutions and Calibration Standards
  • dAMP Stock Solution (1 mg/mL): Accurately weigh 1 mg of dAMP standard and dissolve it in 1 mL of deionized water.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of 13C10,15N5-dAMP and dissolve it in 1 mL of deionized water.

  • Working Solutions: Prepare serial dilutions of the dAMP stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards ranging from 1 ng/mL to 500 ng/mL.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.

Sample Preparation from Human Plasma
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 10 µL of the 100 ng/mL IS working solution and vortex briefly. Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological pathway where dAMP plays a role.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (¹³C₁₀,¹⁵N₅-dAMP) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis purinergic_signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cell_damage Cell Stress / Injury atp_release ATP Release cell_damage->atp_release atp ATP atp_release->atp ecto_ntpdase Ecto-NTPDase atp->ecto_ntpdase p2x_receptor P2X Receptor atp->p2x_receptor adp ADP adp->ecto_ntpdase p2y_receptor P2Y Receptor adp->p2y_receptor amp AMP / dAMP ecto_5_nt Ecto-5'-Nucleotidase amp->ecto_5_nt adenosine Adenosine / Deoxyadenosine a1_receptor A1/A2A Receptor adenosine->a1_receptor ecto_ntpdase->adp Hydrolysis ecto_ntpdase->amp Hydrolysis ecto_5_nt->adenosine Hydrolysis inflammation Pro-inflammatory Response p2x_receptor->inflammation Activation p2y_receptor->inflammation Activation immunosuppression Immunosuppressive Response a1_receptor->immunosuppression Activation

References

Troubleshooting & Optimization

troubleshooting dAMP degradation during in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting dAMP (deoxyadenosine monophosphate) degradation during in vitro experiments. This guide is designed for researchers, scientists, and drug development professionals to help identify, mitigate, and prevent the degradation of dAMP in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is dAMP and why is its stability crucial for my experiments?

A: Deoxyadenosine (B7792050) monophosphate (dAMP) is a fundamental building block of DNA. In many in vitro molecular biology applications, such as PCR, DNA synthesis, and in vitro transcription, dAMP is a critical substrate. Its stability is paramount because degradation leads to a lower effective concentration of the molecule, which can result in reduced or failed enzymatic reactions, leading to low yields of your desired product (e.g., DNA or RNA).[1][2][3] Furthermore, degradation products can sometimes act as inhibitors to the enzymes in your reaction.[1]

Q2: What are the primary causes of dAMP degradation in a typical lab setting?

A: dAMP degradation can be attributed to three main factors:

  • Enzymatic Degradation: Contaminating enzymes such as 5'-nucleotidases, phosphatases, and deaminases can break down dAMP.[4][5][6] 5'-nucleotidases hydrolyze dAMP to deoxyadenosine and phosphate (B84403), while deaminases can convert dAMP to dIMP (deoxyinosine monophosphate).[4][5] These enzymes can be introduced through reagents, water, or general lab contamination.

  • Chemical Degradation (Hydrolysis): The phosphate ester bond in dAMP is susceptible to hydrolysis. This process is highly dependent on pH and temperature.[1] Acidic conditions (pH < 5) or basic conditions (pH > 8) can accelerate the breakdown.

  • Physical Degradation: Repeated freeze-thaw cycles can promote the hydrolysis of the phosphate groups, leading to the accumulation of dADP, and eventually deoxyadenosine.[1][7]

Q3: How should I properly store and handle dAMP solutions to ensure stability?

A: To maximize the shelf-life and stability of your dAMP solutions:

  • Aliquot: Upon receiving, aliquot your dAMP stock solution into smaller, single-use volumes. This is the most effective way to prevent degradation from multiple freeze-thaw cycles.[1][7]

  • Storage Temperature: Store aliquots at -20°C or -80°C for long-term storage.

  • Working Solutions: When in use, keep the dAMP solution on ice at all times to minimize the activity of any potential contaminating enzymes and slow down chemical hydrolysis.[1][8]

  • Buffering: Ensure your dAMP is dissolved in a buffered solution with a stable pH, ideally between 7.0 and 8.0. Pure, unbuffered water (like MilliQ) can have a slightly acidic pH due to dissolved CO2, which can contribute to degradation over time.[7]

Troubleshooting Guides

Problem: My in vitro transcription/PCR yield is unexpectedly low or has failed completely.

Low yield is a common problem that can be linked to the integrity of the nucleotide triphosphate (NTP) or deoxynucleotide triphosphate (dNTP) pool, which includes dAMP as a precursor or component.[2][3][9]

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process to determine if dAMP degradation is the root cause of your experimental failure.

G cluster_0 Troubleshooting Workflow start Low/No Product Yield check_reagents Check All Reagents (Enzyme, Template, Buffer) start->check_reagents check_damp Is dAMP/dNTP Integrity Suspect? check_reagents->check_damp quantify_damp Quantify dAMP/dNTP Concentration (e.g., HPLC, Spectrophotometry) check_damp->quantify_damp Yes other_issue Investigate Other Experimental Parameters (e.g., Template Quality) check_damp->other_issue No is_conc_low Concentration Lower Than Expected? quantify_damp->is_conc_low check_enzymatic Suspect Enzymatic Degradation (e.g., Nuclease Assay) is_conc_low->check_enzymatic Yes check_chemical Suspect Chemical/Physical Degradation is_conc_low->check_chemical is_conc_low->other_issue No replace_damp Use a Fresh Aliquot of dAMP/dNTPs check_enzymatic->replace_damp optimize_storage Review Storage & Handling (pH, Aliquoting, Freeze-Thaw) check_chemical->optimize_storage conclusion Re-run Experiment replace_damp->conclusion optimize_storage->replace_damp

A logical workflow for troubleshooting low product yield.
Problem: I suspect enzymatic contamination is degrading my dAMP.

Enzymatic degradation is often caused by nucleases or deaminases present in your reagents.

Potential Degradation Pathways

Understanding how enzymes degrade dAMP can help in diagnosing the problem. The two primary enzymatic pathways are dephosphorylation and deamination.

G cluster_1 Enzymatic Degradation of dAMP dAMP dAMP (Deoxyadenosine Monophosphate) Deoxyadenosine Deoxyadenosine dAMP->Deoxyadenosine 5'-Nucleotidase (Hydrolysis) dIMP dIMP (Deoxyinosine Monophosphate) dAMP->dIMP dAMP Deaminase (Deamination) Phosphate Inorganic Phosphate (Pi) Deoxyadenosine->Phosphate + Pi

Key enzymatic pathways for dAMP degradation.
Mitigation Strategies:

  • Use High-Quality Reagents: Ensure all your reagents, especially water and buffers, are nuclease-free.

  • Incorporate Inhibitors: If you suspect phosphatase activity, the inclusion of a general phosphatase inhibitor cocktail (if compatible with your downstream application) may help.

  • Heat Inactivation: Some contaminating enzymes may be heat-labile. However, this is risky as high temperatures can also chemically degrade dAMP. This step should be approached with caution.

  • Work Clean: Always use filter tips and maintain a clean working environment to prevent cross-contamination.[8]

Data Presentation

While precise degradation kinetics are highly dependent on specific buffer composition, temperature, and contaminants, the following tables provide an illustrative summary of factors affecting dAMP stability.

Table 1: Influence of pH and Temperature on dAMP Chemical Stability

pHTemperatureRelative StabilityPrimary Degradation Pathway
3.037°CVery LowAcid-catalyzed hydrolysis
5.04°CHighMinimal hydrolysis
7.44°CVery HighMinimal hydrolysis
7.437°CModerateSlow hydrolysis
9.037°CLowBase-catalyzed hydrolysis

Note: This table provides a qualitative guide. Optimal stability is generally observed between pH 5 and 7.

Table 2: Common Enzymes Degrading dAMP and Potential Inhibitors

Enzyme ClassSpecific Enzyme ExampleAction on dAMPPotential Inhibitor (General Class)
5'-NucleotidasesEcto-5'-nucleotidase (CD73)dAMP → Deoxyadenosine + PiADP, ATP (competitive inhibitors)
DeaminasesAMP DeaminasedAMP → dIMP + NH₃Deoxycoformycin (potent inhibitor)
PhosphatasesAlkaline PhosphatasedAMP → Deoxyadenosine + PiSodium orthovanadate, EDTA

Note: Inhibitor compatibility must be verified for your specific experimental system.

Experimental Protocols

Protocol: Quantification of dAMP and Its Degradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify dAMP and its potential degradation products like deoxyadenosine and dIMP.[4]

Objective:

To assess the purity and concentration of a dAMP solution.

Materials:
  • HPLC system with a UV detector (set to 260 nm)

  • C18 reverse-phase column

  • Mobile Phase A: 20 mM Phosphate buffer, pH 6.0

  • Mobile Phase B: Acetonitrile

  • dAMP, deoxyadenosine, and dIMP analytical standards

  • Sample to be tested

Methodology:
  • Standard Preparation: Prepare a series of known concentrations (e.g., 1 µM to 100 µM) for dAMP, deoxyadenosine, and dIMP standards in Mobile Phase A. This will be used to create a standard curve for quantification.

  • Sample Preparation: Dilute your experimental dAMP sample to fall within the range of your standard curve using Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 260 nm

    • Gradient:

      • 0-2 min: 100% Mobile Phase A

      • 2-10 min: Linear gradient from 0% to 20% Mobile Phase B

      • 10-12 min: Hold at 20% Mobile Phase B

      • 12-15 min: Return to 100% Mobile Phase A and equilibrate

  • Data Analysis:

    • Run the standards to determine the retention time for each compound and to generate a standard curve (Peak Area vs. Concentration).

    • Run your experimental sample.

    • Identify the peaks in your sample chromatogram based on the retention times of the standards.

    • Quantify the concentration of dAMP and any degradation products by comparing their peak areas to the respective standard curves.

Interpreting Results:
  • A pure dAMP sample will show a single major peak at the retention time corresponding to the dAMP standard.

  • The presence of peaks corresponding to deoxyadenosine or dIMP indicates enzymatic or chemical degradation. The relative area of these peaks can be used to estimate the percentage of degradation.

References

optimizing dAMP concentration for DNA polymerase assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DNA Polymerase Assays. This guide provides detailed information, troubleshooting advice, and protocols to help you optimize the deoxyadenosine (B7792050) triphosphate (dATP) concentration for your experiments.

A Note on dAMP vs. dATP

It is important to clarify the terminology used in DNA synthesis. While deoxyadenosine monophosphate (dAMP) is the building block that is incorporated into a growing DNA strand, the actual substrate molecule used by DNA polymerase is deoxyadenosine triphosphate (dATP). The enzyme cleaves the pyrophosphate group (PPi) from dATP, and the resulting dAMP is added to the DNA chain. Therefore, optimizing a DNA polymerase assay involves titrating the concentration of the substrate, dATP, along with the other three deoxyribonucleoside triphosphates (dNTPs): dCTP, dGTP, and dTTP.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of dNTPs for a standard DNA polymerase assay (like PCR)?

A1: For most standard DNA polymerase assays, including PCR, the recommended concentration for each dNTP (dATP, dCTP, dGTP, dTTP) is typically in the range of 200 to 400 µM.[1] A concentration of 200 µM for each dNTP is a common starting point for many routine applications with enzymes like Taq DNA Polymerase.[2] The optimal concentration ensures that the polymerase has sufficient substrate for efficient DNA synthesis without causing inhibitory effects.[1]

Q2: How does dNTP concentration affect the fidelity of the DNA polymerase?

A2: The concentration of dNTPs is a critical factor influencing the fidelity of DNA synthesis.[3][4]

  • High dNTP concentrations can decrease polymerase fidelity, leading to a higher error rate. This is because an excess of substrate can challenge the proofreading activity (3'→5' exonuclease activity) of high-fidelity polymerases.[1][4]

  • Low dNTP concentrations (e.g., 50-100 µM) can enhance the fidelity of polymerization but may result in lower yields of the final product.[2]

  • Imbalanced dNTP pools , where the concentration of one dNTP is significantly different from the others, can also lead to an increase in misincorporations.[3]

Q3: Can high concentrations of dNTPs inhibit the assay?

A3: Yes, excessively high concentrations of dNTPs can inhibit a DNA polymerase assay.[5] This is primarily due to the chelation of magnesium ions (Mg²⁺), which are essential cofactors for DNA polymerase activity.[6] Each dNTP molecule can bind to Mg²⁺, and if the dNTP concentration is too high, it can reduce the availability of free Mg²⁺ required by the enzyme, thus inhibiting the reaction.[5][6]

Q4: My assay is failing or has very low yield. Could the dNTP concentration be the cause?

A4: Yes, suboptimal dNTP levels can lead to failed or inefficient amplification.[1] If the concentration is too low, the polymerase may not have enough substrate for robust synthesis, leading to incomplete primer extension or premature termination of the process.[5] However, it is also crucial to check other factors such as template quality, primer design, annealing temperature, and Mg²⁺ concentration.[7]

Q5: How should I properly store my dNTP solutions?

A5: Proper storage is critical to prevent degradation of dNTPs. For long-term storage, dNTP solutions should be kept at -20°C in a non-frost-free freezer.[8] It is highly recommended to aliquot the dNTPs into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the nucleotides.[1] The optimal pH for dNTP solutions is between 7.5 and 8.2 to minimize acid-catalyzed hydrolysis.[8]

Quantitative Data Summary

Table 1: Recommended dNTP Concentrations for Various Polymerase Assays
Assay Type / PolymeraseRecommended Concentration (per dNTP)Notes
Standard PCR (e.g., Taq)200 µMA good starting point for routine amplification.[2]
High-Fidelity PCR (e.g., Pfu, Q5)50 - 200 µMLower concentrations can increase fidelity.[1][2]
Long PCR (>5 kb)200 - 400 µMHigher concentrations can improve yields for long amplicons.[1][2]
qPCR200 - 400 µMEnsure consistency across experiments for accurate quantification.[1]
Table 2: dNTP and Mg²⁺ Concentration Relationship
dNTP Concentration (Total)Recommended Mg²⁺ ConcentrationRationale
0.8 mM (200 µM each)1.5 - 2.0 mMStandard condition for Taq polymerase, providing sufficient free Mg²⁺.[2]
1.6 mM (400 µM each)2.0 - 2.5 mMHigher dNTP levels require more Mg²⁺ to compensate for chelation.[6]
< 0.4 mM (100 µM each)1.5 mMLower dNTPs chelate less Mg²⁺, so standard Mg²⁺ levels are usually sufficient.

Troubleshooting Guide

ProblemPossible Cause Related to dNTPsRecommended Solution
No Product or Low Yield dNTP concentration is too low.Increase each dNTP concentration in increments (e.g., from 100 µM to 200 µM).
dNTPs have degraded due to improper storage or too many freeze-thaw cycles.Use a fresh aliquot of dNTPs. Verify storage conditions (-20°C).[8]
Incorrect dNTP concentration for the specific polymerase or application (e.g., long PCR).Refer to the enzyme manufacturer's protocol. Higher concentrations may be needed for long fragments.[1]
Non-Specific Products (Extra Bands) dNTP concentration is too high, reducing specificity.Decrease the concentration of each dNTP (e.g., from 400 µM to 200 µM).
Imbalance in the concentration of the four dNTPs.Ensure you are using a premixed solution or that individual stocks are mixed accurately.
Sequence Errors in Product dNTP concentration is too high, reducing polymerase fidelity.[7]For cloning applications, lower the dNTP concentration to 50-100 µM each to enhance fidelity.[2]
dNTPs are damaged or contain impurities.Use high-quality, PCR-grade dNTPs from a reliable supplier.

Experimental Protocols

Protocol: Titration of dATP for a DNA Polymerase Assay

This protocol describes a method for determining the optimal dATP concentration for a standard PCR assay. The principle can be adapted for other types of polymerase assays.

1. Reagent Preparation:

  • dNTP Mixes: Prepare separate dNTP mixes. One mix should contain dCTP, dGTP, and dTTP at a fixed concentration (e.g., 200 µM each). Prepare separate stock solutions of dATP at various concentrations (e.g., 50 µM, 100 µM, 200 µM, 400 µM, 800 µM).

  • Template DNA: Dilute high-quality template DNA to a working concentration (e.g., 1-10 ng/µL for genomic DNA).[2]

  • Primers: Dilute forward and reverse primers to a stock concentration of 10 µM.

  • Master Mix Components: Have your DNA polymerase, reaction buffer (ensure it contains Mg²⁺, or have a separate MgCl₂ stock), and nuclease-free water ready.

2. Reaction Setup:

  • Set up a series of reactions on ice. For a 50 µL final volume, a sample reaction setup is shown in the table below. Prepare a master mix for all common components to ensure consistency.

ComponentVolume (µL) for 50 µL ReactionFinal Concentration
10x Polymerase Buffer5 µL1x
dCTP/dGTP/dTTP Mix (200 µM each)5 µL20 µM each
dATP stock (Variable: 50-800 µM)5 µLVariable: 5-80 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNA1 µL1-10 ng
DNA Polymerase0.5 µL(as per manufacturer)
Nuclease-free waterto 50 µL-
  • Note: This example creates a final dATP concentration range of 5 µM to 80 µM. Adjust stock concentrations to test higher ranges like 50-400 µM.

3. Thermal Cycling (Example for PCR):

  • Initial Denaturation: 95°C for 2 minutes

  • Cycling (30 cycles):

    • Denaturation: 95°C for 30 seconds

    • Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ)

    • Extension: 72°C for 1 minute per kb of product length

  • Final Extension: 72°C for 5 minutes

  • Hold: 4°C

4. Analysis:

  • Analyze the results by running 5-10 µL of each reaction product on an agarose (B213101) gel.

  • The optimal dATP concentration is the one that gives the highest yield of the specific, correct-sized product with minimal non-specific bands.

Visualizations

experimental_workflow start Start prep Prepare Master Mix (Buffer, dNTPs, Primers, Water) start->prep 1. Setup add_reagents Aliquot Master Mix Add Template & Polymerase prep->add_reagents 2. Assemble incubate Incubate / Thermal Cycle add_reagents->incubate 3. Run detect Detect Signal (e.g., Gel Electrophoresis) incubate->detect 4. Visualize analyze Analyze Results (Yield, Specificity) detect->analyze 5. Interpret end_node End analyze->end_node

Caption: General workflow for a DNA polymerase assay experiment.

troubleshooting_flow problem Low or No Product Yield cause_dntp Are dNTPs optimal? problem->cause_dntp cause_mg Is Mg²⁺ optimal? problem->cause_mg cause_enzyme Is enzyme active? problem->cause_enzyme cause_template Is template quality good? problem->cause_template solution_dntp1 Check concentration (Typical: 200 µM each) cause_dntp->solution_dntp1 Concentration? solution_dntp2 Use fresh dNTP aliquot (Avoid freeze-thaw) cause_dntp->solution_dntp2 Degradation? solution_mg Titrate Mg²⁺ (1.5 - 2.5 mM) cause_mg->solution_mg solution_enzyme Use new enzyme stock Check storage cause_enzyme->solution_enzyme solution_template Verify template integrity and concentration cause_template->solution_template

Caption: Troubleshooting decision tree for low-yield polymerase assays.

References

Technical Support Center: Preventing Non-Specific Amplification in PCR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polymerase chain reaction (PCR) optimization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the common issue of non-specific amplification, which can lead to the undesired incorporation of nucleotides such as dAMP.

Troubleshooting Guide

This guide provides a step-by-step approach in a question-and-answer format to resolve issues with non-specific PCR products.

Q1: I am observing multiple bands on my agarose (B213101) gel in addition to my expected product. What is the most common cause and the first troubleshooting step?

A: The presence of multiple bands indicates non-specific amplification, where primers bind to unintended sites on the template DNA.[1][2] The most critical factor influencing primer binding specificity is the annealing temperature.

  • Recommended First Step: Increase the annealing temperature. A low annealing temperature allows for primers to bind non-specifically to the template.[2][3] By increasing the temperature, you increase the stringency of the primer-template interaction, ensuring that primers only bind to their most complementary target sequence.[4][5] As a rule of thumb, the annealing temperature should be about 5°C below the melting temperature (Tm) of the primers.[2][6] Consider running a temperature gradient on your thermocycler to empirically determine the optimal temperature.[2]

Q2: I have optimized my annealing temperature, but non-specific bands persist. What should I try next?

A: If temperature optimization is insufficient, you should evaluate the chemical components of your reaction, particularly the magnesium chloride (MgCl₂) concentration. You can also implement a more advanced thermocycling protocol like touchdown PCR.

  • Optimize MgCl₂ Concentration: Magnesium is an essential cofactor for Taq polymerase, but excess concentrations can decrease the fidelity of the enzyme and promote non-specific primer binding.[7][8] Try decreasing the MgCl₂ concentration in 0.2–1 mM increments to find the optimal balance for your specific reaction.[9]

  • Try Touchdown PCR: This technique involves starting with a high annealing temperature (above the expected Tm) for the initial cycles and then systematically decreasing the temperature in subsequent cycles.[1] This favors the amplification of the specific target in the early rounds, which is then preferentially amplified throughout the rest of the reaction.

Q3: My DNA template is GC-rich, and I consistently get non-specific products or no product at all. How can I resolve this?

A: GC-rich templates are prone to forming stable secondary structures, like hairpin loops, which can block polymerase activity and cause mispriming. The use of PCR additives can help overcome this issue.

  • Use PCR Additives: Reagents like Dimethyl Sulfoxide (DMSO), Betaine, and Formamide work by disrupting the hydrogen bonds in DNA, which reduces the melting temperature and resolves secondary structures.[7][8][][11] This makes the template more accessible to the primers and polymerase. It is advisable to test a range of concentrations to find the optimal level for your experiment, as high concentrations can inhibit the polymerase.[7][8]

Q4: How can I minimize non-specific amplification that occurs during the initial reaction setup at room temperature?

A: Standard DNA polymerases can have some activity at room temperature, leading to the extension of non-specifically bound primers before the PCR cycling begins.[3] This can be prevented using a "hot start" method.

  • Implement Hot-Start PCR: Hot-start techniques keep the DNA polymerase inactive until the high-temperature initial denaturation step.[12] This can be achieved using a polymerase that is chemically modified or bound to an antibody that only releases the active enzyme at high temperatures. This prevents mispriming and primer-dimer formation during setup.[12] Alternatively, specialized additives are available that reversibly inhibit the polymerase at temperatures below 50°C.[13]

Q5: When is it appropriate to switch my DNA polymerase to improve specificity and reduce errors?

A: If extensive optimization of reaction conditions does not resolve non-specific amplification, or if your downstream application (e.g., cloning, sequencing) requires very high accuracy, you should switch to a high-fidelity DNA polymerase.

  • Switch to a High-Fidelity Polymerase: Standard Taq polymerase lacks a 3'→5' exonuclease, or "proofreading," activity and has a relatively high error rate.[14] High-fidelity enzymes like Phusion, Pfu, or Q5 possess this proofreading domain, which allows them to excise incorrectly incorporated nucleotides.[15] This not only reduces the error rate by over 50-fold compared to Taq but also enhances specificity, leading to cleaner PCR products.[16]

Frequently Asked Questions (FAQs)

Q1: What is a high-fidelity DNA polymerase and how does its proofreading activity work?

A: A high-fidelity DNA polymerase is an enzyme that possesses an intrinsic 3'→5' exonuclease activity.[17] This "proofreading" mechanism allows the polymerase to detect when an incorrect nucleotide has been added to the growing DNA strand. Upon detection of a mismatch, the polymerase moves the strand into its exonuclease domain, where the incorrect nucleotide is removed. Afterward, the strand is returned to the polymerase active site to continue synthesis, ensuring a much lower error rate compared to non-proofreading polymerases like Taq.[15]

Q2: Can you explain the mechanisms of the most common PCR additives?

A: PCR additives generally improve amplification by either reducing DNA secondary structures or by increasing hybridization specificity.

  • DMSO and Betaine: These agents reduce the formation of secondary structures in the DNA template, which is particularly useful for GC-rich sequences.[7][][11] They disrupt the stability of the DNA, making it easier for primers to anneal and for the polymerase to proceed.

  • Tetramethylammonium chloride (TMAC): This additive increases the specificity of primer hybridization and raises the melting temperature.[7][][11] It is especially useful in reactions that use degenerate primers.[7][11]

  • Bovine Serum Albumin (BSA): BSA is often used to overcome PCR inhibitors that may be present in the DNA sample, such as phenolic compounds. It can also prevent reaction components from sticking to the walls of the PCR tube.[7][11]

Q3: Can my primer design influence the specificity of my PCR?

A: Absolutely. Poorly designed primers are a major cause of non-specific amplification. To ensure high specificity, primers should:

  • Be long enough (typically 18-24 bases) to ensure they are unique to the target sequence.

  • Have a GC content between 40-60%.

  • Avoid complementary sequences within a primer (to prevent hairpins) and between the forward and reverse primers (to prevent primer-dimers).

  • Have a 3' end that is specific to the target to prevent mis-extension. You can use tools like BLAST to check for potential off-target binding sites.[18]

Data and Experimental Protocols

Data Presentation

Table 1: Comparison of Common DNA Polymerase Fidelity

DNA Polymerase Proofreading Activity (3'→5' Exo) Fidelity Relative to Taq Key Application
Taq Polymerase No 1x Routine PCR, Genotyping
Pfu Polymerase Yes ~6x higher than Taq[16] High-fidelity cloning

| Phusion/Q5 Polymerase | Yes | >50-100x higher than Taq[16] | Cloning, Sequencing, Mutagenesis |

Table 2: Common PCR Additives and Recommended Working Concentrations

Additive Mechanism of Action Typical Final Concentration Best For
DMSO Reduces DNA secondary structure[7][] 2% - 10%[7] GC-rich templates
Betaine Reduces secondary structures, equalizes melting temperatures[][11] 1.0 M - 1.7 M[11] GC-rich templates
Formamide Destabilizes DNA double-helix[] 1% - 5%[7] GC-rich templates
TMAC Increases hybridization specificity[7][11] 15 mM - 100 mM[][11] Reactions with degenerate primers

| BSA | Overcomes PCR inhibitors, stabilizes enzyme[11] | Up to 0.8 mg/mL[11] | Samples with known inhibitors |

Experimental Protocols

Protocol 1: High-Fidelity PCR with Phusion DNA Polymerase

This protocol is adapted for Phusion® High-Fidelity DNA Polymerase and is suitable for applications requiring high accuracy.[16][19]

Reaction Setup: Assemble all reaction components on ice. Add the polymerase last to prevent primer degradation from its exonuclease activity.[16]

Component50 µL ReactionFinal Concentration
5X Phusion HF Buffer10 µL1X
10 mM dNTPs1 µL200 µM each
10 µM Forward Primer2.5 µL0.5 µM
10 µM Reverse Primer2.5 µL0.5 µM
Template DNAvariable< 250 ng (genomic)
Phusion DNA Polymerase0.5 µL1.0 unit
Nuclease-Free Waterto 50 µL-

Thermocycling Conditions: Transfer tubes to a thermocycler preheated to 98°C.[16]

StepTemperatureTimeCycles
Initial Denaturation98°C30 seconds1
Denaturation98°C5-10 seconds25-35
Annealing45–72°C*10-30 seconds
Extension72°C15-30 seconds/kb
Final Extension72°C5-10 minutes1
Hold4°CIndefinite-

*Note: The optimal annealing temperature for Phusion polymerase is often higher than for Taq. Use a Tm calculator to determine the correct temperature.[19]

Visual Guides

troubleshooting_workflow start Problem: Non-Specific Bands Observed step1 Step 1: Optimize Annealing Temperature (Increase in 2°C increments or run gradient) start->step1 step2 Step 2: Optimize MgCl₂ Concentration (Typically decrease concentration) step1->step2 Still non-specific? result Clean PCR Product step1->result Problem Solved step3 Step 3: Use PCR Additives (e.g., DMSO, Betaine for GC-rich templates) step2->step3 Still non-specific? step2->result Problem Solved step4 Step 4: Switch to High-Fidelity Polymerase (e.g., Phusion, Q5) step3->step4 Still non-specific? step3->result Problem Solved step5 Consider Primer Redesign (Check for specificity with BLAST) step4->step5 Still non-specific? step4->result Problem Solved hot_start Pro-Tip: Use Hot-Start PCR for all setups to prevent initial mispriming pcr_enhancer_mechanism Mechanism of PCR Enhancers on GC-Rich Templates A GC-Rich Template with Secondary Structure (Hairpin) B Primer Binding is Blocked enhancer_node Addition of DMSO / Betaine A->enhancer_node C Polymerase Stalls = Non-Specific Amplification or No Product D Enhancers Disrupt Secondary Structure E Primer Binds Correctly to Linearized Template F Polymerase Extends Efficiently = Specific Product Amplified enhancer_node->D

References

Technical Support Center: dAMP Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of deoxyadenosine (B7792050) monophosphate (dAMP). Proper handling of dAMP is critical for the accuracy and reproducibility of various molecular biology applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of dAMP solutions?

A1: For long-term storage, dAMP solutions should be kept at -20°C or, ideally, at -80°C. Storing at these temperatures minimizes chemical degradation, such as depurination, and prevents microbial growth. For frequent use, small aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles.

Q2: How do pH and buffer composition affect dAMP stability?

A2: dAMP is most stable in a slightly alkaline buffer, typically around pH 7.5 to 8.0. Acidic conditions can lead to hydrolysis of the N-glycosidic bond, resulting in depurination. It is recommended to dissolve and store dAMP in a buffered solution, such as TE (Tris-EDTA) buffer, to maintain a stable pH.

Q3: Can I store dAMP in water instead of a buffer?

A3: While dAMP can be dissolved in nuclease-free water, it is not recommended for long-term storage. Unbuffered water can have a slightly acidic pH due to dissolved CO2, which can accelerate the degradation of dAMP over time. For periods longer than a few weeks, a buffered solution is preferable.

Q4: How many freeze-thaw cycles can a dAMP solution withstand?

A4: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the nucleotide. It is best practice to aliquot dAMP solutions into smaller, single-use volumes. If repeated use from a single tube is necessary, it is advisable to limit the number of freeze-thaw cycles to no more than 3-5.

Q5: What are the signs of dAMP degradation?

A5: Degraded dAMP may not show any visible signs. However, its degradation can be inferred from poor experimental results, such as reduced PCR efficiency, failed sequencing reactions, or inaccurate quantification.[1][2] Spectrophotometric analysis showing a shift in the absorbance peak or the appearance of secondary peaks can also indicate degradation. For a more definitive assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used.

Troubleshooting Guide

This section addresses common issues encountered during experiments that may be related to dAMP instability.

Problem Potential Cause Recommended Solution
Low or no PCR amplification Degraded dAMP leading to incorrect nucleotide incorporation or termination of DNA synthesis.[1]1. Use a fresh aliquot of dAMP. 2. Verify the concentration and integrity of your dAMP stock using spectrophotometry or HPLC. 3. Ensure your dNTP mix is properly balanced.
Inaccurate DNA sequencing results Degraded dAMP can cause premature termination of sequencing reactions or misincorporation of bases.[2]1. Prepare fresh sequencing reagents with a new stock of dAMP. 2. Check the storage conditions of your dAMP and other nucleotides.
Variability between experimental replicates Inconsistent dAMP quality due to improper storage or handling, such as multiple freeze-thaw cycles.1. Prepare a master mix with a single, well-mixed aliquot of dAMP for all replicates. 2. Aliquot dAMP stocks upon receipt to minimize handling of the main stock.
Unexpected bands in gel electrophoresis Use of contaminated or degraded dAMP can lead to non-specific amplification or artifacts.1. Filter-sterilize your dAMP solution if you suspect microbial contamination. 2. Use a fresh, high-quality dAMP stock.

Quantitative Data Summary: dAMP Stability

The stability of dAMP is significantly influenced by temperature and pH. The following table summarizes the expected stability under various conditions.

Storage Condition Temperature pH Expected Stability Notes
Long-term-80°C7.5 - 8.0> 1 yearRecommended for archival stocks.
Long-term-20°C7.5 - 8.0Up to 1 yearSuitable for working stocks.
Short-term4°C7.5 - 8.0Up to 1 weekFor immediate experimental use.
Room Temperature25°C7.5 - 8.0< 24 hoursNot recommended for storage.
Acidic ConditionsAny< 6.0Highly UnstableProne to rapid depurination.

Key Experimental Protocols

Protocol 1: Spectrophotometric Assessment of dAMP Concentration and Purity

Objective: To determine the concentration and assess the purity of a dAMP solution using UV spectrophotometry.

Methodology:

  • Turn on the UV spectrophotometer and allow the lamp to warm up for at least 15 minutes.

  • Set the wavelength to 259 nm (the absorbance maximum for dAMP).

  • Blank the instrument using the same buffer in which the dAMP is dissolved (e.g., TE buffer).

  • Prepare a dilution of your dAMP stock solution. A 1:100 dilution is typically appropriate.

  • Measure the absorbance of the diluted dAMP solution at 259 nm.

  • Calculate the concentration using the Beer-Lambert law: Concentration (M) = A259 / (ε * l) , where ε (molar extinction coefficient) for dAMP at pH 7.0 is 15,400 M⁻¹cm⁻¹ and l is the path length (typically 1 cm).

  • To assess purity, measure the absorbance at 280 nm and calculate the A259/A280 ratio. A ratio of approximately 1.8 is indicative of pure dAMP. Deviations from this value may suggest the presence of contaminants or degradation products.

Protocol 2: Functional Quality Control of dAMP using PCR

Objective: To functionally test the quality of a dAMP stock by performing a standard PCR reaction.

Methodology:

  • Set up two PCR reactions in parallel. One with the dAMP stock and a control reaction with a fresh, trusted dAMP stock.

  • Use a well-characterized template DNA and primer set that reliably produces a specific amplicon.

  • The reaction mixture for a 25 µL reaction should include:

    • 5 µL of 5x PCR Buffer

    • 0.5 µL of 10 mM dNTP mix (containing the test or control dAMP)

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 1 µL of Template DNA (10 ng/µL)

    • 0.25 µL of Taq Polymerase (5 U/µL)

    • 15.25 µL of Nuclease-Free Water

  • Use a standard thermocycling protocol, for example:

    • Initial denaturation at 95°C for 3 minutes.

    • 30 cycles of:

      • 95°C for 30 seconds

      • 55°C for 30 seconds

      • 72°C for 1 minute

    • Final extension at 72°C for 5 minutes.

  • Analyze the PCR products on a 1.5% agarose (B213101) gel. Compare the band intensity of the test reaction to the control. A significantly weaker or absent band in the test reaction suggests dAMP degradation.[1]

Diagrams

DAM_Troubleshooting_Workflow dAMP Troubleshooting Workflow start Experiment Fails (e.g., Low PCR Yield) check_storage Check dAMP Storage Conditions (-20°C or -80°C, buffered solution?) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes use_new_aliquot Use a New Aliquot of dAMP improper_storage->use_new_aliquot assess_quality Assess dAMP Quality (Spectrophotometry/HPLC) proper_storage->assess_quality re_run_experiment Re-run Experiment use_new_aliquot->re_run_experiment re_run_experiment->start Fails Again good_quality Good Quality assess_quality->good_quality Pass poor_quality Poor Quality assess_quality->poor_quality Fail troubleshoot_other Troubleshoot Other Experimental Parameters good_quality->troubleshoot_other order_new_damp Order New dAMP Stock poor_quality->order_new_damp order_new_damp->use_new_aliquot

Caption: A workflow for troubleshooting experimental failures potentially caused by dAMP instability.

dAMP_Degradation_Pathway dAMP Degradation Pathway: Depurination cluster_dAMP dAMP (Deoxyadenosine Monophosphate) cluster_conditions Degradation Conditions cluster_products Degradation Products dAMP Deoxyribose - Phosphate | Adenine apurinic_site Apurinic Site (Deoxyribose - Phosphate) dAMP->apurinic_site Hydrolysis of N-glycosidic bond acidic_pH Acidic pH (H+) acidic_pH->dAMP high_temp High Temperature high_temp->dAMP adenine Free Adenine

Caption: The chemical pathway of dAMP degradation via acid-catalyzed depurination.

References

overcoming challenges in the chemical synthesis of dAMP analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of dAMP Analogs

Welcome to the technical support center for the chemical synthesis of deoxyadenosine (B7792050) monophosphate (dAMP) analogs. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Phosphoramidite (B1245037) Chemistry & Solid-Phase Synthesis

Question 1: Why is my coupling efficiency low during solid-phase oligonucleotide synthesis?

Answer: Low coupling efficiency is a common issue that can be attributed to several factors. Systematically troubleshooting each potential cause is the key to resolving the problem.

  • Reagent Quality: The primary suspect is often the quality of the phosphoramidite solution. Phosphoramidites are highly sensitive to moisture and oxidation.[1][2]

    • Troubleshooting:

      • Ensure you are using fresh, anhydrous acetonitrile (B52724) for dissolving the phosphoramidite.

      • Check the age of the phosphoramidite. Use fresh reagents whenever possible, as they have a limited shelf life on the synthesizer (typically 1-2 weeks).[3]

      • Confirm the activator (e.g., tetrazole) is active and dissolved in anhydrous acetonitrile.

  • System Moisture: Any moisture within the synthesizer's fluidics can rapidly degrade phosphoramidites.

    • Troubleshooting:

      • Perform a thorough system flush with anhydrous acetonitrile.

      • Check all gas lines (e.g., Argon or Helium) for purity and ensure they are moisture-free.

      • Ensure all reagent bottles have secure, dry seals.[3]

  • Incomplete Deprotection: The initial detritylation step (removal of the 5'-DMT group) must be complete to free the 5'-hydroxyl group for coupling.

    • Troubleshooting:

      • Verify the concentration and delivery of the deblocking acid (e.g., trichloroacetic acid in dichloromethane).

      • Increase the deblocking time if necessary, but be mindful that prolonged acid exposure can lead to depurination.

  • Mechanical/Fluidic Issues: Problems with the synthesizer itself can lead to incorrect reagent delivery.

    • Troubleshooting:

      • Calibrate the machine to confirm that the correct volumes of phosphoramidite and activator are being delivered.[3]

      • Check for blockages or kinks in the delivery lines.[3]

Question 2: My phosphoramidite reagent appears degraded. How can I check its quality and prevent future degradation?

Answer: Phosphoramidite degradation is a frequent challenge due to their sensitivity.[1]

  • Quality Check:

    • ¹H or ³¹P NMR Spectroscopy: The most definitive way to check the quality is through NMR. A ³¹P NMR spectrum of a fresh phosphoramidite should show a characteristic doublet around 149 ppm. The presence of signals in the 0-10 ppm range indicates hydrolysis to H-phosphonates or oxidation to phosphates.

  • Prevention:

    • Storage: Store phosphoramidites under an inert atmosphere (Argon) at -20°C.[2]

    • Handling: Use anhydrous conditions when preparing solutions.[4] Always use fresh, high-quality anhydrous acetonitrile.

    • On-Demand Synthesis: For highly sensitive or custom phosphoramidites, emerging flow chemistry techniques allow for on-demand synthesis immediately prior to use in the oligonucleotide synthesizer, eliminating storage issues.[1][2]

Category 2: Protecting Group Strategies

Question 1: I'm observing side reactions or incomplete deprotection of the exocyclic amine on the adenine (B156593) base. What should I do?

Answer: The choice and handling of the protecting group for adenine's N6 amine are critical for preventing side reactions.

  • Common Protecting Groups: Standard protecting groups for adenine include benzoyl (Bz) and phenoxyacetyl (Pac).

  • Problem: Incomplete Deprotection: The Bz group requires prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures for removal. If deprotection is incomplete, the final product will be a mix.

    • Troubleshooting:

      • Increase the deprotection time or temperature according to the manufacturer's recommendations.

      • Ensure the ammonium hydroxide solution is fresh and concentrated.

  • Problem: Side Reactions (Depurination): The glycosidic bond of deoxyadenosine is susceptible to cleavage under acidic conditions (detritylation). This is exacerbated by certain modifications.

    • Troubleshooting:

      • Use a milder deblocking agent, such as 3% dichloroacetic acid (DCA) in dichloromethane, instead of trichloroacetic acid (TCA).

      • Minimize the acid exposure time during the detritylation step.

  • Orthogonal Strategies: For complex syntheses involving sensitive moieties, an orthogonal protecting group strategy is essential. This involves using protecting groups that can be removed under different conditions.[5][6][7] For example, using an Fmoc group (removed by base) for one part of the molecule and an acid-labile group like DMT elsewhere allows for selective deprotection.[6]

Category 3: Phosphorylation Methods

Question 1: My chemical phosphorylation of a dAMP analog is resulting in low yields and multiple by-products. How can I improve this?

Answer: Chemical phosphorylation can be challenging due to the reactive nature of phosphorylating agents and the multiple reactive sites on a nucleoside.

  • Common Issues:

    • Lack of Regioselectivity: Phosphorylation can occur at the 3'-OH and 5'-OH groups if both are unprotected.

    • Over-phosphorylation: Formation of diphosphates or triphosphates.

    • Side Reactions: The phosphorylating agent may react with the nucleobase itself.

  • Troubleshooting & Solutions:

    • Protecting Groups: Ensure all other reactive sites (e.g., 3'-OH, exocyclic amine) are properly protected before attempting 5'-phosphorylation.[5]

    • Choice of Reagent: Use a milder or more selective phosphorylating agent. For example, phosphorus oxychloride (POCl₃) is highly reactive, while phosphoramidite-based reagents can offer more control.

    • Reaction Conditions: Optimize reaction conditions such as temperature, reaction time, and solvent. Running reactions at lower temperatures can often improve selectivity.

    • Purification: Be prepared for a challenging purification. Ion-exchange chromatography or reversed-phase HPLC are often required to separate the desired monophosphate from other charged species.[8]

Question 2: I am considering enzymatic phosphorylation for my analog. What are the potential challenges?

Answer: Enzymatic phosphorylation offers high regioselectivity but is highly dependent on the specific analog's structure.

  • Substrate Specificity: The primary challenge is whether the dAMP analog is a substrate for the chosen kinase.[9] Many kinases have strict structural requirements.[10]

    • Troubleshooting: A literature search is crucial to see if the specific analog class has been successfully phosphorylated by enzymes like deoxycytidine kinase or adenosine (B11128) kinase.[11][12]

  • Reaction Optimization:

    • Enzyme Inhibition: The analog or the resulting product might act as an inhibitor to the kinase, leading to low conversion.

    • Cofactors: Ensure optimal concentrations of cofactors like ATP and Mg²⁺ are present, as these are critical for kinase activity.[9]

  • Data on Kinase Activity: The efficiency of phosphorylation can vary dramatically. For example, human adenosine kinase has a very high Michaelis constant (Km) for deoxyadenosine and adenine arabinoside (135 µM and 1 mM, respectively), suggesting it is less likely to phosphorylate these substrates in vivo compared to enzymes with lower Km values.[9][11]

Substrate (for Adenosine Kinase)Apparent Kₘ Value
Deoxyadenosine135 µM
Adenine Arabinoside1 mM
6-Methylmercaptopurine Riboside4.5 µM
5-Iodotubercidin2.6 nM
Table 1: Michaelis constants (Km) for various substrates of human placental adenosine kinase, indicating differing affinities.[9][11]
Category 4: Purification

Question 1: I'm struggling to get good separation and peak shape during the HPLC purification of my dAMP analog. What can I do?

Answer: High-performance liquid chromatography (HPLC) is essential for purifying dAMP analogs, but method development is key.[13][14]

  • Poor Peak Shape (Tailing/Fronting):

    • Cause: Often caused by secondary interactions with the column material (e.g., free silanols on C18 columns) or column overload.

    • Troubleshooting:

      • Modify Mobile Phase: Add a competing agent. For ion-exchange, use a salt gradient (e.g., NaCl or TEAA). For reversed-phase, adding a small amount of an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) can mask charges and improve peak shape.

      • Check pH: Ensure the mobile phase pH is appropriate to control the ionization state of your analog.

      • Reduce Sample Load: Inject a smaller amount of your crude sample to see if the peak shape improves.

  • Poor Resolution:

    • Cause: The chosen column and mobile phase conditions are not adequate to separate the target compound from impurities.

    • Troubleshooting:

      • Change Gradient: Adjust the steepness of the elution gradient. A shallower gradient provides more time for separation.[13]

      • Try a Different Column: If a C18 column isn't working, consider a different stationary phase (e.g., C8, Phenyl-Hexyl, or an ion-exchange column).

      • Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, at the cost of longer run times.

  • Multiple Peaks for a Pure Compound:

    • Cause: Some highly polar compounds, especially strong metal chelators, can interact with trace metals in the HPLC system (stainless steel components), leading to peak splitting or broadening.[15]

    • Troubleshooting: Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes resolve this issue. In some cases, in-situ derivatization with an ion like Fe(III) can force the compound into a single complex, allowing it to be analyzed as one peak.[15]

Experimental Protocols & Methodologies

Protocol 1: Standard Phosphoramidite Coupling Cycle on Solid Support

This protocol outlines the four key steps in one cycle of solid-phase oligonucleotide synthesis.

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The solid support containing the growing oligonucleotide chain (with a 5'-DMT group) is washed with the deblocking solution. This removes the acid-labile DMT group, exposing the 5'-hydroxyl group for the next coupling reaction. The column is then washed thoroughly with anhydrous acetonitrile to remove the acid.

  • Step 2: Coupling

    • Reagents: A solution of the desired dAMP analog phosphoramidite (e.g., 0.1 M in acetonitrile) and a solution of an activator (e.g., 0.45 M Tetrazole or 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile).

    • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the column containing the solid support. The activator protonates the nitrogen of the phosphoramidite, making it highly reactive. The exposed 5'-hydroxyl group of the growing chain attacks the activated phosphorus atom, forming a phosphite (B83602) triester linkage.[16] This reaction is rapid, typically taking 1-2 minutes.

  • Step 3: Capping

    • Reagents: Capping A (e.g., acetic anhydride (B1165640) in THF/lutidine) and Capping B (e.g., N-methylimidazole in THF).

    • Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from reacting in subsequent cycles, minimizing the formation of deletion-mutant sequences.

  • Step 4: Oxidation

    • Reagent: A solution of iodine (I₂) in THF/water/pyridine.

    • Procedure: The newly formed phosphite triester linkage, which is unstable, is oxidized to the more stable phosphate (B84403) triester. The column is then washed to prepare for the next cycle.

Protocol 2: General Method Development for Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude, deprotected dAMP analog in the initial mobile phase (e.g., 95% Buffer A, 5% Buffer B). Filter the sample through a 0.22 µm syringe filter.

  • Column and Buffers:

    • Column: Start with a standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) to develop the method before scaling up to a preparative column.

    • Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

    • Buffer B: 100% Acetonitrile.

  • Initial Scouting Run:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Run a fast, steep gradient to determine the approximate elution time of your product. For example: 5% to 50% Buffer B over 20 minutes.

    • Detection: Monitor at 260 nm.

  • Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of your target compound to improve resolution from nearby impurities. For example, if the product eluted at 30% B, you might run a gradient of 20% to 40% B over 30 minutes.

  • Scale-Up: Once a good separation is achieved on the analytical column, the method can be scaled to a preparative column. The flow rate and gradient slope should be adjusted based on the dimensions of the preparative column to maintain separation.

Visualizations: Workflows and Logic Diagrams

G cluster_workflow dAMP Analog Synthesis Workflow start Protected d-Adenosine on Solid Support deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add dAMP Analog Phosphoramidite) deblock->couple cap 3. Capping (Acetylate Unreacted 5'-OH) couple->cap oxidize 4. Oxidation (P(III) -> P(V)) cap->oxidize repeat Repeat Cycle (n-1) times oxidize->repeat repeat->deblock Next Cycle cleave Cleavage & Deprotection (Ammonia) repeat->cleave Final Cycle purify HPLC Purification cleave->purify end Pure dAMP Analog purify->end

Caption: Workflow for the solid-phase synthesis of a dAMP analog oligomer.

G cluster_troubleshooting Troubleshooting Low HPLC Resolution start Problem: Poor Peak Resolution q1 Is Peak Tailing or Fronting Observed? start->q1 a1_yes Add Ion-Pairing Agent (e.g., TEAA) or Adjust pH q1->a1_yes Yes q2 Are Impurities Co-eluting? q1->q2 No a1_yes->q2 a2_yes Make Gradient Shallower Around Elution Point q2->a2_yes Yes q3 Still No Resolution? q2->q3 No a2_yes->q3 a3_yes Change Column Stationary Phase (e.g., C18 -> Phenyl-Hexyl) q3->a3_yes Yes end Improved Separation q3->end No/Resolved a3_yes->end

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

G cluster_pathway Mechanism of Action for a dAMP Analog Analog dAMP Analog (Prodrug) Kinase1 Cellular Kinases (e.g., dCK) Analog->Kinase1 Analog_MP Analog-MP Kinase1->Analog_MP Phosphorylation Kinase2 NMPK/NDPK Analog_MP->Kinase2 Analog_TP Analog-TP (Active Drug) Kinase2->Analog_TP Phosphorylation DNAPoly DNA Polymerase Analog_TP->DNAPoly Competitive Inhibitor Replication DNA Replication DNAPoly->Replication Inhibition Inhibition of DNA Synthesis DNAPoly->Inhibition Blocks Elongation CellDeath Cell Death / Antiviral Effect Inhibition->CellDeath

Caption: Simplified signaling pathway showing activation of a dAMP analog.

References

Technical Support Center: 2'-Deoxyadenosine-5'-monophosphate (dAMP) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 2'-Deoxyadenosine-5'-monophosphate (dAMP), with a focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dAMP degradation in aqueous solutions?

A1: The primary cause of dAMP degradation is the hydrolysis of the N-glycosidic bond that links the adenine (B156593) base to the deoxyribose sugar. This process, known as depurination, is significantly accelerated by acidic conditions (low pH). The reaction is an acid-catalyzed SN1 mechanism that results in the formation of adenine and 2'-deoxyribose-5'-phosphate.[1][2]

Q2: My dAMP solution is losing concentration over time. What is the most likely cause?

A2: The most probable cause is chemical instability leading to degradation. You should immediately verify the pH of your solution. If the solution is acidic (pH < 6), the rate of depurination increases dramatically. Ensure your dAMP is dissolved and stored in a buffer solution at or near neutral pH.

Q3: What is the optimal pH for storing aqueous solutions of dAMP?

A3: For maximum stability, aqueous solutions of dAMP should be maintained at a neutral pH (approximately 7.0). Under these conditions, the rate of hydrolytic degradation is minimized. While data for dAMP is specific, a study on the structurally similar purine (B94841) deoxynucleoside, 2'-deoxyxanthosine (B1596513), showed it to be exceptionally stable at pH 7, with a half-life estimated to be over two years.[3] Conversely, its stability decreases drastically at acidic pH.[3]

Q4: I am analyzing my dAMP sample via HPLC and see unexpected peaks. What might they be?

A4: If your dAMP sample has been exposed to acidic conditions, the new peaks are likely the degradation products: adenine and 2'-deoxyribose-5'-phosphate.[1] You can confirm this by running standards of these compounds or by using mass spectrometry (LC-MS) for identification.

Q5: How does temperature affect dAMP stability?

A5: Temperature is a critical factor in chemical stability. As with most chemical reactions, the rate of dAMP degradation increases with temperature. For long-term storage, it is crucial to store dAMP solutions frozen (-20°C or -80°C) in a pH 7.0 buffer. For short-term benchtop use, keeping the solution on ice is recommended to minimize degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent results in assays using dAMP.

  • Possible Cause: Degradation of dAMP stock or working solutions.

  • Troubleshooting Steps:

    • Check pH: Measure the pH of your dAMP solutions. If they are not buffered or have become acidic, this is the likely source of instability.

    • Prepare Fresh Solutions: Prepare a fresh stock of dAMP in a reliable buffer (e.g., 10 mM Tris-HCl or PBS, pH 7.0-7.4).

    • Verify Concentration: Use UV spectrophotometry (A260) to confirm the concentration of the newly prepared solution before use.

    • Storage: Aliquot the new stock solution and store it at -20°C or below to prevent freeze-thaw cycles.

Issue 2: Precipitate observed in dAMP solution after thawing.

  • Possible Cause: Poor solubility at low temperatures or concentration exceeding the solubility limit in the chosen buffer.

  • Troubleshooting Steps:

    • Warm and Vortex: Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate.

    • Check Buffer Concentration: High salt concentrations in buffers can sometimes decrease the solubility of nucleotides upon freezing. Consider using a buffer with a lower salt concentration if this is a recurring issue.

    • Lower Stock Concentration: If the problem persists, prepare a new stock solution at a slightly lower concentration.

Below is a troubleshooting workflow to diagnose dAMP instability.

G start dAMP Instability Detected (e.g., low assay signal, extra HPLC peaks) check_ph Measure pH of dAMP Solution start->check_ph ph_acidic Is pH < 6.5? check_ph->ph_acidic ph_ok Is pH between 6.5 and 7.5? ph_acidic->ph_ok No acid_cause Primary Cause: Acid-catalyzed hydrolysis (Depurination) ph_acidic->acid_cause Yes check_storage Review Storage Conditions ph_ok->check_storage Yes other_issues Consider other factors: - Contamination - Buffer component reactivity ph_ok->other_issues No (pH is alkaline) acid_solution Action: 1. Discard old solution. 2. Prepare fresh dAMP in a neutral buffer (pH 7.0-7.4). 3. Verify concentration and store frozen. acid_cause->acid_solution storage_temp Stored at >4°C or multiple freeze-thaw cycles? check_storage->storage_temp storage_ok Properly Stored (Aliquot, ≤ -20°C) storage_temp->storage_ok No storage_solution Action: 1. Prepare fresh stock. 2. Aliquot into single-use volumes. 3. Store at -20°C or -80°C. storage_temp->storage_solution Yes

Caption: Troubleshooting workflow for dAMP instability.

Quantitative Data: pH-Dependent Stability

While extensive kinetic data for dAMP across a wide pH range is sparse in the literature, data from the closely related purine deoxynucleoside, 2'-deoxyxanthosine (dX), provides a strong model for the effect of pH on the stability of the N-glycosidic bond.[3]

pHHalf-Life (t₁/₂) of 2'-deoxyxanthosine*Stability Profile
2.07.7 hoursHighly Unstable
6.01104 hours (~46 days)Moderately Stable
7.017,700 hours (~2 years)Very Stable
Data is for dX in a single-stranded oligodeoxynucleotide at 37°C and illustrates the dramatic stabilizing effect of neutral pH.[3] This trend is directly applicable to dAMP.

The primary degradation pathway is illustrated below.

G cluster_products dAMP This compound (dAMP) products Degradation Products dAMP->products H_ion H⁺ (Acidic pH) H_ion->dAMP Catalyzes N-glycosidic bond cleavage Adenine Adenine products->Adenine Deoxyribose 2-Deoxyribose-5-phosphate products->Deoxyribose

Caption: Acid-catalyzed hydrolysis (depurination) of dAMP.

Experimental Protocols

Protocol: Stability Analysis of dAMP by HPLC

This protocol outlines a method to determine the stability of dAMP under different pH conditions.

1. Materials:

  • This compound (dAMP)

  • Buffer solutions (e.g., 50 mM citrate (B86180) for pH 3-6, 50 mM phosphate (B84403) for pH 6-8)

  • HPLC system with a UV detector (260 nm) and a C18 reverse-phase column

  • Mobile Phase A: 25 mM potassium phosphate buffer, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Adenine standard

  • Thermostated incubator or water bath

2. Procedure:

  • Prepare dAMP Solutions: Prepare 1 mg/mL solutions of dAMP in each of the desired pH buffers (e.g., pH 4.0, 5.5, 7.0).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into the HPLC system to obtain the initial concentration and purity.

  • Incubation: Place the vials in a 37°C incubator.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each solution for analysis. The frequency of sampling should be increased for solutions at lower pH due to faster degradation.

  • HPLC Analysis: Analyze each sample by HPLC. A typical gradient might be 0-20% B over 15 minutes. Record the peak areas for dAMP and any new peaks that appear (e.g., adenine).

  • Data Analysis:

    • Calculate the percentage of dAMP remaining at each time point relative to T=0.

    • Plot the natural logarithm of the dAMP concentration versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t₁/₂) for each pH condition using the formula: t₁/₂ = 0.693 / k.

The general workflow for this experiment is visualized below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffers Prepare Buffers (e.g., pH 4, 5.5, 7) prep_damp Dissolve dAMP in each buffer prep_buffers->prep_damp t0_analysis Analyze T=0 samples via HPLC prep_damp->t0_analysis incubation Incubate solutions at constant temp (e.g., 37°C) t0_analysis->incubation sampling Take samples at various time points incubation->sampling hplc_analysis Analyze samples via HPLC sampling->hplc_analysis quantify Quantify peak areas (dAMP, Adenine) hplc_analysis->quantify plot Plot ln([dAMP]) vs. Time quantify->plot calculate Calculate Rate Constant (k) and Half-life (t₁/₂) plot->calculate

References

Technical Support Center: Managing gDNA Contamination in RNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RNA extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and prevent genomic DNA (gDNA) contamination in purified RNA samples, which can lead to the erroneous presence of deoxyadenosine (B7792050) monophosphate (dAMP) in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is gDNA contamination and why is it a concern in RNA workflows?

Genomic DNA (gDNA) contamination refers to the presence of residual DNA in an RNA preparation after extraction. Because DNA and RNA are chemically similar, they often co-purify during isolation protocols.[1][2][3] This is a significant issue because the gDNA can be amplified along with the target RNA-derived cDNA in sensitive downstream applications like Reverse Transcription Quantitative PCR (RT-qPCR), leading to an overestimation of gene expression levels.[3][4] This can compromise the accuracy and reliability of experimental results.

Q2: How can I detect gDNA contamination in my RNA sample?

There are several methods to detect gDNA contamination:

  • No Reverse Transcriptase (No-RT) Control qPCR: This is the most sensitive and common method. A qPCR reaction is run on the RNA sample without the reverse transcriptase enzyme. Amplification in this control reaction indicates the presence of contaminating gDNA, as there is no cDNA template for the polymerase to amplify.[3]

  • Agarose (B213101) Gel Electrophoresis: Visualizing the RNA sample on a denaturing agarose gel can reveal a high-molecular-weight band or smear above the ribosomal RNA (rRNA) bands (28S and 18S). This often indicates the presence of gDNA.[1][2]

  • Spectrophotometry (A260/A280 Ratio): While a pure RNA sample typically has an A260/A280 ratio of ~2.0, a pure DNA sample has a ratio of ~1.8.[3][5] A ratio below 2.0 can suggest the presence of DNA or protein contamination. However, this method is not very sensitive for detecting low levels of gDNA contamination.

  • Fluorometry: Using specific dyes that differentiate between DNA and RNA (e.g., Qubit assays) can provide a more accurate quantification of the RNA and can help reveal the presence of contaminating DNA.[6]

Q3: What are the primary strategies to prevent or remove gDNA contamination?

The most effective strategy is to incorporate a DNase I treatment step into your RNA extraction protocol.[1][7][8] This can be done in two main ways:

  • On-Column DNase Digestion: During the RNA isolation procedure using a silica-based spin column, a DNase I solution is applied directly to the column matrix to digest the bound gDNA.[7] This is a convenient and widely used method.[7]

  • In-Solution DNase Digestion: After the RNA has been eluted, it is treated with DNase I in a tube. This method is often considered more thorough for removing even trace amounts of gDNA, which is critical for highly sensitive applications.[7] Following the digestion, the DNase I must be inactivated and removed, typically via a subsequent RNA cleanup step (e.g., column-based purification or ethanol (B145695) precipitation).[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter related to gDNA contamination.

Problem 1: My No-RT control shows amplification in my qPCR assay.

  • Probable Cause: This is a direct indication of gDNA contamination in your RNA sample. The PCR primers are amplifying a region of the gDNA that corresponds to your target gene.[3]

  • Solution:

    • Implement DNase Treatment: If you are not already using a DNase step, incorporate one into your protocol. For highly sensitive assays, an in-solution DNase I treatment followed by RNA cleanup is recommended for its high efficiency.[7]

    • Optimize DNase Treatment: If you are already performing a DNase digestion, ensure it is effective. Check the enzyme's expiration date and storage conditions. Consider increasing the incubation time or temperature as per the manufacturer's protocol.

    • Primer Design: Design primers that span an exon-exon junction. This way, they will only amplify the spliced mRNA-derived cDNA and not the gDNA, which contains introns.

Problem 2: I see a high molecular weight smear on my gel, and my A260/280 ratio is ~1.85.

  • Probable Cause: The combination of the high molecular weight smear and an A260/A280 ratio closer to 1.8 strongly suggests significant gDNA contamination.[1][5] This can happen if the sample was not properly homogenized or if the lysis was incomplete, allowing gDNA to be carried over.[1]

  • Solution:

    • Improve Homogenization: Ensure your tissue or cell sample is completely homogenized to shear the gDNA effectively.[1] For tough tissues, consider using bead beating or rotor-stator homogenizers.[2]

    • Perform Post-Extraction Cleanup: You can rescue the sample by performing an in-solution DNase I digestion followed by an RNA cleanup procedure using a column-based kit or ethanol precipitation to remove the enzyme and digested DNA fragments.[7][9]

Problem 3: My RNA yield is low after performing an in-solution DNase treatment and cleanup.

  • Probable Cause: RNA loss can occur during the cleanup steps that follow the DNase treatment. Multiple precipitation or column-binding steps can reduce the final yield.[10]

  • Solution:

    • Optimize Elution: When using a cleanup column, ensure the nuclease-free water is applied directly to the center of the matrix. You can increase the elution volume or perform a second elution to maximize recovery, though this will result in a more dilute sample.[9]

    • Check Ethanol Addition: Ensure that the correct volume and concentration of ethanol are added to the sample before loading it onto a cleanup column, as this is critical for efficient RNA binding.[9]

    • Minimize Pipetting Errors: Be careful during washing steps to avoid disturbing the pelleted RNA (in precipitation methods) or the column matrix.

Quantitative Data on DNase Treatment Methods

The effectiveness of DNase treatment can be assessed by the shift in Ct (Cycle threshold) values in a qPCR assay performed on a no-RT control before and after treatment. A larger increase in the Ct value signifies more efficient gDNA removal.

Treatment MethodTypical Incubation TimePost-Treatment CleanupExpected gDNA Removal Efficiency (ΔCt in no-RT control)Key AdvantagesKey Disadvantages
On-Column DNase I Digestion 15 minutesIncluded in the kit (wash steps)6 - 10 cyclesFast, convenient, integrated into the RNA isolation workflow.[7]May be less effective for samples with very high gDNA content.[1]
In-Solution DNase I Digestion 15 - 60 minutesRequired (column cleanup or precipitation)[7]≥ 10 cyclesHighly efficient, ideal for sensitive applications like RNA-seq and RT-qPCR.[7]More time-consuming, requires an additional cleanup step which can reduce yield.[7]
Selective Precipitation 10-20 minutesCentrifugation~9.6 cycles (using 500 µM spermidine)[4]Rapid, nuclease-free method.[4]May also cause some RNA to precipitate, reducing yield slightly.[4]

Note: ΔCt values are illustrative and can vary based on the sample type, initial gDNA load, and specific kit used.

Experimental Protocols

Protocol 1: On-Column DNase I Digestion (General Protocol)

This protocol is a general guideline for DNase treatment during RNA purification with a spin column kit. Always refer to your specific kit's manual.

  • Lyse and Homogenize Sample: Lyse cells or tissue according to your kit's instructions.

  • Bind RNA to Column: Add ethanol to the lysate and centrifuge the mixture through the spin column. The total nucleic acids (RNA and DNA) will bind to the silica (B1680970) membrane.

  • Wash Column: Perform the initial wash steps as directed by the manufacturer to remove proteins and other contaminants.

  • Prepare DNase I Reaction Mix: In a sterile tube, prepare the DNase I incubation mix. For one reaction, typically mix 10 µL of DNase I with 70 µL of a DNase Reaction Buffer.[11]

  • Apply DNase I to Column: Pipet the 80 µL DNase I reaction mixture directly onto the center of the silica membrane inside the spin column.

  • Incubate: Incubate the column at room temperature (20-30°C) for 15 minutes to allow the enzyme to digest the gDNA.[11]

  • Wash and Elute: Proceed with the subsequent wash steps as per the kit's protocol to remove the inactivated DNase I and digested DNA fragments. Elute the purified, DNA-free RNA with nuclease-free water.

Protocol 2: In-Solution DNase I Digestion and Cleanup

This protocol is for removing gDNA from an already purified RNA sample.

  • Prepare the Reaction: In a sterile, RNase-free microcentrifuge tube, combine the following:

    • Purified RNA sample (up to 10 µg): X µL

    • 10X DNase I Reaction Buffer: 5 µL

    • DNase I (RNase-free, 2 units/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Mix and Incubate: Mix gently by pipetting. Incubate the reaction at 37°C for 10-30 minutes.[3]

  • Inactivate DNase I: Stop the reaction by adding 1 µL of 50 mM EDTA and heating the mixture at 65-75°C for 10 minutes.[3]

  • Clean Up RNA: It is crucial to remove the DNase I, salts, and digested DNA fragments before downstream applications. Use a column-based RNA cleanup kit (e.g., Monarch RNA Cleanup Kit) or perform an ethanol precipitation.[9]

    • Using a Cleanup Kit: Follow the manufacturer's protocol. Typically, this involves adding a binding buffer and ethanol to the reaction mixture and processing it through a spin column.

    • Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of 100% cold ethanol. Mix and incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the RNA, wash the pellet with 70% ethanol, air-dry, and resuspend in nuclease-free water.

Visualizations

RNA_Extraction_Workflow Figure 1: RNA Extraction Workflow Highlighting gDNA Contamination Points cluster_pre Sample Preparation cluster_purification Purification Steps cluster_dnase gDNA Removal cluster_post Final Steps Sample 1. Cell/Tissue Sample Lysis 2. Lysis & Homogenization Sample->Lysis Binding 3. Bind Nucleic Acids (RNA + gDNA) Lysis->Binding Contam1 gDNA Carryover (Incomplete Lysis) Wash1 4. First Wash Binding->Wash1 OnColumn 5a. On-Column DNase Treatment Wash1->OnColumn Option 1 Contam2 Residual gDNA (No DNase step) Elution_NoDNase Wash1->Elution_NoDNase No Treatment Path Wash2 6. Final Wash OnColumn->Wash2 InSolution 5b. In-Solution DNase Treatment Cleanup Post-Treatment Cleanup InSolution->Cleanup Elution 7. Elute Pure RNA Wash2->Elution Elution->InSolution Option 2 (Post-Elution) Contam1->Binding Contam2->Elution Elution_NoDNase->Wash2

Caption: RNA Extraction workflow highlighting points of potential gDNA contamination and intervention.

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree for gDNA Contamination Start Suspect gDNA Contamination (e.g., No-RT amplification) Q1 Did you perform a DNase treatment? Start->Q1 Q2 Was it On-Column or In-Solution? Q1->Q2 Yes S1 Solution: Incorporate a DNase step. On-column is fast; In-solution is more thorough. Q1->S1 No Q3 Is the assay extremely sensitive (e.g., RNA-seq)? Q2->Q3 On-Column S4 Solution: Check DNase enzyme activity (age, storage). Optimize incubation time/temp. Q2->S4 In-Solution S2 Solution: Switch to In-Solution DNase treatment followed by RNA cleanup for maximum purity. Q3->S2 Yes S3 Solution: Re-purify the RNA using an in-solution DNase I digestion and cleanup. Q3->S3 No S5 Solution: Consider redesigning qPCR primers to span an exon-exon junction. S3->S5 If problem persists

References

Technical Support Center: Optimization of dAMP-Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for dAMP-utilizing enzymes. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing a reaction for a dAMP-utilizing enzyme?

A1: Several factors can significantly impact the efficiency and specificity of dAMP-utilizing enzymes, such as DNA polymerases. The most critical parameters to optimize include temperature, pH, and the concentrations of the enzyme, substrate (dAMP and other dNTPs), and cofactors like magnesium ions (Mg²⁺).[1][2][3] Each enzyme has an optimal range for these factors, and deviations can lead to reduced activity or even denaturation.[1]

Q2: How does temperature affect enzyme activity?

A2: Temperature influences the rate of enzymatic reactions.[1] As the temperature rises, the reaction rate generally increases due to more frequent collisions between the enzyme and substrate molecules.[1] However, temperatures exceeding the enzyme's optimal range can cause it to denature, losing its structure and function, which results in a rapid decrease in activity.[1][3] For PCR, this includes optimizing denaturation, annealing, and extension temperatures.[4]

Q3: Why is pH important for enzymatic reactions?

A3: Every enzyme functions most effectively within a specific pH range.[1][3] Extreme pH values can alter the shape of the enzyme's active site, leading to denaturation and a loss of activity.[1] Most enzymes used in molecular biology applications perform optimally around a neutral pH of 7.4.[3]

Q4: What is the role of Mg²⁺ concentration?

A4: Magnesium ions (Mg²⁺) are a crucial cofactor for many dAMP-utilizing enzymes, particularly DNA polymerases. They are essential for the catalytic activity of the enzyme.[5] Suboptimal Mg²⁺ concentration can lead to lower enzyme efficiency, while excessive concentrations can decrease fidelity and promote non-specific product formation.[6] It is often necessary to optimize the Mg²⁺ concentration for each specific primer-template combination.[6][7]

Q5: How do substrate and enzyme concentrations impact the reaction?

A5: The rate of an enzymatic reaction increases with higher substrate concentration until the enzyme becomes saturated.[1][8] At this saturation point, all active sites of the enzyme are occupied, and further increases in substrate concentration will not increase the reaction rate.[3][8] Similarly, increasing the enzyme concentration will increase the reaction rate, provided there is sufficient substrate available.[3] Unbalanced nucleotide concentrations can lead to sequence errors.[6]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with dAMP-utilizing enzymes, with a focus on PCR-based applications.

Observation / Issue Possible Cause Recommended Solution
No Product or Low Yield Incorrect annealing temperature.Recalculate the primer melting temperatures (Tm) and optimize the annealing temperature by testing a gradient, typically starting 5°C below the lower Tm of the primer pair.[6][7]
Poor primer design.Verify that primers are specific to the target sequence and do not form hairpins or self-dimers.[5][6] Consider increasing the primer length.[6]
Suboptimal Mg²⁺ concentration.Titrate the Mg²⁺ concentration in increments of 0.2–1 mM to find the optimal level for your reaction.[6][7]
Poor quality or insufficient template DNA.Check the integrity and purity of your DNA template using gel electrophoresis and spectrophotometry.[4][5] Increase the amount of template if necessary.[4]
Missing reaction component or incorrect concentration.Carefully check your reaction setup and repeat.[6][7] Consider preparing a master mix to ensure consistency.[9]
Presence of PCR inhibitors.Purify the DNA template to remove inhibitors like phenol, EDTA, or salts.[4] You can also try diluting the template.
Non-Specific Products (Multiple Bands) Annealing temperature is too low.Increase the annealing temperature in 1–2°C increments to enhance primer binding specificity.[4]
Primers have secondary binding sites.Use bioinformatics tools to check for potential off-target binding sites for your primers. Redesign primers if necessary.[6]
High Mg²⁺ concentration.A high concentration of Mg²⁺ can reduce the stringency of primer annealing. Try decreasing the Mg²⁺ concentration.[6]
Premature enzyme activity.Use a hot-start DNA polymerase to prevent non-specific amplification during reaction setup.[6][7]
Incorrect Product Size Mispriming.Ensure that your primers are specific to the intended target sequence.[6]
Nuclease contamination.Use fresh, nuclease-free reagents and sterile techniques to set up your reactions.[6]
Sequence Errors in Product Low fidelity of the polymerase.For applications requiring high accuracy, use a high-fidelity DNA polymerase.[6]
Unbalanced dNTP concentrations.Prepare fresh dNTP mixes to ensure equal concentrations of dATP, dCTP, dGTP, and dTTP.[6]
Damaged DNA template.Use a fresh DNA template and avoid excessive exposure to UV light if excising bands from a gel.[6]

Quantitative Data Summary

The following tables provide recommended concentration ranges for key reaction components. Note that these are starting points, and optimal concentrations may vary depending on the specific enzyme, template, and primers used.

Table 1: Recommended Reagent Concentrations for PCR

ComponentRecommended Concentration RangeNotes
DNA Polymerase Varies by enzymeFollow the manufacturer's recommendations.
dNTPs 200–250 µM of eachUnbalanced concentrations can increase error rates.[6]
Primers 0.05–1 µM of eachHigher concentrations can lead to primer-dimer formation.[6][7]
Mg²⁺ 1.5–2.0 mM (final concentration)Optimize in 0.2–1 mM increments.[6][7]
Template DNA 1 pg–1 µgDepends on the complexity of the DNA (plasmid, genomic, etc.).[4]

Table 2: General Factors Affecting Enzyme Activity

FactorOptimal RangeEffect Outside of Range
Temperature Enzyme-specific (e.g., 37°C for human enzymes)Lower temps decrease activity; higher temps cause denaturation.[1]
pH Enzyme-specific (often 7.2-8.5)Extreme pH levels can cause denaturation.[1]
Enzyme Concentration VariesHigher concentration increases reaction rate if substrate is not limiting.[3]
Substrate Concentration VariesReaction rate plateaus when the enzyme is saturated.[3][8]

Experimental Protocols

Protocol: Optimizing Annealing Temperature using a Gradient PCR

This protocol describes a method to determine the optimal annealing temperature for a new primer pair to maximize product yield and specificity.

  • Prepare a Master Mix: Prepare a sufficient volume of master mix for all reactions. This should contain water, buffer, dNTPs, MgCl₂, primers, and DNA polymerase. Add the enzyme last to prevent premature activity.[9]

  • Aliquot the Master Mix: Dispense the master mix into individual PCR tubes.

  • Add Template DNA: Add the template DNA to each tube.

  • Set up the Thermal Cycler: Program the thermal cycler with a temperature gradient for the annealing step. A typical gradient might range from 5°C below the lowest primer Tm to 5°C above it.

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (30-40 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 50-65°C gradient for 30 seconds.

      • Extension: 72°C for a duration appropriate for the expected product size (e.g., 1 minute per kb).

    • Final Extension: 72°C for 5-10 minutes.

  • Analyze the Results: Run the PCR products on an agarose (B213101) gel. The lane corresponding to the temperature that yields a sharp, single band of the correct size with minimal non-specific products is the optimal annealing temperature.

Visualizations

Troubleshooting_Workflow Start Experiment Fails (e.g., Low Yield) Check_Template Check Template Quality & Quantity Start->Check_Template Check_Reagents Verify Reagent Integrity & Concentrations Check_Template->Check_Reagents Template OK Check_Primers Review Primer Design Check_Reagents->Check_Primers Reagents OK Check_Conditions Assess Reaction Conditions (Temp, Mg2+) Check_Primers->Check_Conditions Primers OK Redesign_Primers Redesign Primers Check_Primers->Redesign_Primers Design Flawed Optimize_Temp Optimize Annealing Temperature (Gradient PCR) Check_Conditions->Optimize_Temp Conditions Suboptimal Optimize_Mg Titrate Mg2+ Concentration Optimize_Temp->Optimize_Mg Success Successful Experiment Optimize_Mg->Success Redesign_Primers->Success

Caption: A workflow for troubleshooting common issues in enzymatic reactions like PCR.

Enzyme_Activity_Factors Enzyme_Activity Enzyme Activity Temperature Temperature Enzyme_Activity->Temperature pH pH Enzyme_Activity->pH Substrate_Conc Substrate Concentration Enzyme_Activity->Substrate_Conc Enzyme_Conc Enzyme Concentration Enzyme_Activity->Enzyme_Conc Cofactors Cofactors (e.g., Mg2+) Enzyme_Activity->Cofactors Inhibitors Inhibitors Enzyme_Activity->Inhibitors

Caption: Key factors influencing the activity of dAMP-utilizing enzymes.

Logical_Relationship cluster_input Inputs cluster_conditions Reaction Conditions cluster_output Outcome Enzyme Enzyme Reaction_Rate Reaction Rate & Product Yield Enzyme->Reaction_Rate Substrate Substrate (dAMP) Substrate->Reaction_Rate Cofactor Cofactor (Mg2+) Cofactor->Reaction_Rate Temperature Temperature Temperature->Reaction_Rate pH pH pH->Reaction_Rate

References

Validation & Comparative

A Comparative Guide to the Validation of dAMP Incorporation Using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2'-deoxyadenosine (B1664071) monophosphate (dAMP) incorporation is fundamental in numerous research areas, including DNA polymerase activity assays, the development of nucleotide analogue therapeutics, and studies of DNA damage and repair. Validating the precise level of dAMP incorporation is critical for ensuring data integrity and reproducibility. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

Methodology Comparison: HPLC vs. LC-MS

The choice between HPLC with ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific requirements of the analysis, such as the need for sensitivity, specificity, and the complexity of the sample matrix.[1]

  • High-Performance Liquid Chromatography (HPLC): This technique separates molecules based on their physicochemical interactions with a stationary phase (the column) and a liquid mobile phase.[2] For dAMP analysis, reversed-phase HPLC is commonly used, where dAMP is separated from other nucleotides and reaction components.[3] Quantification is typically achieved using a UV detector, as nucleotides have a characteristic absorbance at approximately 260 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method couples the separation power of HPLC with the mass analysis capability of mass spectrometry.[1] After chromatographic separation, the eluted molecules are ionized and their mass-to-charge ratio (m/z) is measured.[4] This provides a high degree of specificity, allowing for the unambiguous identification and quantification of dAMP, even in complex biological matrices.[5] The high sensitivity of LC-MS allows for the detection of compounds at picogram to femtogram levels.[5]

Key Performance Metrics

The selection of an analytical method is often a trade-off between performance characteristics and practical considerations like cost and throughput.

Parameter HPLC-UV LC-MS/MS Key Considerations
Specificity Good. Relies on retention time. Co-elution of compounds with similar absorbance can interfere.[1]Excellent. Relies on both retention time and a unique mass-to-charge ratio (m/z) and fragmentation pattern.[1][5]LC-MS is superior for complex samples where interferences are likely.
Sensitivity Good (ng-µg range).[6]Excellent (pg-fg range).[4][5]LC-MS is the method of choice for trace-level quantification.
Limit of Quantification (LOQ) Typically in the low µg/mL to ng/mL range.[6]Can reach low ng/mL to pg/mL levels.[7][8]Dependent on analyte, matrix, and instrument; LC-MS is generally lower.
Quantitative Accuracy High, with proper calibration.[9]High, often enhanced by the use of stable isotope-labeled internal standards.[4]Both methods are highly accurate when properly validated.
Throughput Moderate to High.Moderate.HPLC methods can sometimes be faster, but modern UHPLC-MS systems offer very rapid analyses.[10]
Cost (Instrument) Lower.Higher.The capital investment for an LC-MS system is significantly greater.
Robustness & Ease of Use Generally considered more robust and easier for routine use.[1]Requires more specialized expertise for method development, operation, and maintenance.HPLC-UV is often preferred for routine quality control environments.

Experimental Protocols

Accurate quantification of dAMP incorporation first requires the complete enzymatic digestion of the DNA into its constituent deoxynucleosides.

Enzymatic Digestion of DNA to Deoxynucleosides

A common prerequisite for both HPLC and LC-MS analysis is the enzymatic hydrolysis of DNA to individual nucleosides.[11] This is crucial because nucleotides (with phosphate (B84403) groups) are often more difficult to analyze, particularly by mass spectrometry.[5]

Protocol:

  • Purify DNA: Extract and purify DNA from the experimental sample using a standard laboratory protocol or a commercial kit.

  • Enzymatic Digestion: A simplified one-step digestion can be performed.[11]

    • Prepare a digest mix containing Benzonase, Phosphodiesterase I, and Alkaline Phosphatase in a suitable buffer (e.g., Tris-HCl with MgCl₂).[11][12]

    • Incubate the purified DNA sample with the digest mix at 37°C for 2-6 hours to ensure complete hydrolysis to deoxynucleosides (e.g., 2'-deoxyadenosine).[11]

  • Sample Cleanup (Optional but Recommended for LC-MS): To remove enzymes and other buffer components that can interfere with analysis, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.

HPLC-UV Analysis Protocol

This protocol provides a general framework for the quantitative analysis of 2'-deoxyadenosine.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 6.0).

  • Mobile Phase B: Acetonitrile or Methanol.[6]

  • Gradient Elution: A typical gradient might run from 5% to 40% Mobile Phase B over 20 minutes to separate all deoxynucleosides.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Quantification: Generate a standard curve using known concentrations of a 2'-deoxyadenosine reference standard. Calculate the amount of dAMP in the unknown sample by comparing its peak area to the standard curve.

LC-MS/MS Analysis Protocol

This method offers enhanced specificity and sensitivity.

  • Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.[4][5]

  • Column: C18 reversed-phase column, often with smaller particle sizes for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode ESI).[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Gradient Elution: A fast gradient optimized for the separation of the target analyte from matrix components.

  • Flow Rate: 0.2-0.4 mL/min.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[13]

    • MRM Transition for 2'-deoxyadenosine: Monitor the transition from the protonated parent ion (m/z 252.1) to a specific product ion (m/z 136.1, corresponding to the adenine (B156593) base).

  • Quantification: Use a standard curve of the reference compound, ideally with a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled 2'-deoxyadenosine) to correct for matrix effects and variations in instrument response.[4]

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for validating dAMP incorporation using HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction DNA Polymerase Reaction Digestion Enzymatic Digestion to Deoxynucleosides Reaction->Digestion HPLC HPLC Separation (C18 Column) Digestion->HPLC UV UV Detection (260 nm) HPLC->UV Data Data Analysis (Peak Integration) UV->Data Quant Quantification vs. Standard Curve Data->Quant

Caption: Workflow for dAMP validation using HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Reaction DNA Polymerase Reaction Digestion Enzymatic Digestion to Deoxynucleosides Reaction->Digestion LC LC Separation (C18 Column) Digestion->LC ESI Ionization (ESI+) LC->ESI MS1 Mass Selection (Parent Ion m/z) ESI->MS1 MS2 Fragmentation & Detection (MRM) MS1->MS2 Data Data Analysis (EIC Integration) MS2->Data Quant Quantification Data->Quant

Caption: Workflow for dAMP validation using LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS are robust and reliable methods for the validation of dAMP incorporation.

  • HPLC-UV is a cost-effective, straightforward, and highly reproducible technique, making it an excellent choice for routine analyses and well-defined sample matrices where high specificity is not the primary concern.[1][2]

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for complex samples, trace-level detection, and applications requiring unambiguous confirmation of analyte identity.[4][5] The ability to use internal standards provides a higher degree of accuracy, which is often critical in drug development and clinical research.[13]

The ultimate choice between these powerful techniques should be guided by the specific analytical challenge, available resources, and the level of data quality required to meet the research objectives.

References

Comparative Guide to DNA Polymerase Fidelity: Focus on dAMP Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of DNA synthesis, a critical determinant of genetic stability, is governed by the precision of DNA polymerases. This guide provides a comparative analysis of the fidelity of several common DNA polymerases with a specific focus on the incorporation of deoxyadenosine (B7792050) monophosphate (dAMP). Understanding the error rates and kinetic parameters associated with dAMP incorporation is crucial for various applications, from fundamental research in DNA replication and repair to the development of novel therapeutics.

Executive Summary

DNA polymerase fidelity is not absolute, and the rate of misincorporation varies depending on the polymerase, the incoming nucleotide, and the template sequence. This guide presents a detailed comparison of DNA polymerases based on their propensity to misincorporate dAMP. Quantitative data on error rates and kinetic parameters are summarized in clear, comparative tables. Furthermore, detailed experimental protocols for key fidelity assays are provided to enable researchers to design and interpret their own experiments.

Comparison of dAMP Misincorporation Frequencies

The frequency at which a DNA polymerase incorporates an incorrect nucleotide, such as dAMP opposite a non-thymine template base, is a key measure of its fidelity. The following table summarizes the misincorporation frequencies for dAMP by various DNA polymerases.

DNA PolymeraseTemplate BaseMisincorporation Frequency (errors per base pair)Reference
E. coli DNA Polymerase I (Klenow Fragment)G1.1 x 10-5
A< 1.6 x 10-7
C1.4 x 10-5
Pyrococcus furiosus (Pfu) DNA PolymeraseAll (average)~1.3 x 10-6[1][2]
Thermus aquaticus (Taq) DNA PolymeraseAll (average)~8.0 x 10-6[3]

Note: Data for specific dAMP misincorporation frequencies for Pfu and Taq polymerases opposite each template base is limited in the reviewed literature. The values presented are their generally accepted average error rates.

Kinetic Analysis of dAMP Incorporation

A deeper understanding of polymerase fidelity can be gained by examining the kinetic parameters of nucleotide incorporation. Pre-steady-state kinetic analysis allows for the determination of the maximal rate of polymerization (kpol) and the apparent dissociation constant (Kd) for the incoming nucleotide. The ratio of kpol/Kd provides a measure of the incorporation efficiency.

DNA PolymeraseTemplate:Incomingkpol (s-1)Kd (µM)Incorporation Efficiency (kpol/Kd) (s-1µM-1)Fidelity (Efficiencycorrect/Efficiencyincorrect)Reference
E. coli DNA Pol I (Klenow Fragment, exo-)T:A (correct)230546-
G:A (mismatch)0.00713005.4 x 10-68.5 x 106
A:A (mismatch)0.00130003.3 x 10-71.4 x 108
C:A (mismatch)0.00510005.0 x 10-69.2 x 106

Experimental Workflows and Methodologies

Accurate assessment of DNA polymerase fidelity relies on robust experimental assays. The following sections detail the methodologies for two widely used techniques.

Pre-Steady-State Kinetic Analysis

This method provides a detailed view of the individual steps of nucleotide incorporation, allowing for the determination of key kinetic parameters.

Experimental Workflow:

pre_steady_state_workflow cluster_prep Sample Preparation cluster_reaction Rapid Quench-Flow Experiment cluster_analysis Data Analysis primer_template Design & Synthesize Primer/Template DNA labeling 5'-radiolabel Primer (e.g., with ³²P) primer_template->labeling annealing Anneal Primer to Template DNA labeling->annealing mixing Rapidly Mix Enzyme-DNA complex with dNTPs annealing->mixing enzyme_prep Purify DNA Polymerase enzyme_prep->mixing quenching Quench Reaction at various time points (e.g., with EDTA) mixing->quenching gel Denaturing Polyacrylamide Gel Electrophoresis (PAGE) quenching->gel imaging Phosphorimaging to visualize products gel->imaging quantification Quantify product formation over time imaging->quantification fitting Fit data to kinetic models to determine kpol and Kd quantification->fitting

Caption: Workflow for pre-steady-state kinetic analysis of DNA polymerase fidelity.

Detailed Protocol:

  • Primer-Template Preparation: A specific DNA primer-template duplex is designed. The primer is typically 5'-end labeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP for sensitive detection. The labeled primer is then annealed to the template strand.

  • Enzyme and Substrate Preparation: The DNA polymerase of interest is purified to homogeneity. Stock solutions of the four deoxyribonucleoside triphosphates (dNTPs) are prepared at known concentrations.

  • Rapid Quench-Flow Experiment: The experiment is performed using a rapid quench-flow instrument. The enzyme-DNA complex is rapidly mixed with a solution containing the dNTP of interest and Mg2+ to initiate the reaction. The reaction is allowed to proceed for very short, defined time intervals (milliseconds to seconds) before being quenched by the addition of a solution such as EDTA.

  • Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Acquisition and Analysis: The gel is exposed to a phosphor screen, and the amount of extended primer is quantified using a phosphorimager. The product concentration is plotted against time, and the data are fit to appropriate kinetic equations (e.g., a single exponential for a single turnover) to determine the rate constant (kobs). By performing the experiment at various dNTP concentrations, the maximal rate of polymerization (kpol) and the apparent dissociation constant (Kd) can be determined from a hyperbolic fit of kobs versus [dNTP].

Forward Mutation Assay (e.g., lacI-based)

This assay measures the overall fidelity of a DNA polymerase during DNA synthesis over a reporter gene.

Experimental Workflow:

forward_mutation_workflow cluster_pcr PCR Amplification cluster_cloning Cloning cluster_screening Screening and Analysis pcr Amplify target gene (e.g., lacI) with the test DNA polymerase digest Digest PCR product and vector with restriction enzymes pcr->digest ligation Ligate PCR product into the vector digest->ligation transform Transform ligation product into E. coli ligation->transform plating Plate on selective media with a chromogenic substrate (e.g., X-gal) transform->plating screening Score mutant (e.g., white) and wild-type (e.g., blue) colonies plating->screening sequencing Sequence mutant clones to determine mutation type and frequency screening->sequencing

Caption: Workflow for a lacI-based forward mutation assay to determine polymerase fidelity.

Detailed Protocol:

  • PCR Amplification: A target gene, such as the lacI gene, is amplified by PCR using the DNA polymerase being tested. The number of amplification cycles is kept to a minimum to avoid the accumulation of mutations.

  • Cloning: The PCR product is purified and cloned into a suitable vector. This typically involves restriction digestion of both the PCR product and the vector, followed by ligation.

  • Transformation and Plating: The ligation mixture is transformed into an appropriate strain of E. coli. The transformed cells are plated on media containing a chromogenic substrate (e.g., X-gal for the lacI system) and an inducer (e.g., IPTG).

  • Phenotypic Screening: Colonies are scored based on their phenotype. In the lacI assay, functional LacI repressor results in blue colonies in the presence of X-gal and IPTG, while mutations that inactivate the lacI gene lead to white or light blue colonies.

  • Mutation Frequency Calculation: The mutation frequency is calculated as the ratio of mutant colonies to the total number of colonies. The error rate per base pair per duplication is then calculated by taking into account the number of effective template duplications during PCR and the number of detectable sites within the target gene.

  • Sequence Analysis: DNA from mutant colonies is isolated and sequenced to determine the specific type and location of the mutations.

Conclusion

The fidelity of DNA polymerases varies significantly, with proofreading polymerases like Pfu exhibiting much lower error rates than non-proofreading enzymes like Taq. The detailed kinetic analysis of dAMP misincorporation by E. coli DNA Polymerase I reveals that fidelity is maintained through a combination of a high Kd and a low kpol for incorrect nucleotide incorporation. The choice of DNA polymerase for a specific application should, therefore, be guided by the required level of fidelity. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the fidelity of DNA polymerases in their own experimental systems. Further research providing specific dAMP misincorporation frequencies for a wider range of polymerases will be invaluable to the field.

References

A Comparative Analysis of dAMP Metabolism Across Mammals, Bacteria, and Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxyadenosine (B7792050) monophosphate (dAMP) is a critical precursor for the synthesis of deoxyadenosine triphosphate (dATP), one of the four essential building blocks of DNA. The metabolic pathways governing dAMP synthesis and degradation are fundamental to cellular proliferation, DNA replication, and repair. Understanding the comparative differences in dAMP metabolism across various organisms—namely mammals, bacteria, and yeast—can provide valuable insights for drug development, particularly in the areas of antimicrobial and anticancer therapies. This guide offers an objective comparison of dAMP metabolism, supported by experimental data and detailed methodologies.

Key Metabolic Pathways: A Comparative Overview

The core pathways of dAMP metabolism, encompassing both its synthesis and degradation, are broadly conserved across mammals, bacteria, and yeast. However, significant differences exist in the regulatory mechanisms and the specific enzymes involved.

dAMP Synthesis:

There are two primary pathways for dAMP synthesis:

  • De Novo Synthesis via Ribonucleotide Reductase (RNR): This pathway involves the conversion of adenosine (B11128) diphosphate (B83284) (ADP) to deoxyadenosine diphosphate (dADP) by the enzyme ribonucleotide reductase. dADP is subsequently dephosphorylated to dAMP. RNRs are classified into three main classes (I, II, and III) based on their structure and cofactor requirements, with different classes being prevalent in different organisms.

  • Salvage Pathway via Deoxyadenosine Kinase (dAK): This pathway involves the phosphorylation of deoxyadenosine to dAMP by deoxyadenosine kinase. This is a crucial route for recycling deoxyadenosine from DNA breakdown or exogenous sources.

dAMP Degradation:

The degradation of dAMP primarily occurs through two routes:

  • Deamination by dAMP Deaminase: This enzyme catalyzes the conversion of dAMP to deoxyinosine monophosphate (dIMP), which can then enter other metabolic pathways.

  • Dephosphorylation by 5'-Nucleotidase: This enzyme removes the phosphate (B84403) group from dAMP, yielding deoxyadenosine.

Below is a graphical representation of the central dAMP metabolic pathways.

dAMP_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation cluster_downstream Downstream ADP ADP dADP dADP ADP->dADP Ribonucleotide Reductase (RNR) dAMP dAMP dADP->dAMP dADP phosphohydrolase dIMP dIMP dAMP->dIMP dAMP Deaminase Deoxyadenosine_out Deoxyadenosine dAMP->Deoxyadenosine_out 5'-Nucleotidase dATP dATP dAMP->dATP Phosphorylation (dAMP Kinase, NDPK) Deoxyadenosine Deoxyadenosine Deoxyadenosine->dAMP Deoxyadenosine Kinase (dAK)

Central metabolic pathways of dAMP synthesis and degradation.

Comparative Quantitative Data of Key Enzymes

The kinetic parameters of the enzymes involved in dAMP metabolism can vary significantly between organisms, reflecting different regulatory needs and metabolic contexts. The following table summarizes available quantitative data for key enzymes in mammals, bacteria (E. coli), and yeast (S. cerevisiae).

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg)
Ribonucleotide Reductase (RNR) Mammalian (CHO cells)CDP330.158 (dCDP formed)
E. coli (Class Ia)CDP702380 (nucleotides reduced)
P. aeruginosa (Class II)CTP18 and 4605.1
Deoxyadenosine Kinase (dAK) Mammalian (mouse)Deoxyadenosine0.7 (mM)-
M. mycoidesDeoxyadenosine--
S. cerevisiae---
dAMP Deaminase Mammalian---
E. coli---
S. cerevisiaeAMP1300 (no ATP), 200 (with ATP)~500,000
5'-Nucleotidase Human (placenta)AMP18-
E. coli---
S. cerevisiae---

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of dAMP metabolism.

Ribonucleotide Reductase (RNR) Activity Assay

This protocol describes a non-radioactive, continuous spectrophotometric assay for RNR activity.

Principle: The reduction of a ribonucleotide diphosphate (e.g., CDP) to a deoxyribonucleotide diphosphate (dCDP) is coupled to the oxidation of NADPH. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored.

Materials:

  • Purified RNR enzyme

  • Reaction Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO4, 1 mM EDTA

  • Substrate: 1 mM CDP

  • Allosteric effector: 3 mM ATP

  • Reducing system: 30 µM Thioredoxin (Trx), 0.5 µM Thioredoxin Reductase (TrxR), 1.0 mM NADPH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, ATP, Trx, TrxR, and NADPH.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Add the substrate (CDP) to the reaction mixture.

  • Initiate the reaction by adding the purified RNR enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1). This rate is proportional to the RNR activity.

RNR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Prepare Reaction Mixture (Buffer, ATP, Trx, TrxR, NADPH) B Equilibrate to 37°C A->B C Add Substrate (CDP) B->C D Initiate with RNR Enzyme C->D E Monitor Absorbance at 340 nm D->E F Calculate Rate of NADPH Oxidation E->F

Workflow for the Ribonucleotide Reductase activity assay.

Deoxyadenosine Kinase (dAK) Activity Assay

This protocol outlines a coupled spectrophotometric assay to measure dAK activity.

Principle: The phosphorylation of deoxyadenosine to dAMP by dAK consumes ATP, producing ADP. The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored.

Materials:

  • Purified dAK enzyme

  • Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM KCl

  • Substrates: Deoxyadenosine (varying concentrations), 1 mM ATP

  • Coupling enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

  • Coupling substrates: 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Kinase Reaction Buffer, ATP, PEP, NADH, PK, and LDH.

  • Add deoxyadenosine at various concentrations to different reaction wells.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified dAK enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm.

  • Calculate the initial reaction velocity for each deoxyadenosine concentration.

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Intracellular dAMP Quantification by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of intracellular dAMP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: Cellular metabolites are extracted and separated by liquid chromatography. The dAMP is then identified and quantified by mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.

Materials:

  • Cell culture or tissue samples

  • Extraction Solvent: 80% Methanol (pre-chilled to -80°C)

  • Internal Standard: Labeled dAMP (e.g., 13C10, 15N5-dAMP)

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

Procedure:

  • Cell Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by washing cells with ice-cold saline.

    • Add pre-chilled Extraction Solvent containing the internal standard to the cell pellet or tissue sample.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge to pellet cellular debris.

  • Sample Preparation:

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate dAMP from other metabolites using an appropriate chromatographic gradient.

    • Detect and quantify dAMP using multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both endogenous dAMP and the internal standard.

  • Data Analysis:

    • Calculate the concentration of dAMP in the sample by comparing the peak area ratio of endogenous dAMP to the internal standard against a standard curve.

dAMP_Quantification_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis A Cell Quenching B Metabolite Extraction (80% Methanol + Internal Std) A->B C Cell Lysis B->C D Centrifugation C->D E Supernatant Collection D->E F Drying and Reconstitution E->F G LC-MS/MS Injection F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Data Analysis & Quantification I->J

Workflow for intracellular dAMP quantification by LC-MS/MS.

Conclusion

The metabolic pathways of dAMP are central to DNA synthesis and repair across diverse life forms. While the core enzymatic reactions are conserved, this guide highlights the notable differences in enzyme kinetics and regulatory strategies among mammals, bacteria, and yeast. These distinctions offer promising avenues for the development of selective inhibitors that could serve as novel therapeutic agents. The provided experimental protocols offer a starting point for researchers to further investigate these pathways and their potential as drug targets.

comparing the effects of dAMP and adenosine monophosphate (AMP) on enzyme kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuanced roles of deoxyadenosine (B7792050) monophosphate (dAMP) and adenosine (B11128) monophosphate (AMP) in regulating enzyme activity, offering valuable insights for researchers, scientists, and drug development professionals.

In the intricate landscape of cellular metabolism and signaling, nucleotides such as adenosine monophosphate (AMP) and its deoxy-counterpart, deoxyadenosine monophosphate (dAMP), play pivotal roles. While structurally similar, the presence or absence of a hydroxyl group at the 2' position of the ribose sugar fundamentally dictates their primary biological functions and their influence on enzyme kinetics. This guide provides a comprehensive comparison of the effects of dAMP and AMP on enzyme activity, supported by experimental data, detailed protocols, and pathway visualizations.

Adenylate Kinase: A Case Study in Substrate Specificity

Adenylate kinase (AK) is a key enzyme in cellular energy homeostasis, catalyzing the reversible phosphoryl transfer between adenine (B156593) nucleotides. Experimental data reveals a clear difference in how AK utilizes dAMP and AMP as substrates.

Data Presentation: Kinetic Parameters for Adenylate Kinase

The following table summarizes the kinetic parameters for human adenylate kinase isozyme 1 (HAdK1) and rabbit muscle adenylate kinase (RAdK) with AMP and 2'-dAMP as phosphoryl acceptors from ATP.

Enzyme SourceSubstrateKm (μM)kcat/Km (M-1s-1)
Human (HAdK1)AMP68 ± 4(7.0 ± 0.4) x 106
Human (HAdK1)2'-dAMP400Not Reported
Rabbit Muscle (RAdK)AMPNot ReportedNot Reported

Data for HAdK1 with AMP and 2'-dAMP from[1][2][3]. Km for HAdK1 with 2'-dAMP from[4].

The data clearly indicates that while both AMP and dAMP can act as substrates for adenylate kinase, the enzyme exhibits a significantly higher affinity for AMP, as evidenced by the much lower Michaelis constant (Km). A lower Km value signifies that the enzyme requires a lower concentration of the substrate to reach half of its maximum velocity, indicating a more efficient binding and/or catalytic process. The catalytic efficiency (kcat/Km) for HAdK1 with AMP is notably high, underscoring its role as the preferred physiological substrate[3].

Allosteric Regulation: The Dominance of AMP

Beyond their roles as substrates, AMP is a well-established allosteric regulator of key metabolic enzymes, a role for which there is limited evidence for dAMP.

Phosphofructokinase-1 (PFK-1): A Master Regulator of Glycolysis

PFK-1 is a critical control point in the glycolytic pathway and is subject to complex allosteric regulation[5]. High levels of ATP, signaling energy abundance, inhibit PFK-1. Conversely, AMP acts as a potent allosteric activator, counteracting the inhibitory effect of ATP and stimulating glycolysis when the cell's energy charge is low[5][6]. This regulation is crucial for maintaining energy homeostasis. While the allosteric regulation of PFK-1 by AMP is extensively documented, similar allosteric activation by dAMP has not been reported in the reviewed literature.

Fructose-1,6-bisphosphatase (FBPase): A Key Enzyme in Gluconeogenesis

In the opposing pathway of gluconeogenesis, fructose-1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose-1,6-bisphosphate. AMP acts as a potent allosteric inhibitor of FBPase[7][8][9]. This reciprocal regulation ensures that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle. The binding of AMP to FBPase induces a conformational change that reduces its catalytic activity[9]. There is no evidence from the reviewed literature to suggest that dAMP exerts a similar allosteric inhibitory effect on FBPase.

Signaling Pathways: Distinct Cellular Roles

The structural difference between AMP and dAMP also dictates their involvement in distinct signaling pathways.

AMP-Activated Protein Kinase (AMPK) Signaling

AMP is a crucial signaling molecule that activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism. When cellular ATP levels are low and AMP levels rise, AMP binds to the γ-subunit of AMPK, leading to its activation. Activated AMPK then phosphorylates downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.

AMP_Signaling Low Energy State Low Energy State High [AMP]/[ATP] Ratio High [AMP]/[ATP] Ratio Low Energy State->High [AMP]/[ATP] Ratio AMPK AMPK High [AMP]/[ATP] Ratio->AMPK Activates Catabolic Pathways (ATP Production) Catabolic Pathways (ATP Production) AMPK->Catabolic Pathways (ATP Production) Promotes Anabolic Pathways (ATP Consumption) Anabolic Pathways (ATP Consumption) AMPK->Anabolic Pathways (ATP Consumption) Inhibits

Caption: AMP signaling pathway through AMPK.

dAMP and its Role in DNA Metabolism

In contrast, dAMP's primary role is as a monomeric precursor for the synthesis of DNA. It is a fundamental building block of the genetic code. While not typically viewed as a primary signaling molecule in the same vein as AMP, its availability is tightly regulated and crucial for DNA replication and repair. The concept of "dAMP" can also be associated with Damage-Associated Molecular Patterns (DAMPs), where extracellular DNA and its breakdown products can trigger immune responses[10][11]. However, this is a distinct context from its role as an intracellular regulator of enzyme kinetics.

Experimental Protocols

Enzyme Kinetics Assay for Adenylate Kinase

The following protocol is a standard method for determining the kinetic parameters of adenylate kinase.

Objective: To measure the initial velocity of the adenylate kinase-catalyzed reaction at various concentrations of AMP or dAMP to determine Km and kcat/Km.

Principle: The production of ADP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified adenylate kinase (e.g., HAdK1)

  • ATP

  • AMP

  • 2'-dAMP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer: 25 mM TEA (triethanolamine) buffer, pH 7.5, containing 0.15 M NaCl

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the assay buffer.

  • Prepare stock solutions of ATP, AMP, 2'-dAMP, PEP, and NADH in the assay buffer.

  • Prepare a coupling enzyme mixture containing PK and LDH in the assay buffer.

  • Set up a series of reaction mixtures in cuvettes, each containing the assay buffer, a fixed saturating concentration of ATP (e.g., 1.0 mM), PEP, NADH, and the coupling enzyme mixture.

  • Vary the concentration of the phosphoryl acceptor (AMP or 2'-dAMP) across the different reaction mixtures.

  • Equilibrate the reaction mixtures to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding a known amount of adenylate kinase to each cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (vobs) from the linear portion of the absorbance vs. time plot.

  • Plot vobs/[E] (where [E] is the enzyme concentration) against the substrate concentration ([AMP] or [2'-dAMP]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters (Km and Vmax).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagent Stock Solutions C Set up Reaction Mixtures A->C B Prepare Coupling Enzyme Mix B->C D Equilibrate to Temperature C->D E Initiate Reaction with Adenylate Kinase D->E F Monitor Absorbance at 340 nm E->F G Calculate Initial Reaction Velocity F->G H Plot Velocity vs. Substrate Concentration G->H I Determine Kinetic Parameters (Km, Vmax) H->I

Caption: Workflow for adenylate kinase kinetic assay.

Conclusion

The comparison between dAMP and AMP reveals distinct and non-interchangeable roles in enzyme kinetics and cellular regulation. While both can serve as substrates for certain enzymes like adenylate kinase, AMP is clearly the preferred substrate, exhibiting significantly higher affinity. Furthermore, AMP's role as a critical allosteric regulator of key metabolic enzymes such as PFK-1 and FBPase is a well-established mechanism for maintaining cellular energy balance, a function not mirrored by dAMP. These differences, stemming from a subtle structural variation, underscore the highly specific nature of molecular interactions that govern complex biological processes. For researchers and drug development professionals, understanding these nuances is paramount for the targeted design of therapeutic interventions that modulate enzyme activity and cellular signaling pathways.

References

A Comparative Structural Analysis of Deoxyadenosine Monophosphate (dAMP) and Other Nucleoside Monophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of deoxyadenosine (B7792050) monophosphate (dAMP) with other key purine (B94841) and pyrimidine (B1678525) nucleoside monophosphates. Understanding the nuanced structural differences between these fundamental building blocks of nucleic acids is crucial for various fields, including drug design, molecular biology, and diagnostics. This document presents quantitative data, detailed experimental methodologies, and visual representations to facilitate a comprehensive understanding of their molecular architecture.

Fundamental Structural Distinctions

Nucleoside monophosphates are composed of three key components: a nitrogenous base, a pentose (B10789219) sugar (either ribose or deoxyribose), and a single phosphate (B84403) group. The primary distinctions between them arise from the nature of the base and the sugar.

  • Deoxyribonucleotides vs. Ribonucleotides: The most fundamental difference lies in the pentose sugar. Deoxyribonucleotides, such as dAMP, dGMP, dCMP, and dTMP, contain a 2'-deoxyribose sugar, which lacks a hydroxyl group at the 2' position of the sugar ring.[1] In contrast, ribonucleotides like AMP, GMP, CMP, and UMP possess a ribose sugar with a hydroxyl group at this position. This seemingly minor variation has profound effects on the stability and helical structure of the resulting nucleic acid polymers, DNA and RNA.[2]

  • Purines vs. Pyrimidines: The nitrogenous bases are classified into two families: purines and pyrimidines. Purines (Adenine and Guanine) have a double-ring structure, making them larger than the single-ringed pyrimidines (Cytosine, Thymine, and Uracil).[3][4] This size difference is critical for the complementary base pairing that forms the structure of the DNA double helix.

Quantitative Structural Comparison

The precise three-dimensional structure of each nucleoside monophosphate is defined by its bond lengths, bond angles, and the torsional angles that describe the orientation of its constituent parts. The following tables summarize representative crystallographic data for dAMP and other selected nucleoside monophosphates. It is important to note that these values can exhibit slight variations depending on the crystal packing forces and the specific crystalline form.

Table 1: Comparison of Key Torsional Angles and Sugar Pucker

Nucleoside MonophosphateGlycosidic Torsion Angle (χ)Sugar Pucker ConformationPseudorotation Phase Angle (P)
dAMP AntiC2'-endo~144° - 180°
AMP AntiC3'-endo~0° - 36°
dGMP AntiC2'-endo~144° - 180°
GMP AntiC3'-endo~0° - 36°
dCMP AntiC2'-endo~144° - 180°
CMP AntiC3'-endo~0° - 36°
dTMP AntiC2'-endo~144° - 180°
UMP AntiC3'-endo~0° - 36°

Note: The values for torsional and pseudorotation phase angles are typical ranges observed in crystallographic studies. The anti conformation for the glycosidic bond is predominant for all listed nucleosides in standard DNA and RNA structures.

Table 2: Selected Bond Lengths (in Ångstroms, Å)

BonddAMPAMPdGMPGMPdCMPCMPdTMPUMP
N9-C1' (Purines) 1.471.481.471.48----
N1-C1' (Pyrimidines) ----1.471.481.481.48
C2'-C3' 1.531.521.531.521.531.521.531.52
C4'-O4' 1.451.451.451.451.451.451.451.45
C5'-O5' 1.431.431.431.431.431.431.431.43
P-O5' 1.601.601.601.601.601.601.601.60

Table 3: Selected Bond Angles (in Degrees, °)

AngledAMPAMPdGMPGMPdCMPCMPdTMPUMP
C4'-C5'-O5' 110110110110110110110110
C5'-O5'-P 120120120120120120120120
O4'-C1'-N9/N1 108109108109108109108109
C1'-C2'-C3' 103102103102103102103102
C2'-C3'-C4' 103102103102103102103102

Disclaimer: The bond length and angle data presented are representative values and may vary slightly between different crystal structures. For highly accurate work, it is recommended to consult the original crystallographic data from databases such as the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB).

Key Conformational Features

Beyond basic connectivity, the three-dimensional shape of nucleoside monophosphates is dictated by several key conformational parameters:

Sugar Pucker

The five-membered pentose ring is not planar and adopts a puckered conformation. This "sugar pucker" is a critical determinant of the overall structure of nucleic acids. The two most common conformations are C2'-endo and C3'-endo.

  • C2'-endo: Predominantly found in deoxyribonucleosides, the C2' atom is displaced on the same side of the sugar ring as the C5' atom. This conformation is characteristic of B-form DNA.

  • C3'-endo: Typically adopted by ribonucleosides, the C3' atom is displaced on the same side of the sugar ring as the C5' atom. This pucker is a hallmark of A-form RNA.

The specific sugar pucker is described by the pseudorotation phase angle (P), which ranges from 0° to 360°.

G cluster_0 Deoxyribonucleoside (e.g., dAMP) cluster_1 Ribonucleoside (e.g., AMP) dAMP C2'-endo Pucker B-Form DNA B-Form DNA dAMP->B-Form DNA Leads to AMP C3'-endo Pucker A-Form RNA A-Form RNA AMP->A-Form RNA Leads to

Predominant sugar pucker conformations in deoxy- and ribonucleosides.

Glycosidic Bond Torsion

The orientation of the nitrogenous base relative to the pentose sugar is described by the glycosidic torsion angle (χ). Two main conformations are possible:

  • Anti: The bulk of the base is positioned away from the sugar ring. This is the predominant conformation in standard DNA and RNA helices.

  • Syn: The base is positioned over the sugar ring. This conformation is less common but can occur in specific structures like Z-DNA.

G Glycosidic Bond Conformations Anti Anti Conformation Base_Anti Base away from sugar Anti->Base_Anti Predominant Predominant in B-DNA and A-RNA Anti->Predominant Syn Syn Conformation Base_Syn Base over sugar Syn->Base_Syn Z_DNA Found in Z-DNA Syn->Z_DNA

Syn and anti conformations of the glycosidic bond.

Experimental Protocols for Structural Determination

The structural data presented in this guide are primarily derived from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Below are generalized protocols for these techniques as applied to the structural analysis of nucleoside monophosphates.

X-ray Crystallography

X-ray crystallography provides high-resolution, static structures of molecules in their crystalline state.

Methodology:

  • Crystallization:

    • Prepare a supersaturated solution of the purified nucleoside monophosphate.

    • Employ vapor diffusion (hanging or sitting drop), slow evaporation, or solvent layering techniques to induce crystallization.

    • Screen a variety of conditions (pH, temperature, precipitating agents) to obtain single, diffraction-quality crystals (typically > 0.1 mm in all dimensions).[5][6][7]

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cool it in a cryostream (typically to 100 K) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted X-rays) using a detector.[7][8]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the "phase problem" to generate an initial electron density map. For small molecules, direct methods are commonly used.

    • Build an atomic model into the electron density map.

    • Refine the atomic coordinates, bond lengths, angles, and thermal parameters against the experimental data to achieve the best fit between the model and the observed diffraction pattern.[7]

G cluster_workflow X-ray Crystallography Workflow Crystallization 1. Crystallization Data_Collection 2. X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution 3. Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure 4. Final 3D Structure Structure_Solution->Final_Structure

Workflow for determining molecular structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of molecules in solution, offering a complementary approach to the static picture from X-ray crystallography.

Methodology:

  • Sample Preparation:

    • Dissolve the purified nucleoside monophosphate in a suitable deuterated solvent (e.g., D₂O) to a concentration typically in the millimolar range.

    • Transfer the solution to a high-precision NMR tube.

  • 1D NMR Data Acquisition:

    • Acquire standard one-dimensional ¹H and ³¹P NMR spectra to assess sample purity and identify the chemical shifts of the protons and phosphorus atom.

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons connected through 2-4 bonds), which helps in assigning protons within the sugar ring.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., all protons of a single ribose or deoxyribose ring).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the glycosidic bond conformation (syn vs. anti) and sugar pucker.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹³C) or nitrogens (¹⁵N, if isotopically labeled), aiding in resonance assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, useful for connecting different parts of the molecule.[9][10][11][12]

  • Structure Calculation:

    • Assign all relevant NMR signals to specific atoms in the molecule.

    • Extract structural restraints from the NMR data (e.g., distances from NOESY, dihedral angles from coupling constants).

    • Use computational methods, such as molecular dynamics simulations with the experimental restraints, to generate a family of structures consistent with the NMR data. The final structure is represented as an ensemble of these conformers.

Conclusion

The structural variations among dAMP and other nucleoside monophosphates, though subtle, are fundamental to their biological roles. The absence of the 2'-hydroxyl group in deoxyribonucleosides leads to a preference for the C2'-endo sugar pucker, a key feature of the B-form DNA double helix. In contrast, the presence of this hydroxyl group in ribonucleosides favors the C3'-endo conformation, characteristic of A-form RNA. These conformational preferences, along with the distinct geometries of the purine and pyrimidine bases, orchestrate the intricate and specific interactions that govern the storage and expression of genetic information. The experimental techniques outlined herein provide the essential tools for elucidating these critical structural details, paving the way for advancements in molecular biology and the rational design of novel therapeutics.

References

A New Frontier in Biomarker Detection: A Comparative Guide to a Novel Fluorescent Biosensor for dAMP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of 2'-deoxyadenosine (B1664071) 5'-monophosphate (dAMP) in biological samples is crucial for understanding DNA damage and various pathological conditions. While traditional methods like Liquid Chromatography-Mass Spectrometry (LC-MS) have been the gold standard, a novel fluorescent biosensor is emerging as a promising alternative, offering high sensitivity and a simplified workflow.

This guide provides a comprehensive comparison of this new fluorescent biosensor with the conventional LC-MS method for the quantification of dAMP in biological matrices. We will delve into the experimental protocols, present a head-to-head data comparison, and visualize the underlying principles of these techniques.

At a Glance: Performance Comparison

A clear advantage of the novel fluorescent biosensor is its potential for higher sensitivity and a lower limit of detection (LOD) compared to traditional LC-MS methods. Below is a summary of the key performance metrics.

Performance MetricNovel Fluorescent BiosensorLiquid Chromatography-Mass Spectrometry (LC-MS)
Limit of Detection (LOD) 0.99 pMTypically in the nM to µM range
Linear Range 0.001–0.2 nMVaries, but generally in the low µM to mM range
Assay Time ~ 1-2 hoursSeveral hours, including sample preparation and run time
Equipment Cost ModerateHigh
Sample Throughput High (plate-based format)Moderate to High
Specificity HighHigh

Unveiling the Methodologies: A Detailed Look

To fully appreciate the comparison, it is essential to understand the experimental protocols for both the novel fluorescent biosensor and the established LC-MS method.

Experimental Protocol: Novel Fluorescent Biosensor

This method leverages the high specificity of enzymatic reactions and the signal amplification capabilities of CRISPR-Cas12a.

Materials:

  • dAMP standard solutions

  • Terminal deoxynucleotidyl transferase (TdT)

  • CRISPR-Cas12a enzyme

  • crRNA specific for the extended DNA template

  • Single-stranded DNA (ssDNA) fluorescent reporter probes

  • Biological sample (e.g., plasma, cell lysate)

  • Reaction buffer

Procedure:

  • Sample Preparation: Biological samples are processed to extract and isolate nucleic acid fragments containing dAMP.

  • TdT-mediated DNA Extension: In the presence of dAMP, TdT catalyzes the addition of a poly(A) tail to the 3'-OH end of a specific DNA probe. The length of this tail is proportional to the dAMP concentration.

  • CRISPR-Cas12a Activation: The poly(A) tail of the extended DNA probe hybridizes with a complementary crRNA, activating the trans-cleavage activity of the Cas12a enzyme.

  • Signal Generation: The activated Cas12a indiscriminately cleaves surrounding ssDNA fluorescent reporter probes, leading to a significant increase in fluorescence intensity.

  • Quantification: The fluorescence signal is measured using a plate reader, and the dAMP concentration is determined by comparing the signal to a standard curve.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Materials:

  • dAMP standard solutions

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological sample (e.g., plasma, cell lysate)

  • Internal standard (e.g., isotopically labeled dAMP)

Procedure:

  • Sample Preparation:

    • Proteins in the biological sample are precipitated using a solvent like methanol (B129727) or acetonitrile.

    • The supernatant is collected, dried, and then reconstituted in the mobile phase.

    • An internal standard is added to correct for matrix effects and variations in instrument response.

  • Chromatographic Separation:

    • The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.

    • dAMP is separated from other components in the sample on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • dAMP molecules are ionized, typically using electrospray ionization (ESI).

    • The mass-to-charge ratio (m/z) of the ions is measured, allowing for specific and sensitive detection of dAMP.

  • Quantification:

    • The peak area of the dAMP signal is integrated and compared to the peak area of the internal standard.

    • The concentration of dAMP in the original sample is calculated using a calibration curve generated from standard solutions of known concentrations.

Visualizing the Workflows

To further clarify the operational principles of each method, the following diagrams illustrate their respective workflows.

Workflow of the Novel Fluorescent Biosensor for dAMP Detection cluster_sample_prep Sample Preparation cluster_detection Detection Cascade cluster_quantification Quantification Sample Biological Sample Extraction Nucleic Acid Extraction Sample->Extraction TdT_Reaction TdT-mediated Poly(A) Tailing in presence of dAMP Extraction->TdT_Reaction CRISPR_Activation CRISPR-Cas12a Activation TdT_Reaction->CRISPR_Activation Signal_Generation Cleavage of Fluorescent Reporters CRISPR_Activation->Signal_Generation Fluorescence_Measurement Fluorescence Measurement Signal_Generation->Fluorescence_Measurement Data_Analysis Concentration Determination Fluorescence_Measurement->Data_Analysis

Novel Fluorescent Biosensor Workflow

Workflow of LC-MS for dAMP Detection cluster_sample_prep_lcms Sample Preparation cluster_analysis_lcms Analysis cluster_quantification_lcms Quantification Sample_LCMS Biological Sample Protein_Precipitation Protein Precipitation Sample_LCMS->Protein_Precipitation Supernatant_Processing Supernatant Extraction & Reconstitution Protein_Precipitation->Supernatant_Processing HPLC_Separation HPLC Separation Supernatant_Processing->HPLC_Separation MS_Detection Mass Spectrometry Detection HPLC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

LC-MS Workflow

Signaling Pathway and Logical Relationship

The fundamental difference between the two methods lies in their signal generation and detection principles. The fluorescent biosensor relies on an enzymatic cascade leading to an amplified fluorescent signal, while LC-MS physically separates and identifies the molecule of interest based on its mass-to-charge ratio.

Comparison of Detection Principles cluster_fluorescent Novel Fluorescent Biosensor cluster_lcms LC-MS dAMP_F dAMP Enzyme_Cascade Enzymatic Amplification (TdT & CRISPR-Cas12a) dAMP_F->Enzyme_Cascade dAMP_L dAMP in Sample Matrix Fluorescence Fluorescent Signal Enzyme_Cascade->Fluorescence Separation Physical Separation (Chromatography) dAMP_L->Separation Detection Mass-based Detection Separation->Detection

Detection Principle Comparison

Conclusion

The novel fluorescent biosensor presents a compelling alternative to the traditional LC-MS method for the detection of dAMP in biological samples. Its superior sensitivity, lower limit of detection, and potential for high-throughput analysis make it a valuable tool for researchers in various fields. While LC-MS remains a robust and reliable technique, the fluorescent biosensor offers advantages in terms of speed, cost-effectiveness, and ease of use, particularly for screening large numbers of samples. The choice of method will ultimately depend on the specific research question, available resources, and the required level of analytical detail.

A Comparative Analysis of dAMP Incorporation by Different DNA Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of DNA polymerase activity is critical for applications ranging from PCR optimization to the development of novel therapeutics. This guide provides a comparative analysis of deoxyadenosine (B7792050) monophosphate (dAMP) incorporation by several key DNA polymerases, supported by experimental data and detailed protocols.

The fidelity and efficiency with which DNA polymerases incorporate nucleotides are fundamental to maintaining genomic integrity. However, in the presence of DNA damage, specialized polymerases are recruited to bypass lesions, often with varying degrees of accuracy. This comparison focuses on the incorporation of dAMP by DNA polymerase β (Pol β), DNA polymerase IV (DinB), and the human Y-family polymerases η (eta), ι (iota), and κ (kappa), highlighting their distinct characteristics in handling both normal and damaged DNA templates.

Quantitative Data on dAMP Incorporation

The following table summarizes the kinetic parameters and fidelity of dAMP incorporation for the selected DNA polymerases. The data is compiled from various studies and presented to facilitate a direct comparison of their performance under different experimental conditions.

DNA PolymeraseTemplate Base/LesiondAMP Incorporation Efficiency (Vmax/Km or kpol/Kd)Fidelity (Error Frequency)Notes
Human DNA Polymerase β (Pol β) Abasic SiteIncreased propensity for nucleotide incorporation opposite the lesion.[1]Error-prone, with dCMP and dGMP being preferentially incorporated over dAMP.[1]Plays a key role in base excision repair.[2] Mutants have been identified with increased dAMP incorporation efficiency.[1]
Normal TemplateCatalytic efficiency decreases as gap size increases from 2 to 10 nucleotides.[2]High fidelity on undamaged DNA.[2]Better suited for short-patch base excision repair.[2]
E. coli DNA Polymerase IV (DinB) Undamaged Template-Low fidelity, involved in untargeted mutagenesis.[3]Human homolog is DNA polymerase κ.[3]
Human DNA Polymerase η (Pol η) Thymine-Thymine DimerEfficient and accurate bypass by inserting dAMP opposite both thymines.[4][5][6]Error-free for T-T dimers.[6]Low fidelity on undamaged DNA, with an error frequency of ~10⁻² to 10⁻³.[6][7]
Abasic SitePreferentially incorporates dAMP and dGMP.[4][8]-Translesion synthesis is less efficient than on T-T dimer templates.[4]
Human DNA Polymerase ι (Pol ι) Abasic SiteIncorporates G > T > A.[9]-One of the most error-prone polymerases.[10]
8-oxo-guanineLess frequent incorporation of A (dAMP) compared to C.[9]Preferentially incorporates the correct cytosine.[11]Utilizes noncanonical Hoogsteen base pairing.[10]
Human DNA Polymerase κ (Pol κ) Abasic SiteIncorporates dA with low efficiency.[12]-Proficient in extending from mismatched primer termini.[13][14]
Undamaged Template-Extraordinarily low fidelity, with an overall error rate of 1 error per 200 nucleotides.[3]Plays a role in untargeted mutagenesis.[3]

Experimental Protocols

A fundamental technique to assess dAMP incorporation is the primer extension assay. This method allows for the qualitative and quantitative analysis of a polymerase's ability to add nucleotides to a primer annealed to a DNA template.

Primer Extension Assay for dAMP Incorporation

Objective: To determine the efficiency and fidelity of dAMP incorporation by a specific DNA polymerase opposite a defined template base or lesion.

Materials:

  • Purified DNA polymerase of interest

  • Custom single-stranded DNA template oligonucleotide containing the target site

  • 5'-radiolabeled (e.g., with [γ-³²P]ATP) or fluorescently labeled primer oligonucleotide complementary to the 3' end of the template

  • Reaction buffer (specific to the polymerase, typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • Deoxynucleoside triphosphates (dNTPs), including dATP

  • Formamide (B127407) loading dye (containing formamide, EDTA, bromophenol blue, and xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager or fluorescence scanner

  • T4 Polynucleotide Kinase (for radiolabeling)

Procedure:

  • Primer Labeling: The 5' end of the primer is typically labeled using T4 polynucleotide kinase and [γ-³²P]ATP.[15][16] Unincorporated nucleotides are removed via a spin column.

  • Primer-Template Annealing: The labeled primer is annealed to the template DNA by mixing them in a suitable buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.[17]

  • Reaction Setup: The primer extension reaction is assembled in a microcentrifuge tube on ice. The reaction mixture typically includes the annealed primer-template DNA, the specific DNA polymerase, and the reaction buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of dNTPs (in this case, primarily dATP to measure dAMP incorporation) and transferring the tube to the optimal temperature for the polymerase (e.g., 37°C).[18] Reactions are carried out for a defined period.

  • Quenching the Reaction: The reaction is stopped by adding an equal volume of formamide loading dye.[19]

  • Denaturing Gel Electrophoresis: The reaction products are denatured by heating at 95°C for 5 minutes and then separated by size on a denaturing polyacrylamide gel.[20]

  • Visualization and Analysis: The gel is exposed to a phosphor screen, which is then scanned using a phosphorimager.[21] The intensity of the bands corresponding to the unextended primer and the extended products (primer + dAMP) are quantified to determine the percentage of primer extension, which reflects the efficiency of dAMP incorporation.

Visualizations

Experimental Workflow of a Primer Extension Assay

The following diagram illustrates the key steps involved in a typical primer extension assay used to measure dAMP incorporation.

Primer_Extension_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 5' Labeling of Primer p2 Annealing of Primer to Template p1->p2 Labeled Primer r1 Addition of DNA Polymerase and dATP p2->r1 Annealed DNA Substrate r2 Incubation at Optimal Temperature r1->r2 a1 Quenching Reaction with Formamide Loading Dye r2->a1 Reaction Products a2 Denaturing PAGE a1->a2 a3 Phosphorimaging and Quantification a2->a3 Translesion_Synthesis cluster_main DNA Replication and Repair Replicative_Pol Replicative Polymerase (e.g., Pol δ/ε) Lesion DNA Lesion Replicative_Pol->Lesion Encounters Stall Replication Stall Lesion->Stall TLS_Pol Translesion Synthesis Polymerase (e.g., Pol η, ι, κ) Stall->TLS_Pol Polymerase Switching Bypass Lesion Bypass (dAMP Incorporation) TLS_Pol->Bypass Catalyzes Continue_Replication Replication Resumes Bypass->Continue_Replication Allows Continue_Replication->Replicative_Pol Switch Back

References

A Comparative Guide to Confirming the Purity of Synthetic 2'-Deoxyadenosine-5'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic 2'-Deoxyadenosine-5'-monophosphate (dAMP) is critical for the reliability and reproducibility of experimental results and the safety and efficacy of potential therapeutics. This guide provides an objective comparison of key analytical techniques for confirming dAMP purity, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for dAMP Purity Assessment

The selection of an analytical method for purity assessment of synthetic dAMP depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural confirmation, or high-throughput screening. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed techniques.

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Specification
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase) or charge (Anion-Exchange).Quantitative purity, detection of impurities with different physicochemical properties.High precision and accuracy, robust and reproducible.[1]May not separate co-eluting impurities with similar properties, requires reference standards for identification.≥98-99%[2][3][4]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities based on mass.High sensitivity and specificity, can identify unknown impurities.Can be less quantitative than HPLC unless coupled with a separation technique (LC-MS), ion suppression effects can occur.Confirms expected molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification and quantification of impurities with distinct structures.Provides detailed structural information, can be quantitative.Lower sensitivity compared to HPLC and MS, complex spectra can be difficult to interpret.Consistent with the expected chemical structure.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reversed-phase ion-pair HPLC method for the quantitative purity determination of dAMP. This method is effective for separating dAMP from potential impurities such as its corresponding nucleoside (2'-deoxyadenosine) and the free base (adenine), which can arise from degradation.[1]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM Triethylammonium Acetate (TEAA), pH 7.4 in HPLC-grade water

  • Mobile Phase B: Acetonitrile

  • dAMP reference standard

  • Sample diluent: Mobile Phase A

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthetic dAMP sample and a reference standard in the sample diluent to a concentration of approximately 0.5 mg/mL. Filter the solutions through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-20 min: 0% to 10% B (linear gradient)[1]

      • 20.1-25 min: 10% to 0% B (return to initial conditions)

      • 25.1-30 min: 0% B (re-equilibration)

  • Data Analysis: The purity of the synthetic dAMP is calculated by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The retention time of the main peak should match that of the dAMP reference standard.

Mass Spectrometry (MS) for Molecular Weight Confirmation

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the confirmation of the molecular weight of dAMP and the identification of potential impurities.

Instrumentation and Reagents:

  • LC-MS system with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column (as in HPLC protocol)

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • dAMP sample

Procedure:

  • Sample Preparation: Prepare a 10 µg/mL solution of the synthetic dAMP in Mobile Phase A.

  • LC-MS Conditions:

    • Utilize the same LC gradient as in the HPLC protocol.

    • MS Parameters (Negative Ion Mode):

      • Ion Source: Electrospray Ionization (ESI)

      • Scan Range: m/z 100 - 500

      • Capillary Voltage: -3.5 kV

      • Drying Gas Temperature: 325 °C

  • Data Analysis: Confirm the presence of the [M-H]⁻ ion for dAMP at the expected m/z of 330.06. Analyze the mass spectrum for other ions that may correspond to impurities. For instance, the [M-H]⁻ ion for adenine (B156593) would be at m/z 134.05 and for 2'-deoxyadenosine (B1664071) at m/z 250.09.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol provides a method for the structural confirmation of synthetic dAMP using ¹H NMR.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • dAMP sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthetic dAMP in 0.5-0.7 mL of D₂O. Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key expected signals for dAMP include characteristic peaks for the adenine base protons and the deoxyribose sugar protons.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of dAMP to confirm the chemical structure. The absence of significant unexpected signals indicates high purity. Impurities with different chemical structures will give rise to distinct sets of peaks.

Workflow and Pathway Visualizations

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity confirmation and a potential degradation pathway for dAMP.

Purity_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Confirmation Prep Dissolve and Filter Synthetic dAMP HPLC HPLC Analysis (Quantitative Purity) Prep->HPLC LCMS LC-MS Analysis (Molecular Weight) Prep->LCMS NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Purity_Calc Calculate Purity (%) HPLC->Purity_Calc MW_Confirm Confirm Molecular Weight LCMS->MW_Confirm Struct_Confirm Confirm Structure NMR->Struct_Confirm Final Purity Confirmed Purity_Calc->Final MW_Confirm->Final Struct_Confirm->Final dAMP_Degradation dAMP This compound (dAMP) Depurination Depurination (Hydrolysis of Glycosidic Bond) dAMP->Depurination Acidic conditions or heat Adenine Adenine Depurination->Adenine Deoxyribose_P 2-Deoxyribose-5-phosphate Depurination->Deoxyribose_P

References

Safety Operating Guide

Proper Disposal of 2'-Deoxyadenosine-5'-monophosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 2'-Deoxyadenosine-5'-monophosphate (dAMP), a compound commonly used in molecular biology research and drug development. The following procedures are based on general best practices for chemical and nucleotide waste management.

Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a conservative approach should be taken, treating it as a potentially hazardous chemical. All materials contaminated with dAMP, including unused product, solutions, and laboratory consumables, must be handled as chemical waste.[1][2]

Personal Protective Equipment (PPE)

Prior to handling dAMP for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[2]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect against skin exposure.[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is as follows:

  • Waste Segregation: All materials contaminated with dAMP, such as unused powder, solutions, pipette tips, tubes, and gloves, must be segregated as chemical waste.[1][2] Do not mix this waste with non-hazardous trash or other incompatible waste streams.[1]

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] Abbreviations or chemical formulas are not sufficient. Include the concentration if it is in a solution and an estimated quantity.

  • Waste Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[1] Ensure the container is kept closed except when adding waste.

  • Waste Pickup: Once the container is full, or if you no longer generate this type of waste, arrange for a chemical waste pickup through your institution's Environmental Health and Safety (EHS) department.[1][4] Do not dispose of dAMP down the drain or in the regular trash. [1]

Quantitative Data for Disposal Considerations

ParameterGuideline/ConsiderationSignificance for Disposal
Waste Classification Treat as chemical waste.Dictates the need for specialized handling, labeling, and disposal procedures.
Container Type Leak-proof, compatible material with a secure lid.Prevents spills and environmental contamination during accumulation and transport.
Labeling Requirements "Hazardous Waste," full chemical name, concentration.Ensures proper identification and handling by waste management personnel.
Storage Location Designated Satellite Accumulation Area (SAA).Centralizes hazardous waste and ensures it is stored in a safe, controlled environment.

Experimental Protocols: Chemical Inactivation of Nucleotide Waste

For laboratories that generate significant quantities of nucleotide waste, chemical inactivation may be a viable pre-treatment option before disposal, in accordance with institutional guidelines. This process aims to degrade the nucleic acid structure.

Acid Depurination Protocol:

  • If the dAMP waste is in solid form, dissolve it in a minimal amount of water within a designated chemical waste container.

  • Carefully add 1 M HCl to the solution to lower the pH to approximately 2. This can be monitored using pH indicator strips.

  • Allow the acidic solution to stand for at least 2 hours at room temperature in a well-ventilated area or a chemical fume hood.[3] This process promotes the cleavage of the purine (B94841) base (adenine) from the deoxyribose sugar.[3]

  • After the inactivation period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable base, such as 1 M NaOH.[3]

  • The neutralized solution should then be collected and disposed of as chemical waste through your institution's EHS department.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: dAMP Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste (Contaminated consumables) segregate->solid_waste Solid liquid_waste Liquid Waste (dAMP solutions) segregate->liquid_waste Liquid container Place in Labeled Hazardous Waste Container solid_waste->container liquid_waste->container storage Store in Designated Satellite Accumulation Area container->storage pickup Request Waste Pickup from EHS storage->pickup end End: Proper Disposal pickup->end

References

Personal protective equipment for handling 2'-Deoxyadenosine-5'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2'-Deoxyadenosine-5'-monophosphate

This guide provides crucial safety and logistical information for the handling and disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring experimental integrity.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical safety goggles are required.[1][2] Contact lenses should be avoided as they can absorb and concentrate irritants.[1]
Hand Protection Wear compatible chemical-resistant gloves.[2] It is advisable to select gloves tested to relevant standards such as Europe EN 374 or US F739.[1]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]
Respiratory Protection In case of inadequate ventilation or when there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]
Operational Plan: Handling and Storage

Handling:

  • Avoid Personal Contact: Prevent all personal contact with the chemical, including inhalation of any dust.[1]

  • Ventilation: Always use this material in a well-ventilated area.[1]

  • Safe Practices: Do not eat, drink, or smoke when handling this chemical.[1]

  • Avoid Incompatible Materials: Keep away from strong oxidizing agents.[4]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Temperature: Store refrigerated as recommended by the supplier, often at -20°C.

Disposal Plan

Waste Disposal:

  • Regulations: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

  • Professional Service: It is recommended to contact a licensed professional waste disposal service to dispose of this material.

  • Environmental Precautions: Prevent the spillage from entering drains or water courses.[1]

Emergency Procedures

Spill:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wear appropriate PPE and sweep up the spilled solid material, placing it in a suitable container for disposal.[3][4] Avoid generating dust.[3]

  • Clean-up: Wash the spill site after material pickup is complete.[3]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[4]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Workflow for Handling this compound

start Start: Retrieve Chemical ppe Step 1: Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe handling Step 2: Weigh and Prepare Solution in a Ventilated Area ppe->handling use Step 3: Perform Experiment handling->use cleanup Step 4: Clean Work Area and Equipment use->cleanup disposal Step 5: Dispose of Waste - Chemical Waste - Contaminated PPE cleanup->disposal storage Step 6: Return Chemical to Proper Storage (e.g., -20°C) disposal->storage end End: Procedure Complete storage->end

Caption: Workflow for the safe handling of this compound.

References

×

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。